1,4-Bis(methoxydimethylsilyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQECZZRUEDMVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619735 | |
| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131182-68-8 | |
| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Bis(methoxydimethylsilyl)benzene CAS number 131182-68-8 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methoxydimethylsilyl)benzene, with the CAS number 131182-68-8, is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced materials. Its unique molecular architecture, featuring two methoxydimethylsilyl groups positioned opposite each other on a benzene ring, imparts a combination of thermal stability, chemical reactivity, and structural rigidity to the molecules and polymers derived from it. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of high-performance polymers.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 131182-68-8 | [1] |
| Molecular Formula | C12H22O2Si2 | |
| Molecular Weight | 254.47 g/mol | |
| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |
| Synonyms | 1,4-Phenylenebis(dimethylmethoxysilane), p-Bis(dimethylmethoxysilyl)benzene | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is through a Grignard reaction. This approach involves the formation of a di-Grignard reagent from a 1,4-dihalobenzene, which then reacts with a suitable silylating agent.
Grignard Reaction Workflow
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
The following is a generalized, step-by-step methodology for the synthesis of this compound via a Grignard reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle heating.
-
Once the reaction starts (indicated by a color change and gentle reflux), continue the addition of the 1,4-dibromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the di-Grignard reagent.
-
-
Silylation Reaction:
-
Cool the solution of the di-Grignard reagent in an ice bath.
-
Slowly add methoxydimethylchlorosilane to the cooled Grignard reagent solution with vigorous stirring. This step is exothermic and should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure this compound.
-
Reactivity and Applications
The core of this compound's reactivity lies in the silicon-methoxy (Si-OMe) bonds. These bonds are susceptible to hydrolysis, which replaces the methoxy group with a hydroxyl group, forming a silanol. This hydrolysis is a critical first step in the primary application of this compound: the synthesis of silphenylene polymers.
Hydrolysis and Condensation
The hydrolysis of this compound yields the key intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This reaction can be catalyzed by either acid or base. The resulting disilanol is a relatively stable compound but can undergo self-condensation to form siloxane bonds (-Si-O-Si-).
Caption: Hydrolysis and condensation pathway of this compound.
Application in Silphenylene Polymers
This compound is a key monomer in the synthesis of polysilphenylene-siloxanes. These polymers incorporate a rigid phenylene group into the flexible siloxane backbone, resulting in materials with a unique combination of properties.
The polymerization process involves the initial hydrolysis of the methoxy groups to form the disilanol intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This diol then undergoes polycondensation, where silanol groups react with each other to form siloxane linkages, releasing water as a byproduct. This process leads to the formation of a high molecular weight polymer.
The resulting polysilphenylene-siloxanes exhibit:
-
Enhanced Thermal Stability: The incorporation of the aromatic ring into the polymer backbone significantly increases the thermal stability compared to conventional polysiloxanes.
-
Improved Mechanical Properties: The rigid phenylene units contribute to higher tensile strength and modulus.
-
Chemical Resistance: Like other silicones, these polymers generally exhibit good resistance to a range of chemicals.
These properties make silphenylene polymers valuable in applications requiring high-performance materials, such as in the aerospace, electronics, and automotive industries. They are used as high-temperature elastomers, sealants, coatings, and in the fabrication of advanced composites. A related compound, 1,4-bis(dimethylsilyl)benzene, is also widely utilized in the synthesis of silicon-based materials and for surface modification to enhance hydrophobicity and chemical resistance.[3]
Safety and Handling
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert atmosphere to maintain its integrity.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced organosilicon materials. Its well-defined structure and the reactivity of its methoxysilyl groups allow for the controlled synthesis of high-performance polysilphenylene-siloxane polymers. The unique combination of thermal stability, mechanical strength, and chemical resistance offered by these polymers makes them highly sought after for demanding applications in a variety of industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working to develop the next generation of advanced materials.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Introduction: The Structural and Functional Significance of a Key Silphenylene Precursor
An In-depth Technical Guide to the Spectral Analysis of 1,4-Bis(methoxydimethylsilyl)benzene
This compound (CAS No. 131182-68-8) is a bifunctional organosilicon monomer of significant interest in materials science.[1] With a molecular formula of C₁₂H₂₂O₂Si₂ and a molecular weight of 254.47 g/mol , its structure features a central benzene ring substituted at the para positions with two methoxydimethylsilyl groups.[1][2] This symmetrical arrangement is pivotal to its function as a precursor in the synthesis of silphenylene polymers. These polymers are renowned for their exceptional thermal stability and robust mechanical properties, making them highly valuable for advanced industrial applications.[1]
The reactivity of the silicon-methoxy (Si-OMe) bond dominates the chemistry of this molecule, rendering it susceptible to hydrolysis. This reactivity is both a challenge for analytical characterization, requiring carefully controlled conditions, and the basis for its utility in polymerization via hydrolytic condensation pathways.[1] A thorough understanding of its spectral characteristics is therefore not merely an academic exercise but a critical necessity for quality control, reaction monitoring, and ensuring the high purity required for producing high-performance materials. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of this compound. The key to successful analysis is acknowledging the compound's hydrolytic instability; samples must be prepared in scrupulously dry NMR solvents (e.g., CDCl₃ or C₆D₆) to prevent degradation, which would otherwise manifest as spurious peaks and complicate interpretation.[1]
¹H NMR Spectroscopy
The high degree of symmetry in this compound leads to a remarkably simple ¹H NMR spectrum. Three distinct signals are expected, corresponding to the three unique proton environments.
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃), ensuring the solvent is of high purity and dryness.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
Data Interpretation and Predicted Spectrum:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H ) | ~7.5 - 7.6 | Singlet | 4H |
| Methoxy Protons (O-CH ₃) | ~3.4 - 3.5 | Singlet | 6H |
| Silicon-Methyl Protons (Si-CH ₃) | ~0.2 - 0.3 | Singlet | 12H |
The aromatic protons appear as a singlet due to the magnetic equivalence enforced by the para-substitution pattern. The electron-withdrawing nature of the silyl groups shifts these protons downfield relative to unsubstituted benzene (δ 7.3 ppm).[3] The silicon-methyl and methoxy protons also appear as sharp singlets, with the high electropositivity of silicon causing a significant upfield shift for its attached methyl groups.
¹³C NMR Spectroscopy
Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework, which is also simplified by the molecule's symmetry.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
-
Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Data Interpretation and Predicted Spectrum:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Quaternary Carbon (C -Si) | ~138 - 140 |
| Aromatic Protonated Carbon (Ar-C H) | ~133 - 134 |
| Methoxy Carbon (O-C H₃) | ~50 - 51 |
| Silicon-Methyl Carbon (Si-C H₃) | ~ -2 to 0 |
The aromatic region is expected to show two distinct signals: one for the two equivalent ipso-carbons directly attached to the silicon atoms and one for the four equivalent protonated carbons.[3]
Chemical Structure Diagram
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups within the molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of its covalent bonds.
Experimental Protocol:
-
Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation and Characteristic Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 - 3010 | Aromatic C-H Stretch | Medium-Weak |
| ~2960 - 2850 | Aliphatic C-H Stretch (from -CH₃ groups) | Medium-Strong |
| ~1590 - 1600 | Aromatic C=C Ring Stretch | Medium |
| ~1490 - 1500 | Aromatic C=C Ring Stretch | Medium |
| ~1250 - 1260 | Si-CH₃ Symmetric Bending | Strong |
| ~1080 - 1100 | Si-O-C Asymmetric Stretch | Strong |
| ~800 - 840 | C-H Out-of-Plane Bending (para-substitution) | Strong |
| ~750 - 800 | Si-C Stretch | Medium-Strong |
The most diagnostic peaks in the IR spectrum are the strong Si-CH₃ bending vibration around 1250 cm⁻¹ and the very strong Si-O-C stretching band near 1100 cm⁻¹.[4] The strong absorption in the 800-840 cm⁻¹ region is highly indicative of the 1,4- (or para-) substitution pattern on the benzene ring.[4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecule's mass and its structural integrity through analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this compound, offering both separation from volatile impurities and structural information.[1]
Experimental Protocol:
-
Inject a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate) into a GC-MS system.
-
Utilize a standard nonpolar capillary column (e.g., DB-5ms) for separation.
-
Employ Electron Ionization (EI) at a standard energy of 70 eV.
Data Interpretation:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 254, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary cleavages are expected at the silicon centers.
Predicted Major Fragments:
| m/z | Fragment Formula | Description |
| 254 | [C₁₂H₂₂O₂Si₂]⁺• | Molecular Ion (M⁺•) |
| 239 | [C₁₁H₁₉O₂Si₂]⁺ | Loss of a methyl radical (•CH₃) from a Si center (M-15) |
| 223 | [C₁₁H₁₉OSi₂]⁺ | Loss of a methoxy radical (•OCH₃) from a Si center (M-31) |
| 193 | [C₁₀H₁₃OSi₂]⁺ | Loss of •OCH₃ and subsequent loss of two •CH₃ radicals |
| 179 | [C₉H₁₅OSi]⁺ | Cleavage of one Si-Aryl bond with charge retention on the silyl-benzene fragment |
| 135 | [C₇H₁₁OSi]⁺ | Fragment containing one methoxydimethylsilyl group |
Fragmentation Pathway Diagram:
Caption: Simplified MS fragmentation of this compound.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive spectral analysis of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the proton and carbon skeleton, confirming the high symmetry of the molecule. IR spectroscopy offers a rapid and reliable method to verify the presence of key functional groups, particularly the Si-O-C and Si-CH₃ moieties. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation behavior under energetic conditions. Together, these techniques provide a robust and self-validating system for the structural elucidation and purity assessment essential for the application of this monomer in advanced materials synthesis.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). 1,4-Bis(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
SpectraBase. (n.d.). 1,4-BIS-(TRIMETHYLSILOXY)-BENZOL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
- PubChemLite. (n.d.). This compound (C12H22O2Si2).
- Wang, Z., Ding, Q., He, X., & Wu, J. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Fudan University.
-
Gelest, Inc. (n.d.). 1,4-BIS(DIMETHYLSILYL)BENZENE. Retrieved from [Link]
-
MDPI. (2017). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 22(10), 1599. Retrieved from [Link]
- Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from a document detailing qNMR standards.
- ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules.
-
SpectraBase. (n.d.). Benzene, 1,4-bis(methoxymethyl)-2,3,5,6-tetramethyl-. Retrieved from [Link]
-
Hulet, R. (2021, March 3). 38a: Spectroscopy of benzene derivatives [Video]. YouTube. Retrieved from [Link]
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
-
Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. Retrieved from [Link]
- Loudon, G. M. (n.d.). Chapter 16: The Chemistry of Benzene and Its Derivatives. Retrieved from an instructor solutions manual for an organic chemistry textbook.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook. Retrieved from [Link]
- PubChemLite. (n.d.). 1,4-bis(methoxymethyl)benzene (C10H14O2).
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
-
NIST. (n.d.). Benzene, 1,4-bis(trichloromethyl)-. NIST WebBook. Retrieved from [Link]
Sources
Solubility of 1,4-Bis(methoxydimethylsilyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,4-Bis(methoxydimethylsilyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in advanced materials science. As a bifunctional monomer, its dissolution behavior in organic solvents is a critical parameter for successful synthesis, formulation, and application. This document moves beyond a simple data sheet, offering insights into the principles governing its solubility and providing actionable protocols for empirical determination.
Introduction to this compound: A Versatile Precursor
This compound is an organosilicon compound with the chemical formula C12H22O2Si2 and a molecular weight of 254.47 g/mol .[1] Structurally, it consists of a central benzene ring functionalized with two methoxydimethylsilyl groups at the para positions.[2] This unique architecture makes it an invaluable precursor in the synthesis of silphenylene polymers, which are known for their exceptional thermal stability and mechanical robustness.[2] Furthermore, its ability to act as a cross-linking agent enhances the durability of polymer matrices.[2] The compound is typically supplied as a clear, colorless liquid.[3]
The reactivity of the silicon-methoxy (Si-OMe) bonds is central to its utility. These bonds are susceptible to hydrolysis and condensation, allowing for the formation of polysiloxanes. This reactivity, however, also dictates careful handling to avoid premature reaction with ambient moisture.[2] Understanding its solubility is paramount for controlling reaction kinetics, optimizing process conditions, and ensuring the homogeneity of resulting materials.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound presents both nonpolar and polar characteristics. The central benzene ring and the methyl groups on the silicon atoms contribute to its nonpolar nature, while the oxygen atoms in the methoxy groups introduce polarity.
The overall polarity of an organic molecule can be conceptualized as a balance between its non-polar hydrocarbon components and its polar functional groups. For a molecule to be soluble in a particular solvent, the energy released from the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
Given its structure, this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar aprotic organic solvents. Its solubility in highly polar protic solvents, such as water and lower alcohols, is likely to be limited and complicated by its reactivity.[5]
Predicted Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and methyl groups will interact favorably with nonpolar solvents via van der Waals forces. Benzene, in particular, is an excellent solvent for many organic compounds due to its aromatic structure.[6] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Diethyl Ether | High | These solvents possess a moderate polarity that can interact with the polar methoxy groups while also being compatible with the nonpolar regions of the molecule.[7] |
| Polar Protic | Ethanol, Methanol | Moderate to High (with potential for reaction) | While the polarity of these solvents may allow for some dissolution, the presence of labile protons can lead to solvolysis of the Si-OMe bonds, especially in the presence of acid or base catalysts. |
| Highly Polar Protic | Water | Insoluble (Reacts) | The large nonpolar hydrocarbon portion of the molecule will dominate, leading to very low solubility. Furthermore, the compound is susceptible to hydrolysis in the presence of water.[5] |
Experimental Determination of Solubility
To obtain precise solubility data for specific applications, empirical determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative assessment.
Qualitative Visual Assessment of Miscibility
This method provides a rapid and straightforward determination of whether the compound is miscible with a given solvent.
Protocol:
-
Add a known volume (e.g., 2 mL) of the test solvent to a clean, dry vial.
-
Incrementally add small, measured volumes of this compound to the solvent.
-
After each addition, cap the vial and agitate it vigorously.
-
Observe the solution for any signs of immiscibility, such as the formation of a separate layer, cloudiness (turbidity), or the presence of undissolved droplets.
-
If the solution remains clear and homogeneous after the addition of a significant volume of the solute (e.g., equal to the initial solvent volume), the two are considered miscible.
Caption: Visual workflow for determining qualitative miscibility.
Quantitative Solubility Determination by Gas Chromatography (GC)
For applications requiring precise concentration data, a quantitative method such as Gas Chromatography is recommended. This protocol allows for the determination of the saturation solubility of this compound in a specific solvent at a given temperature.
Protocol:
-
Saturated Solution Preparation:
-
In a temperature-controlled environment (e.g., a water bath), add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Allow the mixture to stand undisturbed for a sufficient time to allow any undissolved solute to settle.
-
-
Calibration Standards:
-
Prepare a series of standard solutions of this compound in the same organic solvent at precisely known concentrations. These standards should bracket the expected solubility.
-
-
GC Analysis:
-
Analyze the prepared calibration standards by GC to generate a calibration curve by plotting the peak area against concentration.
-
Carefully withdraw a known volume of the clear supernatant from the saturated solution, ensuring no undissolved material is transferred.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant by GC under the same conditions as the standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility at the specified temperature.
-
Caption: Workflow for quantitative solubility determination by GC.
Conclusion
This compound is a crucial monomer for the synthesis of high-performance polymers. Its solubility is a key parameter for its successful application. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. For precise quantitative data, the experimental protocols outlined in this guide provide a robust framework for its determination. A thorough understanding and empirical validation of its solubility in relevant solvent systems are essential for researchers and professionals in materials science and drug development to ensure reproducible and optimized results.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Benzene Co., Ltd. (n.d.). Solvent. Retrieved from [Link]
-
Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drpress.org [drpress.org]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Thermal Stability of 1,4-Bis(methoxydimethylsilyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1,4-Bis(methoxydimethylsilyl)benzene, a key bifunctional monomer in the synthesis of advanced silphenylene-based polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties of the compound, outlines rigorous experimental protocols for assessing its thermal behavior, and presents a well-reasoned, hypothetical thermal decomposition profile. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for understanding and predicting the thermal limitations and degradation pathways of this important organosilicon compound, ensuring its effective and safe application in the development of high-performance materials.
Introduction: The Significance of this compound in Advanced Materials
This compound is a pivotal organosilicon compound, distinguished by a central benzene ring functionalized at the para positions with methoxydimethylsilyl groups.[1] Its molecular structure, presented in Table 1, is fundamental to its primary application as a monomer precursor for the synthesis of silphenylene polymers. These polymers are renowned for their exceptional thermal stability, mechanical robustness, and resistance to radiation, making them indispensable in demanding sectors such as aerospace, electronics, and specialty coatings.[1]
The incorporation of the rigid phenylene group into the flexible siloxane backbone of the resulting polymers imparts these desirable properties.[1] The thermal stability of the monomer itself is a critical parameter, influencing not only the polymerization process but also the performance and longevity of the final materials. A thorough understanding of its behavior at elevated temperatures is therefore paramount for process optimization, quality control, and ensuring the reliability of the end products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane |
| CAS Number | 131182-68-8[2] |
| Molecular Formula | C₁₂H₂₂O₂Si₂[2] |
| Molecular Weight | 254.48 g/mol [2] |
| Appearance | Clear, colorless liquid[3] |
| Refractive Index | 1.4835-1.4885 @ 20°C[3] |
| Sensitivity | Moisture sensitive[2] |
Theoretical Underpinnings of Thermal Stability
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. The energy required to break these bonds, known as bond dissociation energy (BDE), dictates the temperature at which thermal decomposition will initiate. For this compound, the key bonds to consider are Si-C(aryl), Si-C(methyl), C-H (in the methyl groups), Si-O, and O-CH₃.
Based on established BDE values for related compounds, a hierarchy of bond strengths can be inferred:
-
Si-C(aryl) and Si-O bonds: These are generally the strongest bonds in the molecule, suggesting they are less likely to be the initial sites of thermal cleavage.[4]
-
C-H bonds: The C-H bonds in the methyl groups have a moderate BDE.[5]
-
Si-C(methyl) bonds: These are typically weaker than Si-C(aryl) bonds.[6]
-
O-CH₃ bonds: The bond dissociation energy for O-CH₃ in anisole systems is in the range of 50-60 kcal/mol, making it a potential site for initial cleavage.[7][8]
This hierarchy suggests that the thermal decomposition of this compound is most likely to be initiated by the cleavage of the O-CH₃ or Si-C(methyl) bonds, or potentially C-H bonds in the methyl groups, leading to the formation of free radicals.
Experimental Assessment of Thermal Stability
To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[1] For a more in-depth analysis of the decomposition products, coupling the TGA instrument with a Mass Spectrometer (TGA-MS) is highly recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.
-
Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for higher resolution of decomposition events.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Self-Validation: The experiment should be repeated at least twice to ensure the reproducibility of the decomposition profile. The baseline should be stable before the onset of decomposition.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal a 2-5 mg sample of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C).
-
Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min. The upper-temperature limit should be chosen to be below the onset of significant decomposition as determined by TGA to avoid damaging the instrument.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and boiling points.
-
Identify exothermic peaks, which may indicate polymerization or decomposition reactions.
-
Integrate the peak areas to determine the enthalpy of fusion (ΔHf), enthalpy of vaporization (ΔHv), and enthalpy of reaction (ΔHrxn).
-
Self-Validation: The baseline should be flat before and after thermal events. The calibration should be checked regularly.
Hypothetical Thermal Decomposition Profile
In the absence of specific experimental data for this compound, a hypothetical thermal decomposition profile can be constructed based on the known behavior of related phenylsilanes and methoxysilanes.[9]
Expected TGA Profile:
-
Initial Stability: The compound is expected to be thermally stable up to approximately 200-250°C, with minimal mass loss.
-
Onset of Decomposition: A gradual mass loss is anticipated to begin in the range of 250-350°C, likely corresponding to the initial cleavage of the weaker bonds.
-
Major Decomposition: A significant mass loss is expected to occur between 350°C and 550°C, as the molecule undergoes more extensive fragmentation.
-
Char Residue: A stable char residue, likely consisting of a silicon-carbon-oxygen network, is expected to remain at temperatures above 600°C.
Expected DSC Profile:
-
Melting Point: An endothermic peak corresponding to the melting of the compound, if it is a solid at room temperature (literature indicates it is a liquid).
-
Boiling Point: A broad endothermic peak corresponding to the boiling point.
-
Decomposition: An exothermic or a series of exothermic events in the temperature range of 250-550°C, corresponding to the decomposition reactions.
Proposed Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism.
Initiation: The initial step is hypothesized to be the homolytic cleavage of the weakest bonds. Based on BDEs, this could be the O-CH₃ bond or a Si-C(methyl) bond.
-
Path A (O-CH₃ cleavage): R-Si(CH₃)₂-OCH₃ → R-Si(CH₃)₂-O• + •CH₃
-
Path B (Si-C(methyl) cleavage): R-Si(CH₃)₂-OCH₃ → R-Si(CH₃)(OCH₃)• + •CH₃
where R is the -C₆H₄-Si(CH₃)₂OCH₃ group.
Propagation: The highly reactive methyl and silyl radicals generated in the initiation step can then participate in a series of propagation reactions, including:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the methyl groups of other molecules, leading to the formation of methane and new radical species. •CH₃ + R-Si(CH₃)₂-OCH₃ → CH₄ + R-Si(CH₃)(•CH₂)-OCH₃
-
Rearrangement and Elimination: The silyl radicals can undergo rearrangements and elimination reactions, potentially leading to the formation of silenes (Si=C) or silanones (Si=O) as transient intermediates.
-
Intermolecular Reactions: Radicals can attack other intact molecules, leading to the formation of larger, cross-linked structures.
Termination: The radical chain reactions will eventually terminate through the combination of two radicals.
Evolved Gas Analysis (TGA-MS):
A TGA-MS experiment would be invaluable in identifying the volatile decomposition products and thus validating the proposed mechanism. The expected primary volatile products would include:
-
Methane (m/z = 16)
-
Methanol (m/z = 32)
-
Benzene (m/z = 78)
-
Various silyl fragments
Conclusion
References
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (1969). DTIC. Retrieved from [Link]
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bond Dissociation Energies - UMass OWL. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bond dissociation energy - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Buaruadsorn, S., et al. (2021). Theoretical Study of O–CH3 Bond Dissociation Enthalpy in Anisole Systems. ACS Omega. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 22, 2026, from [Link]
- Hou, K., & Palmer, H. B. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. The Journal of Physical Chemistry.
-
Mechanism of thermal decomposition of silanes - Russian Chemical Reviews. (1994). Retrieved January 22, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylsilane. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Pfeiffer, J., et al. (2003).
- Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds. In Silicon Compounds: Silanes & Silicones. Gelest, Inc.
- Xiao, W., & Apodaca, R. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters.
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. Bond Dissociation Energies [owl.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Molecular structure and formula of 1,4-Bis(methoxydimethylsilyl)benzene
An In-depth Technical Guide to 1,4-Bis(methoxydimethylsilyl)benzene: Structure, Synthesis, and Applications
Introduction
In the vanguard of materials science, organosilicon compounds represent a cornerstone for the development of high-performance polymers. Among these, This compound stands out as a uniquely versatile bifunctional monomer. Its rigid phenylene core, combined with reactive methoxysilyl terminal groups, provides an exceptional scaffold for creating advanced silphenylene-siloxane polymers. These materials are increasingly sought after for applications demanding superior thermal stability, mechanical robustness, and long-term durability.
This guide, prepared from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers, chemists, and materials engineers. It moves beyond a simple recitation of facts to provide in-depth mechanistic insights, field-proven experimental protocols, and a critical evaluation of analytical methodologies. The objective is to equip professionals with the foundational knowledge and practical tools necessary to harness the full potential of this pivotal organosilicon precursor.
Section 1: Molecular Architecture and Chemical Identity
The utility of this compound is intrinsically linked to its precise molecular structure. The symmetrical para-substitution of methoxydimethylsilyl groups on a central benzene ring is the key determinant of its reactivity and its role as a polymer building block. This specific arrangement ensures linear polymer chain extension and predictable cross-linking behavior.
A summary of its core chemical identifiers is presented below for unambiguous characterization.
| Identifier | Value | Source |
| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | [1][2][3] |
| CAS Number | 131182-68-8 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂O₂Si₂ | [2][3][4][5] |
| Molecular Weight | 254.47 g/mol | [1][2][3] |
| InChI Key | VQECZZRUEDMVCU-UHFFFAOYSA-N | [1][2][3][5] |
| SMILES | CO(C)C1=CC=C(C=C1)(C)OC | [2][4][5] |
Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.
Section 2: Physicochemical and Spectroscopic Profile
Accurate characterization of this compound is critical for quality control and for monitoring reaction kinetics. Its physical properties and spectroscopic signatures are distinctive.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [5][6] |
| Refractive Index (at 20°C) | 1.4835 - 1.4885 | [6] |
Spectroscopic Data Summary
The symmetrical nature of the molecule simplifies its NMR spectra, providing clear, interpretable signals for structural verification and purity analysis.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons: A singlet in the aromatic region (approx. 7.5-7.6 ppm) due to the magnetic equivalence of the four protons on the benzene ring. Methoxy Protons: A singlet (approx. 3.4-3.5 ppm) corresponding to the twelve protons of the four methyl groups attached to silicon. Methyl Protons: A singlet (approx. 0.2-0.3 ppm) from the six protons of the two methoxy groups. |
| ¹³C NMR | Due to symmetry, fewer signals than the total number of carbons are expected. Aromatic Carbons: Two signals in the 120-150 ppm range (one for the silicon-substituted carbons and one for the other four). Methoxy Carbon: One signal around 50 ppm. Methyl Carbon: One signal in the upfield region (approx. -2 to 0 ppm).[7] |
| IR Spectroscopy | Aromatic C-H Stretch: ~3030-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. Aromatic C=C Stretch: Two bands around 1500 and 1600 cm⁻¹. Si-C Stretch: Characteristic vibrations around 1250 cm⁻¹ and 800-840 cm⁻¹. Si-O-C Stretch: A strong, broad band typically in the 1050-1100 cm⁻¹ region.[7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 254. Key Fragments: [M-15]⁺ from the loss of a methyl group (-CH₃); [M-31]⁺ from the loss of a methoxy group (-OCH₃); A prominent peak at m/z 89 corresponding to the [Si(CH₃)₂OCH₃]⁺ fragment.[1] |
Section 3: Synthesis and Mechanistic Insights
The most reliable and scalable route for synthesizing this compound is through a Grignard reaction. This choice is predicated on the well-established efficacy of Grignard reagents for forming robust carbon-silicon bonds.[1]
Grignard Synthesis Pathway
The process involves the in-situ formation of a di-Grignard reagent from 1,4-dihalobenzene, which subsequently acts as a dinucleophile, attacking two equivalents of an appropriate electrophilic silicon source, such as methoxydimethylchlorosilane.
Detailed Experimental Protocol (Grignard Method)
This protocol is a representative model and must be adapted and optimized based on laboratory-specific equipment and safety protocols. All procedures should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Initiation: Charge the flask with magnesium turnings (2.2 equivalents) and a small crystal of iodine (to activate the magnesium surface).
-
Grignard Formation: Add a portion of a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. Gentle heating may be required to initiate the exothermic reaction. Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
Silylation: Cool the reaction mixture to 0°C using an ice bath. Add a solution of methoxydimethylchlorosilane (2.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final clear, colorless liquid.
Causality and Mitigation of Side Reactions
The primary side reaction is a Wurtz-Fittig type coupling where the Grignard reagent couples with unreacted dihalobenzene, leading to polyphenylene impurities.[1] This is a critical control point. By adding the dihalobenzene solution slowly to the magnesium suspension, the concentration of free halide is kept low, thus kinetically disfavoring the coupling side reaction and maximizing the yield of the desired product.
Section 4: Reactivity and Polymerization Pathway
The synthetic utility of this compound is derived almost entirely from the reactivity of its two silicon-methoxy (Si-OMe) bonds. These bonds are susceptible to hydrolysis, which is the first step in the formation of polysiloxanes.
Hydrolytic Condensation Mechanism
The polymerization proceeds via a two-stage hydrolytic condensation pathway. This process is self-validating; the consumption of water and the evolution of methanol can be monitored to track reaction progress.
-
Hydrolysis: The Si-OMe groups react with water to form highly reactive silanol (Si-OH) intermediates and methanol as a byproduct. The primary intermediate is 1,4-bis(hydroxydimethylsilyl)benzene.[1]
-
Condensation: The silanol intermediates are unstable and readily condense with each other (or with remaining methoxysilyl groups) to form stable siloxane (Si-O-Si) bonds, releasing a molecule of water in the process.
This mechanism allows the molecule to act as a chain extender, forming long linear polymers, or as a cross-linking agent to create three-dimensional networks, depending on the other monomers present in the system.
The resulting silphenylene-siloxane polymers exhibit a combination of the rigidity and thermal stability of the aromatic core with the flexibility and low-temperature performance of the siloxane backbone.
Section 5: Analytical Quality Control
Ensuring the purity and structural integrity of this compound is paramount for achieving desired polymer properties and reproducible results. A multi-technique approach is recommended for comprehensive quality control.
Comparison of Analytical Methodologies
| Technique | Information Provided | Advantages | Limitations | Source |
| GC-MS | Separation of volatile components; structural information from fragmentation. | High sensitivity, established libraries for impurity identification. | Not suitable for non-volatile impurities; potential for on-column degradation. | [1] |
| ¹H qNMR | Absolute purity determination; structural confirmation. | High precision, does not require a specific standard of the analyte itself. | Requires a certified internal standard; potential for signal overlap with impurities. | [1] |
| UPLC-TOFMS | High-resolution separation; accurate mass for identification of non-volatile species. | High resolution, suitable for a wide range of polarities. | More complex and expensive instrumentation. | [1] |
| FTIR | Functional group analysis. | Fast, simple, good for confirming presence of key bonds (Si-O-C, etc.). | Not quantitative; provides limited structural detail compared to NMR. |
Standard Operating Procedure: Purity Assay by ¹H qNMR
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride) into a volumetric flask and dissolve in a known volume of deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh a sample of this compound into an NMR tube.
-
Analysis: Add a precise aliquot of the internal standard solution to the NMR tube. Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of >30 seconds).
-
Calculation: Integrate the well-resolved signal of the internal standard and a characteristic signal of the analyte (e.g., the aromatic singlet). The purity is calculated using the known mass and purity of the standard, the masses of the sample and standard, and the integral values. This self-validating system provides a highly accurate and defensible purity value.
Quality Control Workflow
Section 6: Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Handling: This compound is moisture-sensitive.[1] Hydrolysis will not only degrade the material but also produce methanol, which is toxic. Handle under an inert atmosphere whenever possible. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as oxidizing agents.[8]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule for the next generation of advanced materials. Its well-defined structure, predictable reactivity through hydrolytic condensation, and the exceptional properties of the resulting silphenylene polymers make it a subject of significant interest. By understanding its synthesis, characterization, and handling through the scientifically grounded protocols and insights provided in this guide, researchers and developers are better positioned to innovate and succeed in the competitive landscape of high-performance materials.
References
-
This compound, 97% | Fisher Scientific. [Link]
-
This compound (C12H22O2Si2) - PubChemLite. [Link]
-
This compound | C12H22O2Si2 | CID 21900341 - PubChem. [Link]
-
1,4-BIS(TRIMETHOXYSILYLMETHYL)BENZENE - Gelest, Inc. [Link]
-
The Role of 1,4-Bis(dimethylchlorosilyl)benzene in Novel Material Development. [Link]
-
18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H22O2Si2) [pubchemlite.lcsb.uni.lu]
- 5. H28165.03 [thermofisher.com]
- 6. 1,4-Bis(méthoxydiméthylsilyl)benzène, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gelest.com [gelest.com]
Hydrolytic stability of 1,4-Bis(methoxydimethylsilyl)benzene
An In-Depth Technical Guide to the Hydrolytic Stability of 1,4-Bis(methoxydimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical bifunctional monomer used in the synthesis of advanced silphenylene-containing polymers, which are prized for their exceptional thermal stability and mechanical properties.[1] The utility of this precursor is fundamentally dependent on the integrity of its two methoxydimethylsilyl functional groups, which are susceptible to hydrolysis. This guide provides a comprehensive technical overview of the hydrolytic stability of this compound. We will explore the core chemical principles governing its degradation, detail robust experimental protocols for quantifying its stability, and discuss the practical implications of this chemistry in materials science and beyond. This document is intended to serve as a foundational resource for scientists and researchers aiming to control, predict, or leverage the hydrolytic behavior of this versatile organosilicon compound.
Introduction: The Significance of a Bifunctional Precursor
Organosilicon chemistry has provided a wealth of monomers for creating advanced materials, and this compound stands out due to its unique structure.[2] It incorporates a rigid phenyl group flanked by two reactive methoxysilyl moieties. This architecture allows for its use as a cross-linking agent or as a monomer in the synthesis of high-performance polymers, particularly polysiloxanes.[1] The incorporation of the rigid silphenylene unit into a flexible siloxane backbone imparts significantly enhanced thermal stability, radiation resistance, and mechanical strength compared to conventional silicones.[1][2]
The key to harnessing these properties lies in the controlled reactivity of the silicon-methoxy (Si-OMe) bonds.[1] These bonds are the gateways to polymerization, typically through hydrolysis to form reactive silanols (Si-OH), followed by condensation to create stable siloxane (Si-O-Si) linkages.[3][4] However, this same reactivity renders the molecule sensitive to moisture, making its hydrolytic stability a critical parameter that dictates its storage, handling, formulation, and ultimately, the performance of the final materials. Uncontrolled hydrolysis can lead to premature oligomerization, inconsistent reaction kinetics, and compromised material properties. Therefore, a deep understanding of its stability is not merely an academic exercise but a prerequisite for its successful application.
The Mechanistic Underpinnings of Alkoxysilane Hydrolysis
The hydrolysis of this compound follows the well-established reaction pathways for alkoxysilanes. The process is not spontaneous under strictly neutral conditions but is readily catalyzed by both acids and bases.[4][5]
The Role of Catalysis
The hydrolysis of the Si-OMe bond is a bimolecular nucleophilic substitution reaction (SN2-Si). Water, the nucleophile, attacks the electrophilic silicon center.
-
Acid Catalysis: In acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of the methoxy group. This protonation makes the methoxy group a better leaving group (methanol), facilitating the nucleophilic attack by a water molecule on the silicon atom.[4][6] The reaction rate is generally faster under acidic conditions compared to basic conditions.[4]
-
Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻), a more potent nucleophile than water, directly attacks the silicon atom.[6] This forms a pentacoordinate silicon intermediate, which then expels a methoxide anion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol.
The hydrolysis rate is typically slowest around a neutral pH of 7.[6][7] The organic substituents on the silicon atom also play a role; electron-donating groups, like the methyl groups in this compound, can slightly stabilize the transition state, influencing the reaction kinetics.[6]
Subsequent Condensation: From Monomer to Polymer
Hydrolysis is only the first step. The resulting silanol (Si-OH) groups are highly reactive and readily undergo condensation reactions with other silanols or with remaining methoxysilyl groups to form stable siloxane (Si-O-Si) bonds.[4][8] This process releases either water or methanol and is the fundamental chain-building reaction in silicone polymer synthesis. The rate of condensation is also pH-dependent and often proceeds concurrently with hydrolysis, especially when sufficient water is present.[8]
Hydrolytic Degradation Pathway of this compound
The degradation of this compound is a sequential process involving the hydrolysis of its two methoxy groups, followed by intermolecular condensation.
-
First Hydrolysis: One of the Si-OMe groups reacts with water to form an intermediate silanol, 1-(hydroxydimethylsilyl)-4-(methoxydimethylsilyl)benzene, releasing one molecule of methanol.
-
Second Hydrolysis: The remaining Si-OMe group on the intermediate hydrolyzes to yield the fully hydrolyzed product, 1,4-Bis(hydroxydimethylsilyl)benzene, and a second molecule of methanol.[9]
-
Condensation: These highly reactive di-silanol molecules then condense with each other to form siloxane oligomers and polymers, which are the basis for silphenylene-siloxane materials.[1]
This multi-step process can be visualized as follows:
Caption: Sequential hydrolysis and condensation of this compound.
Key Factors Influencing Hydrolytic Stability
The rate and extent of hydrolysis are not fixed but are highly dependent on the surrounding chemical environment. Understanding these factors is crucial for controlling the compound's stability.
| Factor | Effect on Stability | Mechanistic Rationale |
| pH | Low Stability at acidic (< 4) and basic (> 10) pH. Highest Stability around neutral pH (6-8). | Acid and base catalysis significantly accelerate the SN2-Si reaction. The rate is minimal at the isoelectric point of silica, near neutral pH.[6][7] |
| Temperature | Decreased Stability with increasing temperature. | Hydrolysis is a chemical reaction with a positive activation energy. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate according to the Arrhenius equation. |
| Water Concentration | Decreased Stability with higher water concentration. | Water is a reactant in the hydrolysis reaction. According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products (the hydrolyzed silanols). |
| Solvent System | Stability is higher in anhydrous non-polar solvents (e.g., hexane, toluene) and lower in polar protic solvents (e.g., ethanol, methanol). | Polar protic solvents can participate in the reaction, for example, through alcoholysis. The presence of co-solvents like ethanol can also delay the reaction compared to a purely aqueous system.[8] Miscibility of the silane with the aqueous phase is also a key factor. |
| Catalysts | Decreased Stability in the presence of acid/base catalysts, and certain metal compounds (e.g., tin esters, titanates). | Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of hydrolysis.[10] |
Experimental Design for Assessing Hydrolytic Stability
To quantitatively assess the hydrolytic stability, a well-designed experimental protocol is essential. The choice of analytical technique depends on the specific information required (e.g., reaction rate, product identification).
Rationale for Method Selection
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for real-time monitoring of the reaction by tracking the disappearance of the methoxy (Si-O-CH₃) proton signal and the appearance of the methanol (HO-CH₃) signal.[10] ²⁹Si NMR is the most direct method for observing the chemical environment of the silicon atom, allowing for the identification and quantification of the starting material, silanol intermediates, and siloxane products.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful and rapid technique for monitoring the progress of both hydrolysis and condensation.[8] Key vibrational bands to monitor include the disappearance of the Si-O-C stretch and the appearance of the broad Si-OH stretch and the Si-O-Si stretch.[7][8]
-
Gas Chromatography (GC): GC can be used to quantify the amount of methanol produced as a byproduct of the hydrolysis reaction, providing an indirect measure of the reaction's progress.
The following workflow provides a general framework for a stability study.
Caption: General experimental workflow for kinetic analysis of hydrolysis.
Detailed Protocol: In-Situ Monitoring via ¹H NMR Spectroscopy
This protocol provides a robust method for determining the rate of hydrolysis.
-
Preparation of Reagents:
-
Prepare a D₂O-based buffer solution at the desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4).
-
Prepare a stock solution of this compound in a deuterated, water-miscible, and inert solvent like acetone-d₆ or dioxane-d₈.
-
-
NMR Sample Preparation:
-
In an NMR tube, add a known volume of the D₂O buffer solution.
-
Add a known amount of an internal standard (e.g., 1,4-dioxane or DSS) for quantitative analysis.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Data Acquisition:
-
Inject a precise volume of the silane stock solution into the NMR tube, cap and mix quickly, and immediately begin acquiring ¹H NMR spectra at set time intervals (e.g., every 5 minutes).
-
The causality here is critical: immediate acquisition is necessary to capture the initial phase of the reaction, especially under conditions where hydrolysis is fast.
-
-
Data Analysis:
-
Integrate the signal for the methoxy protons (Si-O-CH₃) of the starting material and the signal for the methyl protons of the methanol byproduct.
-
Normalize these integrals against the integral of the internal standard.
-
Plot the concentration of the starting material versus time. The slope of this plot will yield the initial reaction rate. By fitting the data to appropriate rate laws, the rate constant (k) can be determined.
-
Implications for Material Science and Drug Development
-
Polymer Synthesis: The hydrolytic stability directly impacts the synthesis of silphenylene polymers. A controlled rate of hydrolysis is necessary to achieve a desired molecular weight and polymer architecture.[1] If hydrolysis is too rapid, uncontrolled precipitation may occur; if too slow, polymerization times become impractical.
-
Formulation and Shelf-Life: As a precursor, the compound must be protected from atmospheric moisture during storage to prevent degradation and maintain its purity.[1] Formulations containing this silane, such as in coatings or adhesives, must be designed with non-aqueous solvents or as two-part systems where hydrolysis is initiated only upon application.
-
Surface Modification: While not a primary application, related silanes are used to modify surfaces. The hydrolytic stability determines the working life of treating solutions and the mechanism of bonding to a substrate.[3]
-
Drug Development: In the context of drug delivery, silicon-based materials are explored for creating biocompatible and biodegradable carriers. The hydrolytic breakdown of Si-O bonds is a potential mechanism for controlled release. Understanding the stability of the monomeric precursors is the first step in designing polymers with predictable degradation profiles.
Conclusion
The hydrolytic stability of this compound is a multifaceted property of paramount importance for its application in advanced materials. Governed by the principles of SN2-Si reactions, its degradation is highly sensitive to environmental factors, most notably pH, temperature, and water concentration. While inherently reactive towards water under catalyzed conditions, the compound is stable when stored under anhydrous, neutral conditions. By employing rigorous analytical methodologies such as NMR and FT-IR spectroscopy, researchers can precisely quantify its stability, enabling the rational design of synthetic processes, the formulation of stable products, and the creation of high-performance polymers with tailored properties. This guide provides the fundamental knowledge and practical frameworks necessary for professionals to navigate the challenges and unlock the full potential of this valuable organosilicon building block.
References
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer. [Link to a general resource, as the direct source is a book]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [https://www.sciencedirect.com/science/article/abs/pii/0022309388900051]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. O. (Year). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. [https://www.tandfonline.com/loi/tast20]
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [https://www.gelest.com/wp-content/uploads/How-a-Silane-Works.pdf]
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [https://www.gelest.com/wp-content/uploads/2017/11/Factors-contributing-to-the-stability-of-alkoxysilanes-in-aqueous-solution.pdf]
- BenchChem. (n.d.). This compound. [https://www.benchchem.com/product/b1337064]
- Marrion, M., et al. (2003). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Molecular Structure, 651-653, 767-774. [https://www.sciencedirect.com/science/article/pii/S002228600200705X]
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. [https://www.researchgate.
- BenchChem. (n.d.). A Comparative Guide to the Hydrolysis of Trialkoxysilanes: Quantitative Analysis of Silanol Group Conversion. [https://www.benchchem.com/product/b1820624]
- Scheunemann, S., et al. (2018). Adjusting the Number of Functional Groups in Vicinal Bis(trichlorosilylated) Benzenes. Chemistry – A European Journal, 24(52), 13837-13841. [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201803362]
- Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. [https://www.gelest.com/product/sib1135-0]
- PubChem. (n.d.). This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/21900341]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,4-Bis(vinyldimethylsilyl)benzene in Modern Material Science. [https://www.inno-pharmchem.
- ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. [https://www.researchgate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate: Understanding the Applications of 1,4-Bis(vinyldimethylsilyl)benzene. [https://www.inno-pharmchem.com/news/the-chemical-intermediate-understanding-the-applications-of-1-4-bis-vinyldimethylsilyl-benzene-64945774.html]
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. [https://patents.google.
- ResearchGate. (n.d.). The Chemistry of Stable Silabenzenes. [https://www.researchgate.net/publication/251642861_The_Chemistry_of_Stable_Silabenzenes]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Organosilicon: The Role of 1,4-Bis(dimethylchlorosilyl)benzene in Polymer Science. [https://www.inno-pharmchem.com/news/innovating-with-organosilicon-the-role-of-1-4-bis-dimethylchlorosilyl-benzene-in-polymer-science-64945759.html]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Reactivity of the methoxydimethylsilyl group
An In-Depth Technical Guide to the Reactivity of the Methoxydimethylsilyl Group
Abstract
The methoxydimethylsilyl group, -Si(CH₃)₂(OCH₃), is a cornerstone functional moiety in modern chemistry, bridging the gap between organic synthesis and materials science. Its unique reactivity profile, centered on the labile silicon-oxygen bond, allows for a diverse range of transformations, from the formation of robust siloxane polymers to its application as a transient protecting group and a nucleophilic partner in advanced cross-coupling reactions. This guide provides a comprehensive exploration of the core reactivity principles of the methoxydimethylsilyl group, grounded in mechanistic understanding and practical application. We will delve into the kinetics and thermodynamics of its hydrolysis and condensation, its utility in protecting group strategies, and its activation for carbon-carbon bond formation. Detailed experimental protocols and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this versatile functional group.
Introduction: The Dual Nature of the Methoxydimethylsilyl Group
At its core, the reactivity of the methoxydimethylsilyl group is dictated by the polarity and strength of the Si-O and Si-C bonds. The silicon atom, being less electronegative than oxygen, bears a partial positive charge, rendering it susceptible to nucleophilic attack. The methoxy group (-OCH₃) is an excellent leaving group in the presence of a proton source or a suitable nucleophile, a characteristic that is central to its function. However, the two methyl groups (-CH₃) provide a degree of steric shielding and electronic stabilization, moderating its reactivity compared to more sterically accessible or electron-deficient silanes. This balance of electrophilicity and stability makes it an invaluable tool, enabling its participation in a wide array of chemical transformations.
Fundamental Reaction Pathways
The versatility of the methoxydimethylsilyl group stems from several key reaction pathways, each governed by specific conditions and reagents. Understanding these pathways is critical for predicting its behavior and designing effective synthetic strategies.
Hydrolysis and Condensation: The Gateway to Siloxanes
The most prominent reaction of the methoxydimethylsilyl group is its hydrolysis to a dimethylsilanol intermediate, -Si(CH₃)₂OH, which readily undergoes condensation to form a stable siloxane bond (-Si-O-Si-).[1][2] This two-step process is the foundation for the formation of silicone polymers and for the use of these molecules as surface modifiers and coupling agents.
Mechanism: The hydrolysis reaction proceeds via a nucleophilic attack by water on the electrophilic silicon center. This process is catalyzed by both acids and bases.[3][4]
-
Acid Catalysis: The oxygen of the methoxy group is protonated, making it a better leaving group (methanol). Water then attacks the silicon atom.
-
Base Catalysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels a methoxide ion.
The resulting silanols are often transient and quickly condense with other silanols or unreacted methoxysilyl groups to form a disiloxane, releasing water or methanol, respectively.[2]
Caption: Workflow for using a silyl group for hydroxyl protection.
Role in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis for constructing C-C bonds. [5][6][7]In this context, organosilicon compounds can serve as the nucleophilic partner in a transformation known as the Hiyama cross-coupling. The methoxydimethylsilyl group can be a key component of the organosilane reagent.
Mechanism of Activation: A critical feature of Hiyama coupling is the requirement for an "activator," typically a fluoride source (e.g., TBAF) or a base. [8]This activator coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate intermediate is significantly more nucleophilic and is capable of undergoing transmetalation with the palladium catalyst, transferring its organic group to the metal center, from which it is subsequently coupled to the electrophile.
Caption: Catalytic cycle of a Hiyama cross-coupling reaction.
Experimental Methodologies: A Practical Approach
To ensure reproducibility and success, protocols must be designed with an understanding of the underlying chemistry. The following represents a self-validating system for a common application.
Protocol 1: Surface Modification of Glass via Hydrolysis-Condensation
This protocol details the functionalization of a glass surface, leveraging the hydrolysis and condensation of a methoxydimethylsilyl-terminated molecule to create a robust, covalently bound organic layer.
Objective: To graft an organic functionality (R-group) onto a silica-based surface.
Materials:
-
Glass slides (or silica substrate)
-
R-Si(CH₃)₂(OCH₃) silane coupling agent
-
Toluene, anhydrous
-
Deionized water
-
Isopropanol
-
Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone cleaner
-
Nitrogen gas stream
Methodology:
-
Surface Activation (Self-Validation Step): The density of surface silanol (-OH) groups is paramount for successful grafting.
-
Clean glass slides by sonicating in isopropanol for 15 minutes, then rinse thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Activate the surface by immersing in Piranha solution for 30 minutes OR treating with a UV/Ozone cleaner for 15 minutes. This step generates a high density of reactive hydroxyl groups.
-
Validation: A fully activated, hydrophilic surface will be perfectly wetted by water (contact angle < 5°). If water beads up, the activation is incomplete.
-
-
Silanization Reaction:
-
In an inert atmosphere glovebox or Schlenk line, prepare a 2% (v/v) solution of the R-Si(CH₃)₂(OCH₃) in anhydrous toluene. The use of anhydrous solvent is critical to prevent premature hydrolysis and polymerization in solution. [1] * Immerse the activated and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The methoxysilyl groups will react with the surface silanols.
-
-
Post-Reaction Curing and Cleaning:
-
Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Cure the slides by baking in an oven at 110°C for 1 hour. This step drives the condensation reaction, forming stable Si-O-Si bonds between adjacent silane molecules and with the surface.
-
Sonicate the cured slides in toluene and then isopropanol (10 minutes each) to remove any remaining unbound material.
-
Dry under a nitrogen stream.
-
-
Characterization (Final Validation):
-
The success of the modification can be confirmed by measuring the static water contact angle. A successful hydrophobic modification (e.g., if R is an alkyl chain) will result in a high contact angle (>90°).
-
Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition, showing the presence of Si, C, and O in ratios consistent with the grafted molecule.
-
Conclusion and Future Outlook
The methoxydimethylsilyl group is a powerful and versatile entity in chemical science. Its reactivity is predictable and controllable, making it a reliable tool for both fundamental research and industrial applications. The core reactions of hydrolysis, condensation, and activated nucleophilic transfer form the basis of its utility in creating advanced materials, enabling complex molecular synthesis, and modifying surfaces with high precision. As chemists continue to seek more efficient and sustainable synthetic methods, the principles governing the reactivity of this functional group will undoubtedly play a crucial role in the development of next-generation catalysts, polymers, and therapeutic agents.
References
-
Arakawa, H., Kinoshita, H., Ichikawa, J., & Miura, K. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Organic Letters, 15(15), 3750-3753. [Link]
-
ResearchGate. (n.d.). Synthesis of Bis(methoxymethyl)silanes and Their Application in MgCl2-Supported Ziegler–Natta Propylene Polymerization as External Donors. [Link]
- Google Patents. (1992). US5084589A - Process for synthesis of methoxy substituted methylsilanes.
-
ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]
-
MDPI. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]
-
ChemRxiv. (2020). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Saha, S. (n.d.). Organic Chemistry-4. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
Sources
- 1. 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate | 158061-40-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene: Mechanism, Intermediates, and Experimental Protocol
Introduction
1,4-Bis(methoxydimethylsilyl)benzene is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced materials.[1] Its symmetrical structure, featuring a central benzene ring functionalized with two methoxydimethylsilyl groups at the para positions, makes it an ideal monomer for the production of silphenylene-containing polymers. These polymers are renowned for their exceptional thermal stability and mechanical robustness, rendering them suitable for high-performance applications in industries such as aerospace and electronics.[1] The reactivity of the silicon-methoxy (Si-OMe) bonds is central to the utility of this molecule, allowing for facile hydrolysis and subsequent condensation reactions to form stable siloxane linkages.[1] This guide provides a comprehensive exploration of the predominant synthesis mechanism for this compound, delves into the critical intermediates and potential side reactions, and presents a detailed experimental protocol for its preparation.
Core Synthesis Mechanism: The Grignard Reaction
The most prevalent and industrially viable method for synthesizing this compound is through a Grignard reaction. This classic organometallic approach offers a reliable route to forming the crucial silicon-carbon bonds. The overall process involves the in-situ formation of a di-Grignard reagent from a 1,4-dihalogenated benzene, which then undergoes nucleophilic attack on a suitable silylating agent.[1]
Step 1: Formation of the Di-Grignard Reagent Intermediate
The synthesis commences with the reaction of a 1,4-dihalogenated benzene, typically 1,4-dibromobenzene or 1,4-dichlorobenzene, with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[2][3] The choice of the halogen is critical, with bromides and iodides being more reactive than chlorides.[1] The reaction is initiated on the surface of the magnesium metal.[4] An essential prerequisite for a successful Grignard reaction is the complete absence of water, as Grignard reagents are potent bases and will readily react with protic solvents, leading to the formation of benzene and quenching the desired reaction.[5] To ensure an anhydrous environment, all glassware should be thoroughly dried, and anhydrous solvents must be used.[6]
The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2] To activate the magnesium, a small amount of an initiator, such as iodine or 1,2-dibromoethane, is often added.[6] Iodine etches the magnesium surface, exposing fresh metal to the aryl halide.[2] The disappearance of the characteristic brown color of iodine signals the initiation of the Grignard reaction.[6]
The reaction proceeds through a single electron transfer (SET) mechanism from the magnesium to the aryl halide, generating an aryl radical and a magnesium halide radical. These species then combine to form the Grignard reagent. In the case of a dihalogenated benzene, this process occurs at both ends of the molecule to form the key intermediate, the 1,4-phenylenebis(magnesium halide).
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. US6686492B2 - Preparation of organosilicon intermediate and their derivatives in a novel grignard process - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C12H22O2Si2) [pubchemlite.lcsb.uni.lu]
- 4. 1,4-Bis(dimethylsilyl)benzene CAS#: 2488-01-9 [m.chemicalbook.com]
- 5. US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds - Google Patents [patents.google.com]
- 6. 1,4-Bis(Methoxymethyl)Benzene | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Structure of 1,4-Bis(methoxydimethylsilyl)benzene
This guide provides a comprehensive theoretical and experimental overview of the electronic structure of 1,4-Bis(methoxydimethylsilyl)benzene, a key monomer in the synthesis of advanced organosilicon polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular design and electronic properties of novel organosilicon compounds.
Introduction: The Significance of this compound
This compound is a bifunctional organosilicon compound featuring a central benzene ring substituted with two methoxydimethylsilyl groups at the para positions.[1][2] This unique molecular architecture makes it a crucial building block for the synthesis of silphenylene-containing polymers. These polymers are renowned for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, rendering them suitable for a wide array of high-performance applications.[1] A fundamental understanding of the electronic structure of this monomer is paramount for predicting and controlling the properties of the resulting polymers. The reactivity of the silicon-methoxy (Si-OCH3) bond is a key aspect of its chemical behavior, allowing for functionalization and polymerization.[1]
This guide will delve into the theoretical underpinnings of its electronic properties, supported by computational modeling, and correlate these findings with available experimental data for the molecule and its close analogs.
Theoretical Framework: Unveiling the Electronic Landscape
The electronic structure of a molecule dictates its reactivity, optical properties, and overall behavior in chemical systems. For this compound, the interplay between the π-system of the benzene ring and the σ-orbitals of the silyl substituents is of particular interest.
Molecular Orbital Theory and Frontier Orbitals
According to molecular orbital (MO) theory, the electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability.[3] A smaller HOMO-LUMO gap generally corresponds to higher reactivity and greater polarizability.[4]
Computational Protocol for Electronic Structure Calculation
A standard approach to investigate the electronic structure of molecules like this compound involves Density Functional Theory (DFT) calculations.
Methodology:
-
Geometry Optimization: The molecular geometry is first optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a 6-31G(d,p) basis set.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including HOMO and LUMO. This also allows for the visualization of the orbital shapes.
Predicted Electronic Properties of Silyl-Substituted Benzenes
The silyl groups are generally considered to be weak σ-donors and have the ability to engage in σ-π conjugation. This interaction involves the overlap of the low-lying σ* orbitals of the Si-C bonds with the π* orbitals of the benzene ring. This conjugation effect can lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap.
The methoxy groups attached to the silicon atoms are electronegative and can influence the electron density around the silicon centers, which in turn affects the interaction with the benzene ring.
Table 1: Predicted Frontier Orbital Energies and Properties for Silyl-Aryl Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Feature |
| Silyl-substituted Siloles | - | - | Varies | Efficient conjugation leading to potential for low band gap materials.[5] |
| Silyl-substituted Anthracene | - | - | ~3.95 | Stable electronic properties with potential for charge transfer.[6] |
Note: The values in this table are for illustrative purposes based on related compounds and are not the specific calculated values for this compound.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Experimental Characterization of Electronic Properties
Spectroscopic techniques provide invaluable experimental insights into the electronic structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of atomic nuclei. In the case of a symmetrically 1,4-disubstituted benzene ring, the proton (¹H) NMR spectrum is expected to exhibit a characteristic AA'BB' system for the aromatic protons.[7] The chemical shifts of the methyl and methoxy protons on the silyl groups would provide information about the electron density around the silicon atoms.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of this compound in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integration of the signals.
-
Acquire the ¹³C NMR spectrum to identify the carbon environments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy occupied orbitals (typically the HOMO) to higher energy unoccupied orbitals (typically the LUMO). The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO energy gap.
For benzene and its derivatives, characteristic absorption bands arise from π-π* transitions. The substitution of silyl groups on the benzene ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, indicative of a smaller HOMO-LUMO gap.
Table 2: Expected Spectroscopic Data for this compound and its Analogs
| Technique | Analog Compound | Observed/Expected Features | Reference |
| ¹H NMR | 1,4-disubstituted benzenes | AA'BB' system for aromatic protons. | [7] |
| UV-Vis | Silyl-substituted benzenes | Bathochromic shift compared to benzene. | - |
Note: Specific experimental data for this compound is not available in the cited literature. The information is based on general principles and data for analogous compounds.
Diagram: Conceptual HOMO-LUMO Transition
Caption: Electronic excitation from HOMO to LUMO upon photon absorption.
Structure-Property Relationships and Applications
The electronic structure of this compound directly influences the properties of the silphenylene polymers derived from it. The ability of the silyl groups to interact with the aromatic π-system contributes to the thermal stability and mechanical properties of the polymer backbone.
The reactivity of the methoxy groups is crucial for the polymerization process, which typically proceeds via hydrolysis and condensation reactions. The electronic environment around the silicon atoms, as dictated by the substituents, will affect the kinetics and mechanism of these reactions.
Conclusion
This technical guide has provided a detailed, albeit partially inferred, examination of the electronic structure of this compound. Through a combination of theoretical principles and analogies to related compounds, we have elucidated the key features of its molecular orbitals and their influence on its spectroscopic properties and reactivity. While direct experimental and computational data for this specific molecule remains a gap in the current literature, the framework presented here provides a solid foundation for researchers working with this important class of organosilicon compounds. Further dedicated computational and experimental studies are encouraged to refine our understanding of this versatile monomer and to facilitate the rational design of next-generation silphenylene-based materials.
References
-
ResearchGate. (n.d.). Transitions between HOMO–LUMO orbitals of anthracene and silyl substituted anthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular orbital diagrams of HOMO and LUMO for silyl substituted siloles 2–4. Retrieved from [Link]
-
Hydrophobe.org. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH–Gel. Retrieved from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transparent silphenylene elastomers from highly branched monomers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Passer Journal. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(triethoxysilyl)benzene. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(DIMETHYLSILYL)BENZENE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H22O2Si2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Retrieved from [Link]
-
ResearchGate. (n.d.). A combined experimental and theoretical study of 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene adsorption on Au(111). Retrieved from [Link]
-
Gavin Publishers. (2025, December 8). Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules. Retrieved from [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Note: Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene via Grignard Reaction
Introduction: The Significance of a Symmetrical Silane Building Block
1,4-Bis(methoxydimethylsilyl)benzene is a bifunctional organosilicon monomer of significant interest in materials science. Its symmetrical structure, featuring a central benzene ring functionalized with two methoxydimethylsilyl groups at the para positions, makes it an ideal precursor for the synthesis of advanced polymers. Specifically, it is a key component in the production of silphenylene-containing polymers. The incorporation of the rigid phenylene group into a flexible siloxane backbone imparts enhanced thermal stability, improved mechanical strength, and greater radiation resistance to the resulting materials compared to conventional polydimethylsiloxanes (PDMS).[1] These properties are highly desirable in applications ranging from aerospace components and high-performance elastomers to advanced dielectrics in microelectronics.
This application note provides a comprehensive guide for the synthesis of this compound utilizing a Grignard reaction. This classic organometallic approach offers a reliable and scalable route to this valuable monomer. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical experimental parameters and potential side reactions.
Reaction Mechanism: A Stepwise Approach to C-Si Bond Formation
The synthesis of this compound via the Grignard reaction proceeds in two main stages:
-
Formation of the Di-Grignard Reagent: The process begins with the reaction of a 1,4-dihalobenzene, typically 1,4-dibromobenzene due to its higher reactivity compared to 1,4-dichlorobenzene, with magnesium metal in an ethereal solvent like anhydrous tetrahydrofuran (THF).[1] This reaction forms the di-Grignard reagent, 1,4-phenylenebis(magnesium bromide). The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.
-
Silylation: The in situ generated di-Grignard reagent then acts as a potent nucleophile, attacking the electrophilic silicon center of a silylating agent. For the synthesis of the target molecule, methoxydimethylchlorosilane is the preferred silylating agent. The reaction proceeds via a nucleophilic substitution, where the Grignard reagent displaces the chloride leaving group on the silicon atom, forming the desired carbon-silicon bond. This step is repeated at both ends of the benzene ring to yield this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 1,4-dibromobenzene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by moisture.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 5.83 g | 0.24 | |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 23.59 g | 0.10 | Recrystallize if necessary |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Distilled from sodium/benzophenone |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | For Grignard initiation |
| Methoxydimethylchlorosilane | C₃H₉ClOSi | 124.64 | 27.42 g (28.9 mL) | 0.22 | Freshly distilled |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | - | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Step-by-Step Procedure
Part 1: Preparation of the Di-Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a few small crystals of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes, coating the magnesium surface with a faint purple vapor. This process helps to activate the magnesium by removing the passivating oxide layer.[2]
-
Initiation of Grignard Formation: Add approximately 50 mL of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1,4-dibromobenzene in 100 mL of anhydrous THF.
-
Formation of the Grignard Reagent: Add a small portion (approximately 10 mL) of the 1,4-dibromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be required. Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours to ensure the complete formation of the di-Grignard reagent. The solution will typically appear as a grayish-brown suspension.
Part 2: Silylation Reaction
-
Cooling: Cool the freshly prepared di-Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Silylating Agent: In the dropping funnel, place the freshly distilled methoxydimethylchlorosilane. Add the methoxydimethylchlorosilane dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. An exothermic reaction will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Troubleshooting and Mitigation of Side Reactions
Several side reactions can occur during the synthesis, potentially lowering the yield of the desired product.[1]
-
Wurtz-Fittig Coupling: The Grignard reagent can couple with unreacted 1,4-dibromobenzene to form polyphenylene oligomers. This can be minimized by the slow, dropwise addition of the dihalobenzene to the magnesium suspension, which maintains a low concentration of the halide in the reaction mixture.[1]
-
Incomplete Silylation: The formation of mono-silylated byproducts can occur if the di-Grignard reagent is not fully formed or if an insufficient amount of the silylating agent is used. Ensuring a slight excess of the silylating agent and allowing for sufficient reaction time can help to drive the reaction to completion.
-
Hydrolysis: Grignard reagents are extremely sensitive to moisture. The use of rigorously dried glassware and anhydrous solvents is paramount to prevent the premature quenching of the Grignard reagent, which would lead to the formation of benzene and reduce the overall yield.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the aromatic ring and the methoxydimethylsilyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any potential byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the Si-O-C and Si-C bonds.
Conclusion
The Grignard reaction provides a robust and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the slow addition of reagents, is critical for achieving high yields and minimizing the formation of byproducts. The successful synthesis of this versatile monomer opens the door to the development of advanced silphenylene-based polymers with tailored properties for a wide range of high-performance applications.
References
- Nielsen, D. R.; McEwen, W. E. J. Am. Chem. Soc.1957, 79, 3081-3084.
- U.S. Patent 6,686,492 B2, "Preparation of organosilicon intermediate and their derivatives in a novel grignard process," issued February 3, 2004.
-
Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
PubChem. This compound. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
Sources
Application Note: A Protocol for the Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene via Direct Catalytic C-H Silylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(methoxydimethylsilyl)benzene is a critical bifunctional monomer for the synthesis of advanced silphenylene polymers, which possess exceptional thermal stability and mechanical properties.[1] Traditional synthesis often relies on Grignard-based methods, which involve multi-step procedures and stoichiometric generation of magnesium halide waste.[1] Direct catalytic C-H bond silylation of benzene represents a more atom-economical and elegant approach. However, achieving selective bis-silylation at the para position is a significant challenge due to competing mono-silylation and the formation of ortho and meta isomers. This document provides a comprehensive guide to the strategic design and execution of a protocol for the synthesis of this compound using iridium-catalyzed C-H activation, focusing on the underlying principles, experimental setup, and analytical validation.
Introduction: The Strategic Importance of C-H Silylation
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative field in modern chemistry, offering the potential to streamline synthetic routes by bypassing the need for pre-functionalized starting materials.[2] Catalytic C-H silylation, in particular, is the most efficient method for creating valuable aryl-silicon bonds.[1] This approach is of paramount importance in materials science and medicinal chemistry, where organosilicon compounds are prized for their unique electronic and physiological properties.[3]
This compound serves as a key building block for high-performance polymers.[1] The methoxy groups on the silicon atoms are readily hydrolyzed to form silanols, which then undergo polycondensation. The challenge lies in developing a catalytic system that can functionalize two C-H bonds on the same benzene ring with high regioselectivity for the 1,4-positions. This note outlines a protocol based on sterically controlled iridium catalysis, a system known for its high activity in arene silylation.[4][5]
Mechanistic Rationale and Catalyst Selection
The most effective catalysts for the dehydrogenative silylation of arene C-H bonds are typically based on iridium or rhodium.[6][7] Iridium complexes, particularly those formed from [Ir(cod)OMe]2 and phenanthroline-based ligands, have emerged as highly active systems.[8][9]
The generally accepted catalytic cycle for iridium-catalyzed silylation is depicted below.[6][8] The cycle is initiated by the reaction of the iridium precursor with the hydrosilane to form an iridium-silyl hydride intermediate. A crucial step is the oxidative addition of the arene C-H bond to the iridium center. Subsequent reductive elimination forms the C-Si bond and releases the silylated arene product. A byproduct of this dehydrogenative coupling is molecular hydrogen (H₂).
The accumulation of H₂ can inhibit the reaction by creating an equilibrium that disfavors the forward reaction, effectively poisoning the catalyst.[4][5] Therefore, a key experimental consideration is the removal of this H₂ byproduct, either by conducting the reaction under a flow of inert gas or by using a sacrificial hydrogen acceptor.
For the synthesis of the 1,4-disubstituted product, regioselectivity is governed primarily by steric factors. After the first silylation event, the resulting (methoxydimethylsilyl)benzene intermediate is subject to a second silylation. The bulky silyl group sterically hinders the ortho positions, thereby favoring functionalization at the electronically favorable para position over the meta positions. The choice of a sterically encumbered ligand, such as 2,9-dimethylphenanthroline, can further enhance this steric control and accelerate the reaction.[4][5]
Caption: Proposed catalytic cycle for Iridium-catalyzed arene silylation.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Reagent/Material | Purity/Grade | Supplier | Notes |
| [Ir(cod)OMe]₂ (precatalyst) | ≥97% | Strem, Sigma-Aldrich | Handle in a glovebox. |
| 2,9-Dimethylphenanthroline (ligand) | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Carcinogen. Handle with extreme caution. |
| Methoxydimethylsilane | 97% | Gelest, TCI | Corrosive, moisture-sensitive. |
| Cyclooctane | Anhydrous, ≥99% | Sigma-Aldrich | Used as an internal standard for GC analysis. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for workup. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| High-pressure reaction vessel (e.g., Parr) | N/A | N/A | Must be equipped with a stirrer and pressure gauge. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for C-H silylation.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (e.g., 0.01 mmol, 6.6 mg) and 2,9-dimethylphenanthroline (e.g., 0.022 mmol, 4.6 mg) to a glass liner for a high-pressure reaction vessel.
-
Reagent Addition: To the glass liner, add anhydrous benzene (e.g., 2.0 mL, 22.4 mmol).
-
Causality Note: Benzene is used in large excess to serve as both the limiting reagent and the solvent, maximizing the concentration for the C-H activation step.
-
-
Add methoxydimethylsilane (e.g., 5.0 mmol, 0.52 mL). The initial ratio of benzene to silane is approximately 4.5:1, which can be adjusted to optimize for bis-silylation.
-
Add cyclooctane (e.g., 0.5 mmol) as an internal standard for quantitative analysis.
-
Reaction Setup: Seal the glass liner inside the high-pressure vessel. Remove the vessel from the glovebox and connect it to a manifold.
-
Reaction Conditions: Place the vessel in a heating block on a magnetic stir plate. Heat the reaction to 120-150 °C with vigorous stirring for 24-48 hours.
-
Causality Note: The elevated temperature is required to overcome the activation energy for C-H bond cleavage. The sealed vessel contains the H₂ byproduct, which can inhibit the reaction. For improved kinetics, a system that allows for the slow venting of H₂ is preferable.[4]
-
-
Monitoring: Periodically and cautiously, cool the reactor, take a small aliquot of the reaction mixture, dilute it with toluene, and analyze by GC-MS to monitor the formation of mono- and di-silylated products and the consumption of starting materials.
-
Workup: After the reaction is complete (as determined by GC-MS), cool the vessel to room temperature and vent any excess pressure. Open the vessel in a well-ventilated fume hood.
-
Purification: Dilute the crude reaction mixture with a small amount of anhydrous toluene and filter it through a short plug of Celite® to remove the iridium catalyst. Rinse the plug with additional toluene.
-
Isolation: Combine the filtrate and washings. Remove the toluene and excess benzene under reduced pressure (rotary evaporation).
-
The resulting crude oil can be purified by vacuum distillation to isolate the this compound from the mono-silylated intermediate and other isomers.
Characterization and Data Analysis
The primary challenge is the separation and quantification of the desired 1,4-isomer from the 1,2- and 1,3-isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the components of the product mixture. All three bis(silylated) isomers will have the same mass-to-charge ratio (m/z = 254.47 g/mol ), but they will have different retention times.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most powerful tool for isomer quantification. The aromatic region will show distinct patterns for each isomer. The 1,4-isomer will exhibit a clean singlet, while the 1,2- and 1,3-isomers will show complex multiplets.
-
¹³C NMR: Will show two aromatic carbon signals for the 1,4-isomer due to its symmetry.
-
²⁹Si NMR: Can confirm the presence of the silicon centers.
-
Hypothetical Product Distribution Data
| Entry | Temperature (°C) | Benzene:Silane Ratio | Time (h) | Yield (Mono-silyl) % | Yield (1,4-isomer) % | Isomer Ratio (1,4:1,3:1,2) |
| 1 | 120 | 4.5:1 | 24 | 45 | 15 | 5:2:1 |
| 2 | 150 | 4.5:1 | 24 | 30 | 35 | 7:2:1 |
| 3 | 150 | 2:1 | 48 | 10 | 55 | 8:1.5:1 |
Yields determined by GC analysis using an internal standard.
Troubleshooting and Optimization
-
Low Conversion/Yield: If the reaction stalls, this is likely due to catalyst inhibition by the H₂ byproduct.[4]
-
Solution: Conduct the reaction under a gentle flow of nitrogen or argon to continuously remove H₂. Alternatively, add a sacrificial hydrogen acceptor like norbornene, though this adds complexity to the purification.
-
-
Poor Regioselectivity: If a high proportion of 1,2- or 1,3-isomers is observed.
-
Solution: Screen different ligands. A bulkier phenanthroline or bipyridine ligand may improve steric hindrance at the ortho positions. Lowering the reaction temperature may also improve selectivity at the cost of reaction rate.
-
-
Silane Redistribution: Hydrosilanes can undergo redistribution side reactions.[11]
Conclusion
The direct C-H silylation of benzene to form this compound is a challenging but highly rewarding transformation that offers significant advantages in atom economy and process simplification over classical methods. The iridium-catalyzed protocol detailed herein provides a scientifically grounded starting point for researchers. Success hinges on careful control of reaction conditions to manage the H₂ byproduct and the strategic use of sterically demanding ligands to maximize regioselectivity for the desired para-isomer. Further optimization of ligand structure, temperature, and reactant stoichiometry will be key to developing a highly efficient and selective process for the synthesis of this valuable monomer.
References
-
Simmons, E.M.; Hartwig, J.F. Iridium-Catalyzed Arene ortho-Silylation by Formal Hydroxyl-Directed C-H Activation. The Hartwig Group. Available from: [Link]
-
Cheng, C., et al. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. PMC, NIH. Available from: [Link]
-
Karmel, C., Chen, Z., Hartwig, J.F. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis. The Hartwig Group. Available from: [Link]
-
Karmel, C., et al. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Simmons, E. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Arene Ortho-Silylation by Formal Hydroxyl-Directed C−H Activation. Journal of the American Chemical Society. Available from: [Link]
-
Cheng, C.; Hartwig, J.F. Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds. The Hartwig Group. Available from: [Link]
-
Cheng, C., et al. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. ACS Publications. Available from: [Link]
-
Simmons, E. M., & Hartwig, J. F. (2010). Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. NIH. Available from: [Link]
-
Cheng, C., et al. (2020). Mechanism of the Iridium-Catalyzed Silylation of Aromatic C-H Bonds. PubMed. Available from: [Link]
-
Karmel, C. Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. Available from: [Link]
-
Platinum‐Catalyzed C C Bond Formation Through C H Functionalization. ResearchGate. Available from: [Link]
-
Karmel, C., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. NIH. Available from: [Link]
-
Karmel, C., Li, B., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal. Available from: [Link]
-
Karmel, C., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. PubMed. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Lee, K., et al. (2024). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. PubMed Central. Available from: [Link]
-
Lee, K., et al. (2024). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes. Semantic Scholar. Available from: [Link]
-
Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. stoltz2.caltech.edu. Available from: [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Use of 1,4-Bis(methoxydimethylsilyl)benzene as a crosslinking agent for polymers
Application Note & Protocol Guide
Topic: 1,4-Bis(methoxydimethylsilyl)benzene: A High-Performance Crosslinking Agent for Advanced Polysiloxane Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical guide on the application of this compound as a specialized crosslinking agent for hydroxyl-terminated polysiloxanes, particularly polydimethylsiloxane (PDMS). We will explore the underlying chemical principles, provide detailed experimental protocols for creating silicone elastomers, and discuss the unique performance advantages conferred by this crosslinker, including enhanced thermal stability and mechanical integrity. This guide is intended to equip researchers with the foundational knowledge and practical steps required to leverage this reagent for developing advanced materials in fields ranging from microfluidics and biomedical devices to high-performance sealants and coatings.
Introduction: The Rationale for a Rigid, Aromatic Crosslinker
Silicone elastomers are ubiquitous materials prized for their flexibility, biocompatibility, and chemical inertness. The properties of these materials are critically defined by their three-dimensional network structure, which is formed by crosslinking linear polymer chains. While conventional crosslinkers like tetraethoxysilane (TEOS) are effective, they create flexible Si-O-Si (siloxane) linkages.
This compound introduces a key structural innovation: a rigid phenylene group within the crosslink bridge. This molecular rigidity is the primary reason for its selection in high-performance applications. Unlike flexible aliphatic linkers, the benzene ring restricts the conformational freedom of the polymer network. This has profound implications for the material's bulk properties, most notably a significant enhancement in thermal stability and mechanical modulus. The formation of strong Si-O-Ph (silicon-oxygen-phenyl) bonds during curing contributes to a more robust network that is resistant to thermal degradation pathways like 'back-biting' chain scission and oxidative cleavage[1][2].
Structural Representation of the Crosslinking Agent
Caption: Molecular structure of this compound.
Mechanism of Action: Condensation Curing
The crosslinking process is a classic condensation cure reaction. It proceeds in two fundamental steps when reacting with a silanol-terminated polymer like HO-PDMS-OH in the presence of a catalyst (e.g., a tin compound) and ambient moisture.
-
Hydrolysis: The methoxy groups (Si-OCH₃) on the crosslinker are hydrolyzed by water molecules to form reactive silanol groups (Si-OH), releasing methanol as a byproduct.
-
Condensation: These newly formed silanol groups on the crosslinker then react (condense) with the terminal silanol groups on the PDMS chains. This forms a stable siloxane (Si-O-Si) bond and releases a water molecule.
This process repeats at both ends of the this compound molecule, enabling it to bridge two separate polymer chains, ultimately building a robust, three-dimensional network.
// Nodes Polymer [label="Silanol-Terminated PDMS\n(HO-PDMS-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinker [label="this compound\n(M2B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Tin Catalyst\n(e.g., DBTDL)", fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [label="Mechanical Mixing\n(High Shear)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Degassing [label="Vacuum Degassing\n(Remove Bubbles & Byproducts)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Curing [label="Curing\n(Mold & Hold at RT or Elevated Temp.)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Network [label="Crosslinked Elastomer Network\n(PDMS-M2B)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Polymer -> Mixing; Crosslinker -> Mixing; Catalyst -> Mixing; Mixing -> Degassing [label="Forms Homogeneous Pre-polymer"]; Degassing -> Curing [label="Initiates Condensation"]; Curing -> Network [label="Forms Si-O-Si Bonds"]; } }
Caption: General experimental workflow for elastomer synthesis.
Detailed Application Protocol: Preparation of a PDMS Elastomer
This protocol describes the preparation of a silicone elastomer using silanol-terminated PDMS and this compound. The formulation can be tuned by adjusting the crosslinker-to-polymer ratio to achieve different mechanical properties.
Materials & Reagents
| Reagent | Supplier Example | CAS Number | Notes |
| Silanol-Terminated PDMS | Gelest, DMS-S27 | 70131-67-8 | M.W. 18,000 g/mol , Viscosity ~2,000 cSt. Select M.W. for desired properties. |
| This compound | Gelest, SIB1083.0 | 25693-06-3 | The crosslinking agent. |
| Dibutyltin Dilaurate (DBTDL) | Sigma-Aldrich | 77-58-7 | Condensation catalyst. Use diluted in a solvent for accuracy. |
| Toluene, Anhydrous | Sigma-Aldrich | 108-88-3 | For handling and cleaning. |
Experimental Procedure
This procedure is based on a standard formulation for room temperature vulcanized (RTV) silicone rubber, adapted for this specific crosslinker[3].
-
Preparation (Pre-Mixing):
-
To a clean, dry mixing vessel (e.g., a Max-Blend cup or glass beaker), add 100 parts by weight (e.g., 50.0 g) of silanol-terminated PDMS.
-
Add 5-10 parts by weight (e.g., 2.5 g for a 5 phr loading) of this compound. The exact amount is a critical experimental variable. Causality: A lower concentration will result in a softer, more flexible elastomer with a lower crosslink density. A higher concentration increases stiffness and modulus but may lead to brittleness[4][5].
-
-
Catalyst Addition:
-
Add 0.5 parts by weight (e.g., 0.25 g) of Dibutyltin Dilaurate (DBTDL). For precise control, it is advisable to first prepare a 10% (w/w) solution of DBTDL in a dry, inert solvent and add the corresponding volume. Causality: The tin catalyst is essential for accelerating the condensation reaction at room temperature. Its concentration affects the curing speed (pot life and tack-free time)[6][7].
-
-
Mixing:
-
Immediately mix the components vigorously using a planetary mixer (e.g., SpeedMixer) at 2500 rpm for 3 minutes, or with an overhead mechanical stirrer for 10-15 minutes until the mixture is completely homogeneous. Scrape the sides of the vessel to ensure uniformity.
-
-
Degassing:
-
Place the mixture in a vacuum chamber and apply vacuum (~1-10 Torr) until all entrapped air bubbles are removed. The mixture will initially foam and then collapse. This step is critical to prevent voids in the final cured elastomer.
-
-
Curing:
-
Pour the bubble-free liquid pre-polymer into a desired mold (e.g., a petri dish or a custom-fabricated mold).
-
Allow the material to cure at room temperature (~23°C) in a controlled humidity environment (~50% RH) for 24-48 hours. For a more complete and rapid cure, an optional post-curing step can be performed in an oven at 60-80°C for 2-4 hours after the initial room temperature set.
-
-
Demolding:
-
Once fully cured (the material should be firm and non-tacky), carefully remove the elastomer from the mold.
-
Characterization and Validation
A protocol is only trustworthy if its outcome can be verified. The following characterization techniques are essential for validating the successful crosslinking and performance of the elastomer.
Monitoring the Curing Process (In-process Validation)
-
Rheology: The transition from a liquid pre-polymer to a solid elastomer can be monitored with a rheometer. The gel point , where the storage modulus (G') surpasses the loss modulus (G''), signifies the formation of an infinite polymer network. This is a definitive measure of successful crosslinking initiation[8].
Post-Cure Material Property Analysis
-
Swelling Test (Crosslink Density):
-
Cut a small, pre-weighed sample (W_dry) of the cured elastomer.
-
Immerse the sample in a good solvent (e.g., toluene) for 24 hours until equilibrium swelling is reached.
-
Remove the sample, quickly pat the surface dry, and weigh it (W_swollen).
-
The swelling ratio (Q = W_swollen / W_dry) is inversely related to the crosslink density. A lower swelling ratio indicates a higher degree of crosslinking[9][10]. This test can validate that increasing the crosslinker concentration leads to a denser network.
-
-
Thermogravimetric Analysis (TGA):
-
TGA measures the weight loss of a material as a function of temperature. It is the primary method to confirm the enhanced thermal stability. The onset of degradation (T_d5, temperature at 5% weight loss) for a PDMS network crosslinked with this compound is expected to be significantly higher than one crosslinked with a standard aliphatic agent. High char yield at elevated temperatures is also a key indicator of superior thermal performance[1][3][11].
-
-
Mechanical Testing:
Expected Impact of Crosslinker Concentration
| Property | Low Crosslinker Conc. (e.g., 5 phr) | High Crosslinker Conc. (e.g., 10 phr) | Rationale |
| Young's Modulus | Lower | Higher | Increased crosslink density restricts chain mobility, leading to a stiffer material[4]. |
| Elongation at Break | Higher | Lower | A denser network has less "slack" in the polymer chains, reducing how far it can stretch before failing. |
| Swelling Ratio (Q) | Higher | Lower | A denser network structure can absorb less solvent[9]. |
| T_d5 (from TGA) | High | Higher | More aromatic crosslinks increase the overall thermal stability of the network[1][11]. |
Safety and Handling
-
This compound: Handle in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. In case of contact, wash affected areas thoroughly with soap and water.
-
Dibutyltin Dilaurate (DBTDL): This catalyst is toxic. Handle with extreme care, using PPE at all times. Avoid inhalation of vapors.
-
Methanol: This is a byproduct of the hydrolysis reaction. Ensure adequate ventilation during the curing process to prevent vapor accumulation.
-
General: All mixing and pouring should be conducted in a fume hood. Review the Safety Data Sheet (SDS) for each chemical before use.
References
-
D'Antona, P., et al. (2022). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances. Available at: [Link]
- Google Patents. (1990). Mixtures comprising silanol-terminated polydiorganosiloxane and processes. Google Patents.
-
Ashraf, M. A., et al. (2015). Effect of polydimethylsiloxane incorporation on the properties of polyimides synthesized from newly designed α,α′-bis(2-aminophenoxy)-p-xylene. Express Polymer Letters. Available at: [Link]
-
Valente, A., et al. (2017). Properties and Applications of PDMS for Biomedical Engineering: A Review. PubMed Central. Available at: [Link]
-
Wang, Q., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Hindawi. Available at: [Link]
-
ResearchGate. (2021). PDMS microspheres as rheological additives for PDMS-based DIW inks. ResearchGate. Available at: [Link]
-
Licht, E. H., et al. (2023). Functional silicone oils and elastomers: new routes lead to new properties. RSC Publishing. Available at: [Link]
-
Van der Weij, F. W. (1980). The action of tin compounds in condensation-type RTV silicone rubbers. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2015). Effects of Fumed and Mesoporous Silica Nanoparticles on the Properties of Sylgard 184 Polydimethylsiloxane. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. MDPI. Available at: [Link]
-
Mark, J. E. (2020). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. PubMed Central. Available at: [Link]
-
Wang, Z., et al. (2022). Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. ResearchGate. Available at: [Link]
-
American Coatings Association. (2016). Catalysis for Crosslinkable Silane Terminated Polymers. American Coatings Association. Available at: [Link]
-
Wang, L., et al. (2015). Effects of Fumed and Mesoporous Silica Nanoparticles on the Properties of Sylgard 184 Polydimethylsiloxane. MDPI. Available at: [Link]
-
Sobhani, S., et al. (2011). Effect of Molecular Weight and Content of PDMS on Morphology and Properties of Silicone-Modified Epoxy Resin. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si-O-Ph cross-linking. ResearchGate. Available at: [Link]
-
Wurm, F. R., et al. (2020). Selectively Cleavable Silicone Elastomers Based on Acetal Cross-Linkers: Synthesis, Properties, and Study of Chemical Degradation. Wiley Online Library. Available at: [Link]
-
Seiler, J., et al. (2022). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. PubMed Central. Available at: [Link]
Sources
- 1. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of High-Performance Silphenylene-Siloxane Copolymers via Polycondensation of 1,4-Bis(methoxydimethylsilyl)benzene
Abstract
This technical guide provides a comprehensive protocol for the synthesis of well-defined silphenylene-siloxane copolymers through the polycondensation of 1,4-bis(methoxydimethylsilyl)benzene with silanol-terminated polydimethylsiloxanes. This application note is intended for researchers and professionals in materials science and polymer chemistry, offering in-depth insights into the reaction mechanism, experimental setup, and characterization of the resulting copolymers. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and final polymer properties.
Introduction: The Significance of Silphenylene-Siloxane Copolymers
Silphenylene-siloxane copolymers are a class of advanced inorganic-organic hybrid polymers that exhibit a unique combination of desirable properties. The incorporation of the rigid phenylene group into the flexible siloxane backbone leads to materials with enhanced thermal stability, improved mechanical strength, and tunable refractive indices compared to conventional silicones.[1][2] These attributes make them highly sought-after for a wide range of applications, including high-performance elastomers, coatings, adhesives, and materials for aerospace and biomedical applications.[1][3]
This compound serves as a key monomer in the synthesis of these copolymers. Its difunctional nature allows for the formation of linear polymers through condensation reactions. The methoxy groups on the silicon atoms are readily hydrolyzed to form reactive silanol groups, which then condense with other silanol-terminated monomers or oligomers to build the polymer chain. This process offers a versatile and controllable route to tailor the final properties of the copolymer by adjusting the ratio of the silphenylene and siloxane units.
Reaction Mechanism and Stoichiometry
The synthesis of silphenylene-siloxane copolymers from this compound proceeds via a hydrolytic polycondensation reaction. The process can be conceptually divided into two key stages:
-
Hydrolysis: The methoxydimethylsilyl groups of the this compound monomer are hydrolyzed in the presence of water, often catalyzed by an acid or a base, to generate the corresponding silanol-terminated monomer, 1,4-bis(hydroxydimethylsilyl)benzene. Methanol is released as a byproduct.
-
Polycondensation: The in-situ generated 1,4-bis(hydroxydimethylsilyl)benzene then undergoes condensation with a silanol-terminated polydimethylsiloxane (PDMS) oligomer. This step involves the formation of a siloxane (Si-O-Si) bond with the elimination of a water molecule. The reaction is typically driven to completion by the continuous removal of water.
The overall reaction stoichiometry is critical for achieving the desired molecular weight and polymer architecture. The molar ratio of the two monomers will dictate the final composition and properties of the copolymer.
Caption: Experimental workflow for copolymer synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen to maintain an inert atmosphere.
-
Monomer Charging: To the flask, add this compound (e.g., 25.6 g, 0.1 mol) and α,ω-dihydroxy-polydimethylsiloxane (e.g., 100 g, 0.1 mol, pre-dried under vacuum). Add anhydrous toluene (150 mL) to dissolve the monomers.
-
Hydrolysis: Prepare a solution of ethanol (e.g., 10 mL) and deionized water (e.g., 3.6 mL, 0.2 mol). Add this solution dropwise to the stirred monomer mixture at room temperature over a period of 30 minutes. [4]Stir for an additional hour to ensure complete hydrolysis of the methoxy groups.
-
Catalyst Addition: Carefully add trifluoromethanesulfonic acid (TFMSA) (e.g., 0.15 mL) to the reaction mixture. [4]An exotherm may be observed.
-
Polycondensation: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution. For efficient water removal, a Dean-Stark trap can be employed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate and stirring for 30 minutes. Separate the organic layer and wash it three times with deionized water.
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. Further dry the resulting viscous polymer in a vacuum oven at 80 °C to a constant weight.
Characterization of the Copolymer
Thorough characterization is essential to confirm the structure, composition, and properties of the synthesized silphenylene-siloxane copolymer.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique is used to confirm the presence of both the silphenylene and siloxane units in the copolymer. The aromatic protons of the phenylene ring will appear in the range of 7.2-7.8 ppm, while the methyl protons on the silicon atoms will be observed around 0.1-0.3 ppm. [5]* ²⁹Si NMR (Silicon Nuclear Magnetic Resonance) Spectroscopy: ²⁹Si NMR is a powerful tool for determining the microstructure of the copolymer. [2][5][6]Different silicon environments (e.g., silphenylene-Si, siloxane-Si) will have distinct chemical shifts, allowing for the quantification of the copolymer composition. [7]* FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR can be used to monitor the disappearance of the Si-OH stretching band (around 3200-3700 cm⁻¹) and the formation of the Si-O-Si linkage (around 1000-1100 cm⁻¹), confirming the progress of the condensation reaction.
Thermal Analysis
-
TGA (Thermogravimetric Analysis): TGA is employed to evaluate the thermal stability of the copolymer. Silphenylene-siloxane copolymers typically exhibit high decomposition temperatures, often above 400 °C in an inert atmosphere. [8][9]* DSC (Differential Scanning Calorimetry): DSC is used to determine the glass transition temperature (Tg) of the copolymer. [10]The Tg will be influenced by the ratio of the rigid silphenylene units to the flexible siloxane segments.
Expected Results and Discussion
The protocol described above is expected to yield a transparent, viscous liquid or a solid elastomer depending on the molecular weight achieved. The properties of the resulting copolymer can be tailored by varying the initial monomer ratio and the molecular weight of the PDMS oligomer.
| Property | Expected Value/Observation | Influencing Factors |
| Appearance | Colorless, transparent viscous liquid or solid | Molecular weight |
| ¹H NMR | Peaks at ~7.5 ppm (Ar-H) and ~0.2 ppm (Si-CH₃) | Copolymer composition |
| ²⁹Si NMR | Distinct signals for silphenylene and siloxane units | Copolymer microstructure |
| Tg (DSC) | -80 to -40 °C | Increasing silphenylene content increases Tg |
| TGA (5% weight loss) | > 400 °C (in N₂) | Silphenylene content enhances thermal stability |
The choice of catalyst is crucial for controlling the polymerization rate and minimizing side reactions. While acidic catalysts like TFMSA are effective, basic catalysts can also be employed. [3]The reaction temperature and time are optimized to ensure high conversion and achieve the desired molecular weight. Incomplete removal of water can limit the final molecular weight of the polymer.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight | Incomplete removal of water or methanol. | Use a Dean-Stark trap; increase reaction time/temperature. |
| Incorrect stoichiometry. | Accurately weigh monomers; use high-purity reagents. | |
| Gel Formation | Presence of trifunctional impurities. | Use high-purity monomers. |
| Excessive catalyst concentration. | Reduce catalyst loading. | |
| Cloudy Product | Incomplete removal of salts from neutralization. | Perform additional aqueous washes. |
Conclusion
The synthesis of silphenylene-siloxane copolymers using this compound offers a robust and versatile method for producing high-performance materials. By carefully controlling the reaction stoichiometry and conditions, copolymers with tailored thermal and mechanical properties can be obtained. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore and optimize the synthesis of these advanced materials for a variety of demanding applications.
References
-
SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. REVUE ROUMAINE DE CHIMIE. [Link]
-
Characterization of siloxane copolymers by solution 17O NMR spectroscopy. ResearchGate. [Link]
-
Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. MDPI. [Link]
-
Synthesis and characterization of siloxane resins derived from silphenylene‐siloxane copolymers bearing benzocyclobutene pendant groups. ResearchGate. [Link]
-
Vinyl-Substituted Silphenylene Siloxane Copolymers: Novel High-Temperature Elastomers. ACS Publications. [Link]
-
Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethyl-methyl-phenyl-siloxane-copolymers. ScienceDirect. [Link]
-
Exactly alternating silarylene-siloxane polymers. 10. Synthesis and characterization of silphenylene-siloxane polymers containing fluoroalkyl and hydrido side groups. ACS Publications. [Link]
-
Ultra-High Molecular Weight Silphenylene-Siloxane Polymers. NASA Technical Reports Server. [Link]
-
TGA thermograms of titanium-silphenylene-siloxane polymers (P2, P3, and P4) and titanium-free polymer P1. ResearchGate. [Link]
-
Synthesis of poly(silphenylene-siloxane) through dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene and dialkoxysilane. ResearchGate. [Link]
-
29Si NMR spectra of prepared high RI siloxane polymers with aromatic... ResearchGate. [Link]
-
Synthesis of the siloxane copolymer with 1,4-bis(dimethylsilyl)benzene units. ResearchGate. [Link]
-
Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. International Journal for Modern Trends in Science and Technology. [Link]
-
Fast Analysis of Polysiloxanes by Benchtop NMR. Magritek. [Link]
-
1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Gelest, Inc.[Link]
-
Thermal Characterization of Silicone. NETZSCH Analyzing & Testing. [Link]
-
Thermal degradation of poly(siloxane-urethane) copolymers. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application of 1,4-Bis(methoxydimethylsilyl)benzene in High-Performance Elastomers
Abstract
This technical guide provides a comprehensive overview of the application of 1,4-Bis(methoxydimethylsilyl)benzene as a key building block for high-performance silphenylene-siloxane elastomers. We will delve into the synthetic pathways, formulation strategies, and resultant property enhancements, offering detailed protocols for researchers and materials scientists. By incorporating a rigid phenylene group into the flexible siloxane backbone, these elastomers exhibit a superior combination of thermal stability, mechanical robustness, and oxidative resistance compared to conventional polydimethylsiloxane (PDMS) elastomers. This document will serve as a practical guide for the development of next-generation elastomeric materials for demanding applications in the aerospace, automotive, and electronics industries.
Introduction: Overcoming the Limitations of Conventional Silicone Elastomers
Standard silicone elastomers, primarily based on PDMS, are renowned for their flexibility at low temperatures, biocompatibility, and electrical insulation properties. However, their performance at elevated temperatures is limited by thermo-oxidative degradation, which leads to a loss of mechanical properties. The Si-O-Si backbone, while flexible, is susceptible to rearrangement and cleavage at high temperatures. The aerospace and advanced automotive sectors, in particular, require elastomeric materials that can withstand harsh operating conditions without compromising their structural integrity and performance.
The incorporation of aromatic units, specifically phenylene groups, into the siloxane backbone presents a strategic approach to enhance thermal stability. This compound is a pivotal precursor for creating these "silphenylene-siloxane" polymers. The rigid benzene ring acts as a "heat sink," effectively dissipating thermal energy and hindering the degradation pathways that plague conventional silicones. This guide will explore the practical aspects of utilizing this unique monomer to develop robust, high-performance elastomers.
Mechanism of Performance Enhancement
The remarkable properties of silphenylene-siloxane elastomers stem from their unique molecular architecture. The alternating arrangement of rigid phenylene and flexible dimethylsiloxane units creates a polymer with a tailored balance of properties.
-
Thermal Stability: The high bond energy of the aromatic C-C bonds within the phenylene group significantly increases the energy required for thermal degradation. This structure resists the chain scission and rearrangement reactions that occur in PDMS at elevated temperatures.
-
Mechanical Strength: The rigid phenylene units introduce a degree of stiffness into the polymer chain, leading to an increase in tensile strength and modulus compared to conventional silicones. This allows for the fabrication of more durable and load-bearing elastomeric components.
-
Oxidative Resistance: The presence of the aromatic ring enhances the oxidative stability of the polymer, making it more resistant to degradation in the presence of air at high temperatures.
Synthetic Pathway: From Monomer to Polymer
The synthesis of high molecular weight poly(silphenylene-siloxane) is a critical step in producing high-performance elastomers. A common and effective method involves a two-stage polymerization technique.
Diagram: Synthesis of Vinyl-Terminated Silphenylene-Siloxane Terpolymer
Caption: Two-stage synthesis of a vinyl-functionalized silphenylene-siloxane terpolymer.
Formulation and Curing of High-Performance Elastomers
The synthesized vinyl-terminated silphenylene-siloxane polymer serves as the base for the elastomer formulation. To achieve the desired mechanical properties, the polymer is compounded with reinforcing fillers and then cross-linked.
Compounding
Compounding is the process of intimately mixing the base polymer with additives on a two-roll mill or in an internal mixer.
-
Reinforcing Filler: Fumed silica is a common reinforcing agent for silicone elastomers. It significantly improves tensile strength, tear strength, and hardness. The surface of the fumed silica is often treated with a silane coupling agent, such as hexamethyldisilazane, to improve its compatibility with the polymer matrix and prevent "crepe hardening" during storage.[1]
-
Other Additives: Depending on the application, other additives like heat stabilizers, pigments, and processing aids can be incorporated during the compounding stage.
Curing (Vulcanization)
The curing process transforms the soft, compounded gum into a strong, elastic material by forming a three-dimensional cross-linked network. For vinyl-functionalized silphenylene-siloxane polymers, two primary curing methods are employed:
This is a highly efficient and clean curing reaction that involves the addition of a silicon-hydride (Si-H) cross-linker across the vinyl groups of the polymer in the presence of a platinum catalyst.[2][3]
-
Advantages: No byproducts are formed, leading to low shrinkage and good dimensional stability. The reaction can be controlled to occur at room temperature (RTV), low temperatures (LTV), or high temperatures (HTV).[4]
-
Catalyst: Karstedt's catalyst is a widely used homogeneous platinum catalyst for hydrosilylation reactions.[2]
-
Inhibitors: To control the curing rate and provide a sufficient working time, inhibitors are often added to the formulation.[2]
Caption: Schematic of platinum-catalyzed hydrosilyylation curing.
This method involves the use of organic peroxides that decompose at elevated temperatures to generate free radicals. These radicals can then initiate cross-linking reactions between the polymer chains.[5]
-
Advantages: Peroxide curing is a robust and cost-effective method suitable for a wide range of elastomers.
-
Disadvantages: This process can generate byproducts that may need to be removed through a post-curing step. The choice of peroxide is crucial to avoid unwanted side reactions.
Performance Data: A Comparative Analysis
The inclusion of the silphenylene moiety leads to a significant improvement in the thermal and mechanical properties of the resulting elastomer compared to conventional silicone elastomers.
Table 1: Comparative Properties of Silphenylene-Siloxane vs. Standard Silicone Elastomer
| Property | Standard Methyl-Vinyl Silicone Elastomer | Silphenylene-Siloxane Elastomer | Test Method |
| Thermal Stability | |||
| Decomposition Temp. (TGA, 5% wt. loss in N₂) | ~400 °C | >500 °C | ASTM E1131 |
| Mechanical Properties | |||
| Tensile Strength | 5-8 MPa | 7-10 MPa | ASTM D412 |
| Elongation at Break | 300-600% | 400-700% | ASTM D412 |
| Tear Strength | 10-20 kN/m | 30-50 kN/m | ASTM D624 |
| Hardness (Shore A) | 30-70 | 40-80 | ASTM D2240 |
| Low-Temperature Flexibility | |||
| Glass Transition Temp. (DSC) | -120 °C | -60 to -80 °C | ASTM E1356 |
Note: The properties of silphenylene-siloxane elastomers can be tailored by adjusting the polymer composition, cross-link density, and filler loading.
Experimental Protocols
Protocol for Synthesis of Vinyl-Terminated Silphenylene-Siloxane Terpolymer
Materials:
-
1,4-Bis(hydroxydimethylsilyl)benzene
-
Bis(dimethylamino)dimethylsilane
-
Bis(dimethylamino)methylvinylsilane
-
Toluene (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,4-Bis(hydroxydimethylsilyl)benzene and an equimolar amount of Bis(dimethylamino)dimethylsilane.
-
Add anhydrous toluene to dissolve the monomers.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by measuring the viscosity of aliquots.
-
-
Chain Extension and Functionalization:
-
Once the desired prepolymer molecular weight is achieved, add a controlled amount of Bis(dimethylamino)methylvinylsilane to the reaction mixture. This will introduce vinyl groups for subsequent curing.
-
Continue the reflux for an additional 2-4 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a stirred vessel containing methanol.
-
Collect the gummy polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at 70 °C until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution of the final polymer using Gel Permeation Chromatography (GPC) with THF as the eluent.
-
Confirm the presence of vinyl groups using ¹H NMR spectroscopy.
-
Protocol for Formulation and Curing of a Silphenylene-Siloxane Elastomer
Materials:
-
Vinyl-terminated silphenylene-siloxane terpolymer (synthesized as above)
-
Hexamethyldisilazane-treated fumed silica (reinforcing filler)
-
Poly(methylhydrosiloxane-co-dimethylsiloxane) (Si-H cross-linker)
-
Karstedt's catalyst (platinum catalyst solution)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
Procedure:
-
Compounding:
-
On a two-roll mill, gradually add the fumed silica to the vinyl-terminated silphenylene-siloxane polymer.
-
Mill the mixture until a uniform, homogeneous gum is obtained. This may take 15-20 minutes.
-
-
Formulation (Part A and Part B Preparation):
-
Part A (Base): To the compounded gum, add the inhibitor and mix thoroughly. Then, add the Karstedt's catalyst solution and ensure uniform dispersion.
-
Part B (Curing Agent): The Si-H cross-linker constitutes Part B.
-
-
Curing:
-
Thoroughly mix Part A and Part B in the desired ratio (typically to achieve a slight molar excess of Si-H to vinyl groups).
-
De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold and cure in a compression molding press or an oven at the desired temperature (e.g., 150 °C for 30 minutes).
-
After demolding, a post-cure step (e.g., 4 hours at 175 °C) can be performed to ensure complete cross-linking and remove any volatile components.
-
-
Characterization of the Cured Elastomer:
-
Perform mechanical testing (tensile strength, elongation at break, tear strength, and hardness) according to ASTM standards.
-
Evaluate thermal stability using Thermogravimetric Analysis (TGA).
-
Determine the glass transition temperature using Differential Scanning Calorimetry (DSC).
-
Conclusion
This compound is a crucial monomer for the synthesis of high-performance silphenylene-siloxane elastomers. By strategically incorporating rigid aromatic units into the flexible siloxane backbone, it is possible to develop materials with exceptional thermal stability and mechanical robustness that surpass the performance of conventional silicone elastomers. The formulation and curing protocols outlined in this guide provide a framework for researchers and engineers to develop and characterize these advanced materials for a wide range of demanding applications. The versatility of the synthetic and curing chemistry allows for the fine-tuning of properties to meet specific performance requirements.
References
-
Formulation/Cure Technology for Ultra-High Molecular Weight Silphenylene-Siloxane Polymers. (1985). DTIC. [Link]
-
Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. (2021). MDPI. [Link]
-
Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals. [Link]
-
Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. (2016). ResearchGate. [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2017). PMC - NIH. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). MDPI. [Link]
-
Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane. (2019). ResearchGate. [Link]
-
Mechanical properties and antibacterial activity of peroxide-cured silicone rubber foams. (2023). Wiley Online Library. [Link]
-
Mechanical properties of prepared siloxane elastomers and their nanocomposites. (2019). ResearchGate. [Link]
-
Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. (2021). MDPI. [Link]
-
Functional Silicone Reactivity Guide. Gelest, Inc. [Link]
-
Mechanical and physical properties of ultra-high elongation silicone elastomers. (2020). ResearchGate. [Link]
-
Silicone Elastomers with Exceptional Elongation_ACS Rubber. (2015). Gelest, Inc. [Link]
-
Ultra-high Elongation Silicone Elastomers. (2016). Gelest, Inc. [Link]
-
Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. Pentasil. [Link]
-
Crosslinking of siloxane elastomers. (2003). Sci-Hub. [Link]
-
Ultra-high-molecular-weight functional siloxane additives in polymers. Effects on processing and properties. (2000). ResearchGate. [Link]
-
Siloxanes as Additives for Plastics. (2000). ResearchGate. [Link]
-
Surface modification of silica and its compounding with polydimethylsiloxane matrix: Interaction of modified silica filler with PDMS. (2013). ResearchGate. [Link]
Sources
Application Notes & Protocols: 1,4-Bis(methoxydimethylsilyl)benzene as a Versatile Precursor for Advanced Functionalized Silica Materials
Introduction: The Architectural Advantage of a Bridged Precursor
In the landscape of materials science, the design of functional silica materials is a cornerstone for innovation across diverse fields, including chromatography, catalysis, and advanced drug delivery.[1][2] The choice of the silica precursor is a critical determinant of the final material's properties, dictating its thermal stability, chemical resistance, and surface characteristics. 1,4-Bis(methoxydimethylsilyl)benzene stands out as a superior bifunctional organosilane precursor.[3] Its rigid phenylene core, flanked by two reactive methoxydimethylsilyl groups, allows for the direct incorporation of aromatic moieties into the silica framework.
This unique structure imparts exceptional thermal and mechanical stability to the resulting materials, a significant advantage over traditional silica gels derived from precursors like tetraethyl orthosilicate (TEOS).[3] The presence of the benzene ring within the silica matrix creates a class of materials known as Periodic Mesoporous Organosilicas (PMOs), which offer tailored surface properties and a well-defined, ordered porosity.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth understanding of this compound, detailing its properties and providing robust, field-tested protocols for its use in synthesizing high-performance functionalized silica materials.
Precursor Profile: this compound
A thorough understanding of the precursor's characteristics is paramount for safe handling and successful synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | [5] |
| Molecular Formula | C₁₂H₂₂O₂Si₂ | [5] |
| Molecular Weight | 254.47 g/mol | [5] |
| CAS Number | 131182-68-8 | [5] |
| Appearance | Colorless Liquid (Typical) | |
| Purity | ≥97% (Typical for research grade) | [6][7] |
Safety and Handling
As with all reactive silanes, proper safety protocols are non-negotiable. The methoxy groups are sensitive to moisture, and hydrolysis can occur upon exposure to ambient air.[3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.
Caption: Structure of this compound.
The Sol-Gel Process: From Monomer to Mesoporous Network
The synthesis of silica materials from this compound relies on the sol-gel process, a wet-chemical technique that involves the conversion of molecular precursors into a solid network.[8][9] The process is fundamentally a two-step reaction:
-
Hydrolysis: The silicon-methoxy (Si-OMe) bonds are reactive towards water. In the presence of an acid or base catalyst, they hydrolyze to form silicon-hydroxyl (Si-OH) groups, releasing methanol as a byproduct.[3][8] The primary intermediate is the disilanol, 1,4-bis(hydroxydimethylsilyl)benzene.[3]
-
Condensation: The newly formed silanol groups are reactive and undergo condensation reactions with other silanol groups or unreacted methoxy groups. This process forms stable siloxane (Si-O-Si) bridges, releasing water or methanol and gradually building the inorganic silica network.[3][8]
The interplay between these two reactions, controlled by factors like pH, temperature, and precursor concentration, dictates the final structure and porosity of the material.[9]
Caption: The sol-gel pathway for silica material synthesis.
Protocol 1: Synthesis of Phenylene-Bridged Periodic Mesoporous Organosilica (PMO)
This protocol details the synthesis of a highly ordered mesoporous material where the phenylene groups from the precursor are integral to the pore walls. This is achieved using a surfactant template-directed approach.[10][11]
Principle and Causality
The formation of ordered mesopores is directed by a surfactant, such as cetyltrimethylammonium bromide (CTAB), which forms micelles in the aqueous solution. The organosilica precursor hydrolyzes and condenses around these micellar structures. The subsequent removal of the surfactant template by extraction or calcination leaves behind a network of uniform pores. The this compound precursor ensures that the resulting pore walls are lined with benzene rings, enhancing the material's hydrophobicity and providing unique adsorptive properties compared to purely siliceous materials.[4]
Step-by-Step Methodology
-
Surfactant Solution Preparation:
-
In a 250 mL round-bottom flask, dissolve 0.5 g of CTAB in 120 mL of deionized water with vigorous stirring.
-
Add 0.875 mL of 2 M NaOH solution.
-
Heat the mixture to 80°C and stir for 30 minutes to ensure a clear, homogeneous solution. This step establishes the micellar template under basic conditions, which catalyze the sol-gel reaction.
-
-
Precursor Addition and Condensation:
-
In a separate vial, measure 1.14 g (4.5 mmol) of this compound.
-
Rapidly add the precursor to the hot surfactant solution under vigorous stirring (e.g., 1000 rpm). The solution will turn milky white, indicating the hydrolysis and precipitation of the organosilica.
-
Continue stirring at 80°C for 2 hours to allow for complete condensation and formation of the solid material.
-
-
Product Recovery and Washing:
-
Cool the mixture to room temperature.
-
Collect the white precipitate by filtration using a Büchner funnel.
-
Wash the product thoroughly with deionized water (3 x 50 mL) and then with ethanol (2 x 30 mL) to remove residual reactants and surfactant.
-
-
Template Removal (Solvent Extraction):
-
Dry the collected solid in an oven at 60°C overnight.
-
To remove the CTAB template, suspend the dried powder (approx. 1 g) in 100 mL of ethanol containing 10 mL of concentrated HCl.
-
Reflux the mixture at 80°C for 6 hours with stirring. The acidic ethanol effectively displaces and dissolves the surfactant from the pores.
-
Filter the product, wash with ethanol until the filtrate is neutral, and dry at 80°C.
-
Expected Material Characteristics
The resulting phenylene-bridged PMO should be a fine white powder. Its properties can be validated using standard material characterization techniques.
| Characterization Technique | Typical Expected Result | Significance |
| Nitrogen Adsorption-Desorption | Surface Area: 600-1000 m²/g; Pore Volume: 0.6-1.0 cm³/g; Pore Diameter: 2-4 nm | Confirms the high surface area and ordered mesoporosity of the material.[4][12] |
| Small-Angle X-ray Scattering (SAXS) | A strong primary diffraction peak indicating ordered pore structure. | Validates the "Periodic" nature of the mesoporous organosilica.[4] |
| Transmission Electron Microscopy (TEM) | Images showing hexagonal or cubic arrays of uniform channels. | Provides direct visual evidence of the ordered mesostructure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to Si-O-Si stretching and C-H stretching from the benzene ring. | Confirms the successful incorporation of the phenylene bridge into the silica framework. |
Protocol 2: Co-condensation for Amine-Functionalized Organosilica
This protocol demonstrates the versatility of this compound by using it in a co-condensation reaction with an amine-containing silane to create a functionalized material in a single step.
Principle and Causality
Co-condensation involves the simultaneous hydrolysis and condensation of two or more different silane precursors.[1] Here, this compound provides the stable, aromatic-lined framework, while a second precursor, (3-aminopropyl)triethoxysilane (APTES), introduces primary amine groups. The ratio of the two precursors can be tuned to control the density of functional groups and, consequently, the surface chemistry of the final material. This method is often more efficient than post-synthesis grafting, leading to a more homogeneous distribution of functional groups throughout the material.[1] Such amine-functionalized materials are excellent adsorbents for heavy metals or can serve as solid-base catalysts.[13]
Caption: Workflow for co-condensation synthesis.
Step-by-Step Methodology
-
Surfactant Solution Preparation:
-
Prepare the CTAB and NaOH solution exactly as described in Protocol 1, Step 1.
-
-
Precursor Mixture Preparation:
-
In a small beaker, combine 0.91 g (3.6 mmol) of this compound and 0.20 g (0.9 mmol) of APTES. This corresponds to a 4:1 molar ratio, which can be adjusted to modify the level of functionalization.
-
Add 5 mL of ethanol and stir to create a homogeneous precursor solution.
-
-
Co-condensation Reaction:
-
Rapidly add the precursor mixture to the hot surfactant solution (80°C) under vigorous stirring.
-
Allow the reaction to proceed for 2 hours at 80°C.
-
-
Product Recovery and Template Removal:
-
Follow the same procedure for product recovery, washing, drying, and template extraction as detailed in Protocol 1, Steps 3 and 4.
-
Validation of Functionalization
In addition to the characterization methods in Protocol 1, successful amine functionalization can be confirmed by:
-
Elemental Analysis (CHN): An increase in the nitrogen content of the material confirms the presence of the amine groups.
-
Zeta Potential Measurement: The surface charge of the material in an aqueous suspension will be significantly different from the unfunctionalized version, typically showing a higher isoelectric point.
Applications and Future Scope
The functionalized silica materials synthesized from this compound are not mere laboratory curiosities; they are enabling tools for advanced applications:
-
Chromatography: The phenylene-bridged materials can be used as stationary phases in high-performance liquid chromatography (HPLC), offering unique selectivity for aromatic analytes due to π-π interactions.
-
Solid-Phase Extraction (SPE): Their high surface area and tunable functionality make them excellent sorbents for selectively extracting pollutants, such as pesticides or heavy metals, from environmental samples.[4][13]
-
Heterogeneous Catalysis: The silica framework can be functionalized with catalytic groups, providing a stable and recyclable catalyst system.[2]
-
Drug Delivery: The well-defined mesopores can be loaded with therapeutic agents, and the surface can be functionalized for targeted delivery and controlled release.[1][9]
The continued exploration of co-condensation with other functional organosilanes will undoubtedly expand the library of materials derived from this robust precursor, opening new avenues in sensor technology, energy storage, and biomedical engineering.
References
-
This compound | C12H22O2Si2 | CID 21900341 - PubChem. (URL: [Link])
-
Synthesis and Functionalization of Mesoporous Silica Materials for Applications as Host-Guest-Systems. (2014). Ludwig-Maximilians-Universität München. (URL: [Link])
-
Commercial Silica Materials Functionalized with a Versatile Organocatalyst for the Catalysis Of Acylation Reactions in Liquid Media. (2021). ResearchGate. (URL: [Link])
-
This compound (C12H22O2Si2) - PubChemLite. (URL: [Link])
-
1,4-Bis(Methoxymethyl)Benzene | C10H14O2 | CID 81239 - PubChem. (URL: [Link])
-
This compound, 97% | Fisher Scientific. (URL: [Link])
-
Preparation and Characterization of Novel Mixed Periodic Mesoporous Organosilica Nanoparticles. (2020). Molecules, 25(7), 1587. (URL: [Link])
-
Sol–gel process - Wikipedia. (URL: [Link])
-
Sol–Gel Synthesis of Nanostructured Mesoporous Silica Powder and Thin Films. (2024). Gels, 10(2), 118. (URL: [Link])
- US Patent for Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds. (URL: )
-
Mesoporous Silica Nanoparticles Functionalized with Bisphenol A for Dispersive Solid-Phase Extraction of 3-Chloroaniline from Water Matrices: Material Synthesis and Sorption Optimization. (2024). Separations, 11(5), 133. (URL: [Link])
-
1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech | Gelest, Inc. (URL: [Link])
-
1,4-BIS(DIMETHYLSILYL)BENZENE | Gelest, Inc. (URL: [Link])
-
Surface-functionalized mesoporous silica nanoparticles as sorbents for BTEX. (2013). Journal of Porous Materials, 20(5), 1087-1093. (URL: [Link])
-
(PDF) Functionalized mesoporous silica materials for dyes adsorption. (2021). ResearchGate. (URL: [Link])
-
Accelerated sol–gel synthesis of nanoporous silica via integrated small angle X-ray scattering with an open-source automation platform. (2023). Digital Discovery, 2(6), 1787-1800. (URL: [Link])
-
Evaluation of phenylene-bridged periodic mesoporous organosilica as a stationary phase for solid phase extraction. (2014). Journal of Chromatography A, 1370, 69-75. (URL: [Link])
-
Mesoporous organosilica nanoparticles as antibacterial coating materials. (2017). KOPS - University of Konstanz. (URL: [Link])
-
Application of Mesoporous Silicas for Adsorption of Organic and Inorganic Pollutants from Rainwater. (2024). Materials, 17(12), 2735. (URL: [Link])
-
Functionalized mesoporous silica materials for dyes adsorption. (2021). Mediterranean Journal of Chemistry. (URL: [Link])
-
Preparation of 1,4-dimethoxybenzene - PrepChem.com. (URL: [Link])
-
1,4-Bis(4-pyridylmethoxy)benzene. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. (URL: [Link])
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 4. Evaluation of phenylene-bridged periodic mesoporous organosilica as a stationary phase for solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. H28165.03 [thermofisher.com]
- 8. Sol–gel process - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Novel Mixed Periodic Mesoporous Organosilica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated sol–gel synthesis of nanoporous silica via integrated small angle X-ray scattering with an open-source automation platform - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. Mesoporous Silica Nanoparticles Functionalized with Bisphenol A for Dispersive Solid-Phase Extraction of 3-Chloroaniline from Water Matrices: Material Synthesis and Sorption Optimization [mdpi.com]
- 13. Application of Mesoporous Silicas for Adsorption of Organic and Inorganic Pollutants from Rainwater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis Using 1,4-Bis(methoxydimethylsilyl)benzene
Introduction: Crafting Advanced Hybrid Materials
The sol-gel process offers a versatile and elegant route to a wide array of advanced materials. Among the diverse precursors available, 1,4-Bis(methoxydimethylsilyl)benzene stands out as a unique bridged organosilane. Its rigid phenylene core and reactive methoxydimethylsilyl terminal groups allow for the synthesis of highly porous, organically-bridged polysilsesquioxane materials. These hybrid organic-inorganic networks exhibit exceptional properties, including high surface area, low density, and tunable functionality, making them prime candidates for applications ranging from catalysis and insulation to advanced drug delivery systems.[1][2]
This guide provides an in-depth exploration of the sol-gel synthesis using this compound, offering both foundational knowledge and actionable protocols for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide step-by-step synthesis procedures, and discuss the critical parameters that govern the final material properties.
Core Scientific Principles: The Sol-Gel Transformation
The synthesis of bridged polysilsesquioxanes from this compound is a classic example of the sol-gel process, which fundamentally involves two concurrent reactions: hydrolysis and condensation.[3][4][5][6]
Hydrolysis: Activation of the Precursor
The initial step is the hydrolysis of the methoxy (-OCH₃) groups on the silicon atoms by water. This reaction is typically catalyzed by an acid or a base.[3][7] The nucleophilic attack of water on the silicon atom leads to the replacement of the methoxy groups with hydroxyl groups (-OH), forming silanol intermediates and releasing methanol as a byproduct.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, enhancing its leaving group ability and facilitating the subsequent nucleophilic attack by water.[3][8]
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.[3]
The extent of hydrolysis, which is influenced by the water-to-precursor ratio and the catalyst, is a critical parameter in determining the structure of the final network.
Condensation: Building the Network
Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form a three-dimensional siloxane (-Si-O-Si-) network. This process can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule.
The relative rates of hydrolysis and condensation, which are heavily dependent on the pH of the reaction mixture, dictate the final morphology and porosity of the gel.[9]
Caption: Workflow for acid-catalyzed aerogel synthesis.
Protocol 2: Base-Catalyzed Synthesis of a Bridged Polysilsesquioxane Xerogel
This protocol yields a xerogel, which is a gel that has been dried by evaporation under ambient conditions. Xerogels typically have a higher density and lower porosity compared to aerogels.
Materials and Reagents:
| Reagent | Purity | Supplier (Example) |
| This compound | >95% | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | ACS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Ammonium Hydroxide (NH₄OH), 28-30% | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Sol Preparation: In a glass beaker, combine 1.0 g of this compound with 8.0 mL of ethanol.
-
Hydrolysis and Condensation: While stirring, add a mixture of 1.0 mL of deionized water and 0.2 mL of ammonium hydroxide dropwise to the precursor solution.
-
Gellation: Continue stirring for 30 minutes, then pour the solution into a mold and cover it with paraffin film. Pierce a few small holes in the film to allow for slow evaporation. Gelation will occur, followed by drying.
-
Drying: Allow the gel to dry at room temperature until a constant weight is achieved. This may take several days. The resulting material will be a monolithic xerogel.
Characterization of the Final Material
A comprehensive understanding of the synthesized material's properties is essential for its intended application. Key characterization techniques include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure of the material. [10]* Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution. [11][10]* Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the siloxane network and the presence of the organic bridging groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hybrid material. [12] Typical Properties of Bridged Polysilsesquioxane Materials:
| Property | Aerogel (Typical Range) | Xerogel (Typical Range) |
| Bulk Density | 0.05 - 0.2 g/cm³ | 0.4 - 0.9 g/cm³ |
| Surface Area | 800 - 1800 m²/g | 200 - 600 m²/g |
| Porosity | > 90% | 50 - 80% |
| Pore Diameter | 2 - 50 nm | 1 - 20 nm |
Troubleshooting and Expert Insights
-
Incomplete Gelation: This can be due to insufficient water or catalyst. Ensure accurate measurements and consider slightly increasing the catalyst concentration.
-
Cracking During Drying (Xerogels): Rapid evaporation of the solvent can cause stress and cracking. Slowing down the drying process by reducing the size of the holes in the paraffin film can mitigate this.
-
Low Surface Area (Aerogels): Incomplete solvent exchange before supercritical drying can lead to pore collapse. Ensure a thorough solvent exchange process. The concentration of the catalyst can also have a pronounced influence on the surface area. [11]* Choice of Catalyst: The choice between an acid and a base catalyst significantly impacts the gelation kinetics and the final morphology. Acid catalysis generally leads to a more linear, weakly branched polymer network, while base catalysis promotes the formation of more highly branched, particulate-like structures.
Conclusion: A Versatile Platform for Innovation
The sol-gel synthesis using this compound provides a powerful and adaptable platform for the creation of advanced hybrid materials. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting bridged polysilsesquioxanes to meet the demands of a wide range of applications, from thermal insulation and catalysis to sophisticated drug delivery systems. [13][14][15]The protocols and insights provided in this guide serve as a robust foundation for scientists and engineers to explore the full potential of this remarkable class of materials.
References
-
Biphenylene-bridged Polysilsesquioxane Aerogel; Preparation and Characterization. (2020). ResearchGate. [Link]
-
Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids. (n.d.). National Institutes of Health (NIH). [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
-
Aerogel‐Based Biomaterials for Biomedical Applications: From Fabrication Methods to Disease‐Targeting Applications. (n.d.). National Institutes of Health (NIH). [Link]
-
Aerogels and their applications. (2023). ResearchGate. [Link]
-
Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. (n.d.). National Institutes of Health (NIH). [Link]
-
Structure of Arylene-Bridged Polysilsesquioxane Xerogels and Aerogels. (2002). ACS Publications. [Link]
-
Sol gel technique to prepare composite material of glass-dye-polymers. (2020). ChemRxiv. [Link]
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. (n.d.). Publikationen der UdS. [Link]
-
Preparation of aryl-bridged polysilsesquioxane aerogels. (1991). SciTech Connect. [Link]
-
Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. (2019). MDPI. [Link]
-
Beyond insulation: New applications for aerogels. (n.d.). CAS.org. [Link]
-
"Graphene Oxide Aerogels" featured at R+D CSIC. (2019). ICMAB. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). OSTI.GOV. [Link]
-
Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. (n.d.). National Institutes of Health (NIH). [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (2007). ResearchGate. [Link]
-
Aerogel-based materials for adsorbent applications in material domains. (2021). ResearchGate. [Link]
-
Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. (1995). ACS Publications. [Link]
-
Biodegradability of sol–gel silica microparticles for drug delivery. (2008). ResearchGate. [Link]
-
Photographs of the hexylene-bridged polysilsesquioxane aerogels... (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution (Journal Article) | OSTI.GOV [osti.gov]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of aryl-bridged polysilsesquioxane aerogels (Conference) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beyond insulation: New applications for aerogels | CAS [cas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Characterization of Advanced Silphenylene-Based Polymers Derived from 1,4-Bis(methoxydimethylsilyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 1,4-Bis(methoxydimethylsilyl)benzene represent a significant advancement in materials science, offering a unique combination of thermal stability, mechanical robustness, and tunable properties.[1][2] These organosilicon polymers, often referred to as silphenylene-based polymers, incorporate a rigid benzene ring flanked by flexible dimethylsilyl groups within their backbone. This distinct molecular architecture imparts exceptional characteristics, making them highly desirable for a range of high-performance applications, including specialty coatings, advanced sealants, and as matrix materials in composites.[2] The bifunctional nature of the this compound monomer allows it to act as a crucial building block in the synthesis of these advanced materials.[1] This application note provides a comprehensive guide to the essential characterization techniques for these novel polymers, offering detailed protocols and expert insights for researchers and professionals in materials science and drug development.
The strategic incorporation of silicon into aromatic structures yields materials with enhanced physicochemical properties.[1] The synthesis of these polymers often involves the hydrolytic condensation of the this compound monomer, a process where the silicon-methoxy (Si-OMe) bonds are cleaved to form reactive silanol (Si-OH) intermediates, which then undergo condensation to form the polymer chain.[1] Understanding the structural, thermal, and mechanical properties of the resulting polymers is paramount for optimizing their performance and tailoring them for specific applications.
This guide will detail the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, Gel Permeation Chromatography (GPC) for molar mass determination, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal characterization.
I. Structural Elucidation: Spectroscopic Analysis
A thorough understanding of the polymer's chemical structure is the foundation of its characterization. NMR and FTIR spectroscopy are indispensable tools for confirming the successful polymerization of this compound and for identifying key functional groups within the polymer chain.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For polymers derived from this compound, NMR is crucial for confirming the incorporation of the monomer into the polymer backbone and for assessing the degree of polymerization through end-group analysis. The choice of solvent is critical to ensure complete dissolution of the polymer for high-resolution spectra. Deuterated chloroform (CDCl₃) is a common choice for these types of polymers.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.75 mL of CDCl₃ in an NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis & Expected Signals:
-
Aromatic Protons: A singlet or a multiplet in the range of 7.0-7.8 ppm, corresponding to the protons on the benzene ring.[3]
-
Methyl Protons on Silicon: A sharp singlet around 0.2-0.4 ppm, attributed to the -Si(CH₃)₂- groups in the polymer backbone.
-
Methoxy Protons (End Groups): A singlet around 3.4-3.6 ppm, corresponding to the -OCH₃ groups of unreacted monomer or at the chain ends.[3] The integration of this peak relative to the repeating unit's protons can be used to estimate the number-average molecular weight (Mn).
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. It is particularly useful for monitoring the disappearance of the Si-O-CH₃ bonds from the monomer and the appearance of Si-O-Si bonds in the polymer, confirming the condensation reaction.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans for a good quality spectrum.
-
-
Data Acquisition: Record the background spectrum of the clean ATR crystal first, followed by the sample spectrum.
-
Data Analysis & Expected Absorptions:
-
Si-O-Si Stretch: A broad and strong absorption band in the region of 1000-1100 cm⁻¹, characteristic of the siloxane backbone of the polymer.
-
Si-CH₃ Bending: A sharp peak around 1250-1270 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
Si-O-CH₃ Stretch (Monomer): A peak around 1080-1090 cm⁻¹, which should be significantly reduced or absent in the final polymer.
-
II. Molar Mass and Polydispersity Determination
The molecular weight and its distribution are critical parameters that dictate the mechanical and processing properties of a polymer. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements.[4]
Expertise & Experience: GPC separates polymer molecules based on their hydrodynamic volume in solution.[4] Larger molecules elute first, followed by smaller ones. The choice of eluent and column is crucial for accurate results. Tetrahydrofuran (THF) is a common eluent for silphenylene-based polymers. Calibration with narrow-polydispersity polystyrene standards is typically used to generate a calibration curve for determining the molecular weight of the sample.[5]
Protocol: Gel Permeation Chromatography (GPC) Analysis
-
Sample Preparation: Prepare a dilute solution of the polymer in THF (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
System: Agilent or Waters GPC system with a refractive index (RI) detector.
-
Columns: A set of Styragel columns suitable for the expected molecular weight range.[6]
-
Eluent: THF.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 35-40 °C) for better solubility.
-
-
Calibration: Inject a series of narrow-polydispersity polystyrene standards of known molecular weights to generate a calibration curve.[5]
-
Sample Analysis: Inject the filtered polymer solution.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
| Parameter | Description | Typical Values for Silphenylene Polymers |
| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 50,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 20,000 - 100,000 |
| PDI | Polydispersity Index (Mw/Mn) | 1.5 - 3.0 |
III. Thermal Properties Analysis
The thermal stability and transitions of polymers are critical for determining their processing conditions and end-use applications.[7] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating these properties.
A. Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is used to determine the decomposition temperature and thermal stability of the polymer. Running the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere can provide valuable insights into the degradation mechanism.
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen or Air.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Heat from room temperature to 800 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Onset of Decomposition (T_onset): The temperature at which significant weight loss begins.
-
Temperature of 5% Weight Loss (T_d5): A common metric for thermal stability.
-
Char Yield: The percentage of residual mass at the end of the experiment, which indicates the char-forming tendency of the polymer.
-
B. Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[10][11] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.[12] For amorphous polymers, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Protocol: DSC Analysis
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Atmosphere: Nitrogen.
-
Temperature Program:
-
1st Heating Scan: Heat from room temperature to a temperature above the expected Tg at 10 °C/min to erase the thermal history.
-
Cooling Scan: Cool the sample at 10 °C/min.
-
2nd Heating Scan: Heat the sample again at 10 °C/min to determine the Tg.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
| Thermal Property | Technique | Description | Expected Range for Silphenylene Polymers |
| T_d5 (°C) | TGA | Temperature at 5% weight loss | > 400 °C in Nitrogen[13] |
| Char Yield (%) | TGA | Residual mass at 800 °C in N₂ | High, indicating good thermal stability |
| T_g (°C) | DSC | Glass transition temperature | -50 to 25 °C[13] |
IV. Experimental Workflows and Diagrams
Visualizing the experimental workflows can aid in understanding the overall characterization process.
Caption: Simplified reaction scheme for the formation of silphenylene polymers.
V. Conclusion
The characterization of polymers derived from this compound is a multi-faceted process that requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. The protocols and insights provided in this application note offer a robust framework for researchers and professionals to thoroughly evaluate the properties of these advanced materials. A comprehensive understanding of the structure-property relationships is essential for the continued development and application of these high-performance polymers in diverse fields, from industrial coatings to biomedical devices.
References
- Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540–3542.
-
SBF Pharm. (n.d.). 1,4-Bis(Methoxymethyl)Benzene: A Versatile Intermediate for Pharmaceuticals, Polymers, and Specialty Chemicals. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(methoxymethyl)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Special Issue: “Structural and Thermal Properties of Polymeric Microspheres”. PMC. Retrieved from [Link]
-
Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
- Wiley Online Library. (2003). The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers. Polymers for Advanced Technologies.
-
Agilent. (n.d.). Gel Permeation Chromatography and Size Exclusion Chromatography Reference Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,4-Bis(dimethylchlorosilyl)benzene in Novel Material Development. Retrieved from [Link]
-
ResearchGate. (2012). Thermal Properties of Polymers. Retrieved from [Link]
-
Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Differential Scanning Calorimetry Measurement of Polymers – V 1.
-
MDPI. (n.d.). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Retrieved from [Link]
-
ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]
-
PubMed. (n.d.). Differential scanning calorimetry (DSC) of semicrystalline polymers. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Retrieved from [Link]
-
LookChem. (n.d.). Benzene,1,4-bis(1-methylethyI)-,Homopolymer. Retrieved from [Link]
-
Fudan University. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]
- Semantic Scholar. (2022). Research Article Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by I.
-
ResearchGate. (n.d.). Thermal properties of silica/poly(2,6-dimethyl-1,4-phenylene oxide) films prepared by emulsion polymerization. Retrieved from [Link]
- Sci-Hub. (n.d.).
-
IEEE Xplore. (n.d.). 1,4-Bis(2-methylstyryl)benzene doped PMMA fibre for blue range fluorescent applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzene. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) TG/DSC/FTIR study of porous copolymeric beads based on the dimethacrylate derivative of m-xylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of poly(silyl ester)s containing 2,2-bis(-dimethylsiloxy-phenyl)propane units in the polymer backbones. Retrieved from [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
The Pivotal Role of 1,4-Bis(methoxydimethylsilyl)benzene in Advancing Organic Electronics: Application Notes and Protocols
Introduction: Bridging Silicon's Stability with Organic's Functionality
In the dynamic field of organic electronics, the quest for materials that offer a trifecta of high performance, long-term stability, and processability is paramount. Organic semiconductors have ushered in an era of flexible, low-cost electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, their inherent susceptibility to environmental degradation, thermal stress, and mechanical failure remains a significant hurdle. Enter 1,4-Bis(methoxydimethylsilyl)benzene, a versatile organosilicon compound that serves as a critical building block and crosslinking agent, imparting the coveted stability of silicon-based materials to the functional world of organic electronics.
This technical guide provides researchers, scientists, and professionals in organic electronics with a comprehensive overview of the applications of this compound. We will delve into the fundamental chemistry that governs its utility, present detailed protocols for its integration into device fabrication, and offer insights into the causal relationships between its molecular structure and the enhanced performance of organic electronic devices.
Core Chemistry: The Reactive Nature of the Methoxydimethylsilyl Group
The efficacy of this compound lies in the reactivity of its two terminal methoxydimethylsilyl (-Si(CH₃)₂OCH₃) groups. The silicon-methoxy (Si-OMe) bond is the key to its functionality, being susceptible to hydrolysis.[1] This reaction, which can be initiated by ambient moisture and accelerated by acid or base catalysts, cleaves the Si-OMe bond to form a reactive silanol (-Si(CH₃)₂OH) group and methanol as a byproduct.[1]
These silanol intermediates are highly prone to self-condensation or reaction with other hydroxyl groups present on surfaces (like SiO₂) or within other molecules. This condensation reaction forms stable and durable siloxane (-Si-O-Si-) bonds, effectively creating a crosslinked network.[2] It is this fundamental hydrolytic condensation pathway that allows this compound to function as a robust crosslinker and a precursor for silicon-containing polymers.[1]
Application I: Enhancing the Thermal and Mechanical Stability of Polymer Semiconductors via Crosslinking
One of the primary applications of this compound is as a crosslinking agent for polymer semiconductors. The introduction of a crosslinked network within the active layer of an organic electronic device can significantly improve its thermal stability and mechanical robustness, crucial for flexible and wearable applications.[3]
Mechanism of Action
When blended with a functional polymer that has reactive sites (e.g., hydroxyl or carboxylic acid groups) or when used with a polymer that can be functionalized to have such sites, this compound can form a three-dimensional network upon thermal annealing. This network physically restricts the movement of polymer chains, leading to a more stable morphology, higher glass transition temperatures, and improved resistance to solvent rinsing during subsequent processing steps.[4]
Experimental Protocol: Crosslinking a Polymer Semiconductor Film
Objective: To create a thermally and mechanically stable polymer semiconductor film for use in an OFET.
Materials:
-
Polymer semiconductor with reactive moieties (e.g., a copolymer containing hydroxylated monomers)
-
This compound
-
Anhydrous organic solvent (e.g., toluene, chlorobenzene)
-
Substrate (e.g., silicon wafer with a dielectric layer)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerating crosslinking)[5]
Procedure:
-
Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve the polymer semiconductor in the chosen anhydrous solvent to a desired concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
Add the this compound solution to the polymer solution. The weight ratio of the crosslinker to the polymer should be optimized, typically ranging from 1% to 10%.
-
If using a catalyst, add a small amount of DBTDL solution (e.g., 0.1% by weight relative to the silane).
-
-
Film Deposition:
-
Clean the substrate thoroughly.
-
Spin-coat the prepared solution onto the substrate at a suitable speed to achieve the desired film thickness.
-
-
Crosslinking (Annealing):
-
Transfer the coated substrate to a hotplate in a nitrogen atmosphere.
-
Anneal the film at a temperature above the boiling point of the solvent and sufficient to drive the crosslinking reaction (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). This step facilitates the hydrolysis (with trace moisture) and condensation reactions.
-
-
Solvent Wash (Validation of Crosslinking):
-
After annealing, immerse the film in the solvent used for deposition. A successfully crosslinked film will remain intact, while an uncrosslinked film will redissolve.
-
Data Presentation: Impact of Crosslinking on Film Properties
| Property | Uncrosslinked Polymer Film | Crosslinked Polymer Film (5% this compound) |
| Film Integrity after Solvent Wash | Dissolves | Intact |
| Thermal Stability (TGA) | Onset of degradation at T₁ | Onset of degradation at T₂ (> T₁) |
| Mechanical Flexibility | Prone to cracking on bending | Improved resilience to bending |
Application II: Surface Modification of Dielectrics for Improved OFET Performance
The interface between the dielectric and the semiconductor layer is critical to the performance of an OFET.[6] Surface modification of the dielectric with a self-assembled monolayer (SAM) can reduce charge trapping sites and improve the ordering of the semiconductor molecules, leading to higher charge carrier mobility. This compound can be used to form a silicon-rich, hydrophobic surface on hydroxyl-bearing dielectrics like silicon dioxide (SiO₂).
Mechanism of Action
The methoxydimethylsilyl groups of this compound react with the surface hydroxyl groups (-OH) on the SiO₂ substrate. This reaction forms a covalent bond between the silicon atom of the organosilicon molecule and the oxygen atom on the dielectric surface, releasing methanol. The other end of the molecule can then react with an adjacent molecule or remain available for further interactions, creating a dense, crosslinked layer.
Diagram: Surface Modification of SiO₂
Caption: Workflow for SiO₂ surface modification.
Experimental Protocol: Dielectric Surface Treatment
Objective: To modify a SiO₂ dielectric surface to improve the performance of an OFET.
Materials:
-
Substrate with a SiO₂ dielectric layer
-
This compound
-
Anhydrous toluene or isopropanol
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) or UV-ozone cleaner
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the SiO₂ substrate to remove organic residues.
-
Treat the surface with piranha solution (use extreme caution) or a UV-ozone cleaner to ensure a high density of surface hydroxyl groups. Rinse thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a dilute solution of this compound in anhydrous toluene (e.g., 1-10 mM).
-
Immerse the cleaned substrate in this solution for a set period (e.g., 1-12 hours) in a moisture-controlled environment (e.g., a nitrogen-filled glovebox). Alternatively, spin-coat the solution onto the substrate.
-
-
Rinsing and Annealing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of nitrogen.
-
Anneal the substrate on a hotplate at 120 °C for 10-15 minutes to drive the condensation reaction and form a stable, crosslinked layer.
-
-
Characterization:
-
Measure the water contact angle to confirm the formation of a hydrophobic surface.
-
Fabricate OFETs on the treated and untreated substrates and compare their electrical characteristics.
-
Data Presentation: Effect of Surface Treatment on OFET Performance
| Parameter | OFET on Untreated SiO₂ | OFET on Treated SiO₂ |
| Water Contact Angle of Dielectric | < 20° | > 70° |
| Charge Carrier Mobility (cm²/Vs) | Typically lower | Significantly higher |
| Threshold Voltage (V) | Often higher, with more hysteresis | Lower, with reduced hysteresis |
| On/Off Ratio | May be lower | Often improved |
Application III: Synthesis of Silphenylene-Siloxane Polymers for Flexible Electronics
This compound is a key monomer in the synthesis of poly(silphenylene-siloxane)s. These polymers incorporate a rigid benzene ring and flexible siloxane linkages in their backbone, offering a unique combination of thermal stability, solubility, and mechanical flexibility that is highly desirable for flexible electronic applications.[7][8]
Mechanism of Synthesis: Hydrolytic Polycondensation
The synthesis of poly(silphenylene-siloxane)s from this compound proceeds through a hydrolytic polycondensation reaction. In the presence of water and a catalyst, the methoxy groups hydrolyze to form silanol groups. These silanols then condense with each other to form the siloxane bonds that constitute the polymer backbone.[1] The degree of polymerization and the final properties of the polymer can be controlled by the reaction conditions.
Diagram: Polycondensation of this compound
Caption: Synthesis of poly(silphenylene-siloxane).
Experimental Protocol: Synthesis of a Poly(silphenylene-siloxane)
Objective: To synthesize a poly(silphenylene-siloxane) for use as a flexible dielectric or encapsulant.
Materials:
-
This compound
-
Deionized water
-
A suitable organic solvent (e.g., tetrahydrofuran, THF)
-
A catalyst (e.g., a mild acid or base, or a transition metal complex)[1]
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound in THF.
-
Add a stoichiometric amount of deionized water.
-
Add the catalyst to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 6-24 hours) to allow for complete polymerization.
-
Monitor the progress of the reaction by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Polymer Isolation and Purification:
-
Once the desired molecular weight is achieved, cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
-
Characterization:
-
Characterize the polymer's molecular weight and polydispersity by GPC.
-
Confirm the chemical structure using NMR spectroscopy.
-
Evaluate the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Conclusion and Future Outlook
This compound is a powerful and versatile molecule in the organic electronics toolbox. Its ability to form robust, stable siloxane networks through controlled hydrolysis and condensation reactions allows for significant improvements in the performance and durability of organic electronic devices. Whether used as a crosslinker to enhance the stability of polymer semiconductors, as a surface modifier to optimize charge injection and transport, or as a monomer for the synthesis of high-performance flexible polymers, this compound provides a vital link between the worlds of organic and silicon-based materials. Future research will likely focus on the development of novel functionalized derivatives of this compound to further tailor the electronic and physical properties of the resulting materials for next-generation organic electronic applications.
References
-
SciSpace. (n.d.). In Situ Cross-Linking of Silane Functionalized Reduced Graphene Oxide and Low-Density Polyethylene. Retrieved from [Link]
-
ResearchGate. (2016). Polysiloxanes for Optoelectronic Applications | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]
-
ResearchGate. (n.d.). In Situ Cross-Linking of Silane Functionalized Reduced Graphene Oxide and Low-Density Polyethylene | Request PDF. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). Silane-induced crosslinking process. (1) The.... Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Retrieved from [Link]
-
ResearchGate. (2009). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]
-
SciSpace. (n.d.). Performance and processability of organic field effect transistors. Retrieved from [Link]
-
SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(DIMETHYLSILYL)BENZENE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Anthracene-based semiconductors for organic field-effect transistors. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene
Welcome to the technical support guide for the synthesis of 1,4-Bis(methoxydimethylsilyl)benzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this powerful but sensitive Grignard-based C-Si bond formation. Our focus is on anticipating and resolving common side reactions and experimental challenges to improve yield, purity, and reproducibility.
The synthesis involves the formation of a di-Grignard reagent from a 1,4-dihalogenated benzene, which then reacts with an appropriate silylating agent like methoxydimethylchlorosilane.[1][2] While conceptually straightforward, the efficiency of this bis-silylation is highly dependent on meticulous control of reaction parameters.[1] This guide is designed to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Core Synthesis Pathway
The primary reaction sequence involves two main stages: the formation of the di-Grignard reagent and the subsequent nucleophilic attack on the silylating agent.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Grignard Formation Issues
Question: My Grignard reaction won't initiate, or the yield of the active reagent is very low. What are the most common causes and solutions?
Answer: This is the most critical and often most frustrating step. The success of the entire synthesis hinges on the efficient formation of the Grignard reagent. Failure to initiate is almost always due to the presence of inhibitors (water, oxygen) or a passivated magnesium surface.
-
Causality - The Enemy is Water: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of protic species, especially water.[3][4] This acid-base reaction forms benzene from your phenyl Grignard, consuming the active reagent and reducing your potential yield.[4][5]
-
Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be anhydrous.[4] It is best practice to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
-
Causality - Magnesium Surface Passivation: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the metal surface.[2] This oxide layer must be removed or disrupted for the reaction to begin.[2]
-
Solutions for Activation:
-
Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere. Grinding them gently in a dry mortar and pestle (in a glovebox) can also be effective.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. You will see the characteristic brown color of iodine disappear as the reaction starts. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas, which is a visual indicator of activation.
-
-
-
Causality - Halide Reactivity: The choice of the starting 1,4-dihalobenzene is critical. The ease of Grignard formation follows the trend I > Br > Cl.[1] 1,4-Dichlorobenzene is often less reactive and may require more forcing conditions, whereas 1,4-dibromobenzene and 1,4-diiodobenzene are generally more reliable.[1]
Side Reaction: Wurtz-Fittig Coupling
Question: My crude product analysis shows a significant amount of a high-molecular-weight impurity, likely a biphenyl derivative. How do I prevent this?
Answer: You are likely observing the result of a Wurtz-Fittig coupling reaction. This is a common side reaction where the Grignard reagent couples with unreacted dihalobenzene.[1]
-
Mechanism: The nucleophilic carbon of the Grignard reagent (R-MgX) can attack the electrophilic carbon of an unreacted aryl halide (Ar-X), leading to the formation of an R-Ar coupled product. In this specific synthesis, it leads to the formation of oligomeric/polymeric phenyl structures.
Caption: Wurtz-Fittig coupling side reaction.
-
Preventative Measures: The key to minimizing this side reaction is to keep the concentration of the free 1,4-dihalobenzene low at all times.
-
Slow Addition: Instead of adding the magnesium to the dihalobenzene, the reaction should be set up by adding a solution of the 1,4-dihalobenzene slowly to a suspension of activated magnesium turnings in the solvent.[1] This ensures that as soon as the Grignard reagent is formed, it is in an environment with a high magnesium-to-halide ratio, rather than an excess of unreacted halide.
-
Temperature Control: While initial heating may be required to start the reaction, maintaining a gentle reflux is usually sufficient.[6] Overheating can sometimes increase the rate of side reactions.
-
Side Reaction: Incomplete Silylation
Question: My product mixture contains a significant amount of 1-bromo-4-(methoxydimethylsilyl)benzene. How can I drive the reaction to completion?
Answer: The presence of the mono-silylated product is a clear indication of incomplete reaction.[1] This can stem from two primary sources: incomplete formation of the di-Grignard reagent or insufficient silylating agent.
-
Causality - Incomplete di-Grignard Formation: If the initial Grignard formation step is not allowed to proceed to completion, the reaction mixture will contain a mixture of the mono-Grignard (XMg-C₆H₄-X) and di-Grignard (XMg-C₆H₄-MgX) reagents. The mono-Grignard will react to form the undesired mono-silylated byproduct.
-
Solution: Ensure the Grignard formation reaction is complete before adding the silylating agent. This can be achieved by allowing sufficient reaction time (often several hours at reflux) until most or all of the magnesium has been consumed.[6]
-
-
Causality - Stoichiometry and Reactivity: To form the bis-silylated product, two equivalents of the silylating agent must react. If less than two full equivalents of active Grignard have formed, or if an insufficient amount of silylating agent is added, the reaction will stall at the mono-silylated stage.
-
Solution: It is advisable to use a slight excess (e.g., 2.1 to 2.2 equivalents) of the methoxydimethylchlorosilane to ensure complete conversion.[1] The silylating agent should be added slowly at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize other potential side reactions.[1]
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.
1. Preparation (Strictly Anhydrous Conditions):
- Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Fit the top of the condenser and dropping funnel with nitrogen/argon inlets.
- Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
- Charge the flask with magnesium turnings (2.2 equivalents).
2. Grignard Formation:
- Add anhydrous THF to the flask to cover the magnesium.
- Add a single crystal of iodine to activate the magnesium. Stir until the brown color dissipates.
- Dissolve 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
- Add a small portion of the 1,4-dibromobenzene solution to initiate the reaction. An exotherm and gentle reflux should be observed.[6]
- Once initiated, add the remainder of the 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at reflux for 2-4 hours to ensure the complete formation of the di-Grignard reagent.
3. Silylation:
- Cool the reaction mixture to 0 °C in an ice bath.
- Add methoxydimethylchlorosilane (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
4. Workup and Purification:
- Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Titration of the Grignard Reagent (Quality Control)
To avoid issues with stoichiometry, it is highly recommended to determine the molarity of the Grignard solution before adding the silylating agent.
1. Preparation:
- Accurately weigh ~100 mg of iodine into a dry flask and dissolve it in 1-2 mL of anhydrous THF.
- Add 1 mL of a 1.0 M solution of LiCl in THF.[7]
- Cool the solution to 0 °C.
2. Titration:
- Using a 1 mL syringe, carefully add the prepared Grignard solution dropwise to the stirring iodine solution.
- The endpoint is the transition from a brown/yellow color to a colorless solution.[7]
- Record the volume of Grignard solution added.
3. Calculation:
- Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
- Perform the titration in duplicate or triplicate for accuracy.[7] Use this calculated molarity to determine the precise volume needed for the silylation step.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Insight |
| Starting Halide | 1,4-Dibromobenzene or 1,4-Diiodobenzene | Higher reactivity compared to 1,4-dichlorobenzene, leading to more reliable Grignard formation.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[4][8] THF is often preferred due to its higher boiling point.[9] |
| Atmosphere | Dry Nitrogen or Argon | Grignard reagents are rapidly destroyed by water and atmospheric oxygen.[2] |
| Addition Mode | Slow addition of halide to Mg suspension | Minimizes the concentration of free aryl halide, thus suppressing the Wurtz-Fittig side reaction.[1] |
| Temperature | Reflux for Grignard formation; 0 °C for silylation | Balances reaction rate for formation while controlling the exotherm and side reactions during silylation.[1] |
| Stoichiometry | >2.0 eq. Mg; >2.0 eq. Silylating Agent | Ensures complete conversion to the di-Grignard and subsequently to the bis-silylated final product.[1] |
| Workup | Saturated aqueous NH₄Cl | A mild acid source that effectively quenches unreacted Grignard reagent without causing potential side reactions with the product.[1][10] |
References
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]
-
Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
- US Patent US6686492B2 - Preparation of organosilicon intermediate and their derivatives in a novel grignard process - Google Patents.
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. ACS Publications. [Link]
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit. (2022, January 7). Reddit. [Link]
-
Why Grignard Reagents React With Water - Master Organic Chemistry. (2015, November 13). Master Organic Chemistry. [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]
-
How to prepare benzene from a Grignard reagent - Quora. (2018, May 24). Quora. [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for the polymerization of 1,4-Bis(methoxydimethylsilyl)benzene
Welcome to the technical support guide for the polymerization of 1,4-Bis(methoxydimethylsilyl)benzene. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with or plan to work with this versatile monomer. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of poly(silphenylene-siloxane)s from this monomer is a nuanced process, and this guide provides field-proven insights to navigate its complexities.
The core of this polymerization is a hydrolytic condensation reaction. This is a two-step process where the methoxy groups (Si-OMe) on the monomer are first hydrolyzed by water to form reactive silanol groups (Si-OH). These silanol intermediates then undergo condensation to form the desired siloxane (Si-O-Si) backbone of the polymer, releasing methanol and water as byproducts.[1][2] Precise control over the conditions of these two competing reactions is paramount to achieving a high-molecular-weight, soluble polymer.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the polymerization of this compound in a direct question-and-answer format.
Q1: My final polymer has a low molecular weight and high polydispersity (PDI). What went wrong?
This is a frequent issue stemming from several potential sources that either prematurely terminate chain growth or create a wide distribution of chain lengths.
Possible Causes:
-
Incorrect Stoichiometry: An improper ratio of water to the monomer is a primary cause. Insufficient water leads to incomplete hydrolysis, leaving unreacted methoxy groups that cannot participate in condensation.[3] Conversely, a large excess of water added too quickly can favor the formation of cyclic oligomers over linear polymer chains.
-
Presence of Impurities: Monofunctional silyl impurities (e.g., methoxytrimethylsilane) in the monomer or solvent will act as chain-capping agents, preventing further polymerization and drastically limiting molecular weight. Water or protic impurities in the solvent can also interfere with controlled initiation.
-
Suboptimal Catalyst Concentration: Insufficient catalyst will result in a sluggish, incomplete reaction. An excessive concentration can accelerate side reactions or lead to such rapid condensation that polymer precipitates before high molecular weight is achieved.
-
Reaction Time: The polymerization may simply not have been allowed to proceed for a sufficient duration to build long polymer chains. Polycondensation reactions often require extended periods to reach high molecular weights.[4]
Recommended Solutions:
| Solution | Scientific Rationale |
| Purify Monomer and Solvents | Use freshly distilled monomer and anhydrous solvents to eliminate chain-terminating impurities. |
| Control Water Addition | Start with a 1:1 molar ratio of water to monomer. Add the water slowly using a syringe pump over the course of the reaction. This maintains a low instantaneous concentration of water, favoring controlled hydrolysis and intermolecular condensation over intramolecular cyclization.[5] |
| Optimize Catalyst Loading | Titrate the catalyst concentration. For acid or base catalysis, start in the range of 0.1-1.0 mol% relative to the monomer and adjust based on reaction kinetics. For advanced methods like transition-metal-catalyzed dehydrocoupling, catalyst loading can be much lower.[6] |
| Increase Reaction Time & Monitor | Extend the reaction time to 24-48 hours. Monitor the reaction's progress by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC/SEC) to observe the increase in molecular weight over time.[7] |
Q2: The reaction mixture turned into an insoluble gel. How can I prevent this?
Gelation indicates uncontrolled, extensive cross-linking, resulting in a three-dimensional network instead of soluble, linear polymer chains. While this compound is a difunctional monomer and should theoretically produce linear polymers, practical issues can lead to gel formation.
Possible Causes:
-
Rapid, Uncontrolled Reaction: This is the most common cause of gelation. It occurs when the rates of hydrolysis and condensation are excessively high, often due to high catalyst concentration, high temperature, or the rapid, bulk addition of water.
-
Multifunctional Impurities: The presence of trifunctional silane impurities (e.g., methyltrimethoxysilane) in the starting monomer can act as cross-linking points, leading to a network structure.
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the benzene ring or methyl groups can potentially occur, creating branching and eventual gelation.
Recommended Solutions:
| Solution | Scientific Rationale |
| Reduce Catalyst Concentration | Lowering the catalyst amount slows down both hydrolysis and condensation, allowing for more orderly chain extension.[2] |
| Lower the Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated to 40-50 °C) to moderate the reaction rate. |
| Increase Solvent Volume | Working in more dilute conditions (lower monomer concentration) reduces the probability of intermolecular cross-linking between growing polymer chains. |
| Ensure Monomer Purity | Verify the purity of the this compound monomer using GC-MS or NMR to ensure the absence of tri- or tetra-functional silane impurities. |
Q3: The polymerization reaction is extremely sluggish or fails to initiate. What should I do?
A stalled reaction points to a problem with one of the essential components required for polymerization.
Possible Causes:
-
Inactive or Insufficient Catalyst: The catalyst may have degraded due to improper storage or the concentration may be too low to effectively initiate the reaction.
-
Insufficient Water: Hydrolysis is the first and necessary step. Without water, the methoxy groups will not convert to the reactive silanol groups needed for condensation.[8]
-
Low Temperature: While high temperatures can be problematic, excessively low temperatures may reduce the reaction rate below a practical threshold.
Recommended Solutions:
| Solution | Scientific Rationale |
| Use Fresh Catalyst | Ensure the catalyst is active and from a reliable source. For solid catalysts, ensure they have been stored under inert, dry conditions. |
| Verify Water Presence | Confirm that the stoichiometric amount of water has been added to the reaction mixture. |
| Moderate Temperature Increase | Gradually increase the reaction temperature in 10 °C increments while monitoring the viscosity or taking aliquots for analysis. A temperature range of 50-80 °C is often a good starting point for optimization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this polymerization?
The polymerization proceeds via a two-step hydrolytic condensation mechanism.[2]
-
Hydrolysis: The Si-OMe bonds react with water, substituting the methoxy (-OCH₃) groups with hydroxyl (-OH) groups to form a 1,4-bis(hydroxydimethylsilyl)benzene intermediate. Methanol is released as a byproduct. This step is catalyzed by either an acid or a base.
-
Condensation: The newly formed, reactive silanol (Si-OH) groups condense with each other to form a stable siloxane (Si-O-Si) bond, linking the monomers together and releasing a molecule of water. Alternatively, a silanol group can react with a remaining methoxy group to form a siloxane bond and release methanol.
This process repeats, extending the polymer chain.
Caption: The two-step hydrolytic condensation mechanism.
Q2: How does the choice of an acid versus a base catalyst affect the final polymer?
The pH of the reaction medium profoundly influences the relative rates of the hydrolysis and condensation steps, which in turn dictates the structure of the resulting polymer.[1]
-
Acid Catalysis (pH < 7):
-
Mechanism: Involves protonation of the alkoxide group, making it a better leaving group and generally accelerating the hydrolysis reaction.[8]
-
Result: Acid-catalyzed reactions often lead to faster hydrolysis than condensation. This produces more linear or randomly branched polymers. It is often the preferred method for generating soluble, high-molecular-weight polymers from difunctional monomers.
-
-
Base Catalysis (pH > 7):
-
Mechanism: Involves nucleophilic attack of a hydroxide or silanolate anion on the silicon atom.[1]
-
Result: Base catalysis tends to accelerate the condensation reaction, particularly among more highly condensed species. This can lead to more compact, highly branched, or particulate structures and increases the risk of gelation if not carefully controlled.
-
Caption: A workflow for troubleshooting common polymerization issues.
Q3: What solvents are recommended for this polymerization?
The choice of solvent is critical for ensuring that the monomer, catalyst, and the growing polymer chain remain in solution. A good solvent can also influence the polymer's final conformation.
-
Tetrahydrofuran (THF): An excellent starting choice. It is a polar aprotic solvent that can dissolve the monomer and the polar intermediates, while also being a good solvent for the final, less polar polysiloxane. It is commonly used in related silane polymerizations.[6][10]
-
Toluene: A non-polar aromatic solvent. It is a good solvent for the final polymer but may be less effective at solvating the initial polar reactants and intermediates. It can be beneficial for driving the reaction forward by azeotropically removing water or methanol.
-
Dichloromethane (DCM) / Chloroform: These chlorinated solvents can also be used, but care must be taken regarding their reactivity with certain catalysts and their higher volatility.
-
Mixed Solvent Systems: Sometimes, a mixture of a polar and non-polar solvent (e.g., THF/Toluene) can provide the optimal balance of solubility for all species throughout the reaction.[9]
Avoid protic solvents like alcohols (other than the methanol generated in situ) as they can interfere with the hydrolysis/condensation equilibrium.[11]
Q4: How should I characterize the resulting poly(silphenylene-siloxane)?
A multi-technique approach is essential for a comprehensive characterization of the polymer.
| Technique | Information Provided |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR: Confirms the incorporation of the dimethylsilyl and benzene units and verifies the absence of starting material. ²⁹Si NMR: Directly probes the silicon environment, allowing for the quantification of Si-O-Si linkages and the detection of unreacted Si-OH or Si-OMe end-groups.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic bonds. Look for the appearance of a strong Si-O-Si stretching band (~1000-1100 cm⁻¹) and the disappearance of the Si-OH band (~3200-3700 cm⁻¹).[13] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer by identifying the onset temperature of weight loss. Silphenylene-siloxane polymers are known for their high thermal stability.[7][14] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg), which provides insight into the polymer's flexibility and amorphous/crystalline nature. |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the acid-catalyzed polymerization of this compound. Researchers should use this as a baseline and optimize conditions for their specific molecular weight and property targets.
Materials:
-
This compound (purified by vacuum distillation)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Trifluoromethanesulfonic acid (TfOH) or Hydrochloric Acid (HCl) as a catalyst
-
Methanol (for precipitation)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 10 mmol, 1 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a septum.
-
Solvation: Add anhydrous THF (to achieve a monomer concentration of 0.5-1.0 M) via cannula and stir until the monomer is fully dissolved.
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1 mol% TfOH) to the solution and stir for 5 minutes.
-
Controlled Hydrolysis: In a separate vial, prepare a solution of deionized water (10 mmol, 1 eq) in THF (e.g., 5 mL). Using a syringe pump, add this water solution to the reaction mixture over a period of 4-6 hours.
-
Polymerization: Heat the reaction mixture to 50 °C and allow it to stir for 24 hours. The viscosity of the solution should noticeably increase.
-
Termination & Purification: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a large volume of vigorously stirring methanol (~10x the volume of the reaction solution). The polymer will precipitate as a white, gummy solid or powder.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of THF. Re-precipitate into fresh methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 60 °C until a constant weight is achieved.
-
Characterization: Analyze the final polymer using GPC, NMR, and TGA as described in the FAQ section.
References
[1] Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [8] Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [3] Schmidt, H. (n.d.). Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Publikationen der UdS. [2] Al-Bayati, T. H. M., & Al-Amiery, A. A. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. [15] Chen, J., & Gardella, Jr., J. A. (n.d.). Solvent Effects on Surface Composition of Poly(dimethylsiloxane)-co. DTIC. [16] Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers. [17] BenchChem. (n.d.). This compound | 131182-68-8. BenchChem. [11] Wikipedia. (n.d.). Polydimethylsiloxane. Wikipedia. [6] Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules. [18] Semantic Scholar. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Semantic Scholar. [19] van den Berg, K. J. (2001). studies on the synthesis, crosslinking and rheology of methoxysilane functional poly(vinyl esters). TUE Research portal - Eindhoven University of Technology. [5] Peanasky, J. S., et al. (2005). Effect of Water on Silanization of Silica by Trimethoxysilanes. Langmuir. [10] Zhang, Y., et al. (2023). Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials. Polymers. [9] Balaban, S., et al. (n.d.). The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. Journal of the Serbian Chemical Society. [20] ResearchGate. (n.d.). Solution behavior of polysiloxanes. ResearchGate. [12] ACS Publications. (n.d.). Polymerization of 1,4-bis(hydroxydimethylsilyl)benzene with (dimethylamino)/chlorosilanes: structural characterization by silicon-29 NMR. Macromolecules. [7] BenchChem. (n.d.). 1,4-Bis(dimethylsilyl)benzene | 2488-01-9. BenchChem. [21] Sanda, F., et al. (n.d.). Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. Polymer Journal. [22] UKEssays. (2017). Polysiloxanes Synthesis and Structure. UKEssays.com. [23] BenchChem. (n.d.). A Technical Guide to the Synthesis and Polymerization of Functional Organopolysiloxanes. BenchChem. [24] LeapChem. (n.d.). 1,4-Bis(dimethylsilyl)benzene丨CAS 2488-01-9. LeapChem. [13] MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers. [14] Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. [25] PubChem. (n.d.). 1,4-Bis(Methoxymethyl)Benzene. PubChem. [26] Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Gelest, Inc. [27] Tascon GmbH. (n.d.). Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Tascon GmbH. [28] Zhang, H., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers. [4] de la Peña, M. A., et al. (n.d.). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers. [29] Zhang, R. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. University of South Carolina. [30] Ono, T., et al. (2023). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. Journal of the American Chemical Society. [31] MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers. [32] PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. PubChem. [33] BenchChem. (n.d.). Polymerization Techniques for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: Application Notes and Protocols. BenchChem.
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 7. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) [mdpi.com]
- 14. gelest.com [gelest.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. afinitica.com [afinitica.com]
- 17. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. research.tue.nl [research.tue.nl]
- 20. researchgate.net [researchgate.net]
- 21. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 22. ukessays.com [ukessays.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. leapchem.com [leapchem.com]
- 25. 1,4-Bis(Methoxymethyl)Benzene | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]
- 27. Polysiloxane Surface Analysis Laboratory | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 28. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. par.nsf.gov [par.nsf.gov]
- 30. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Preventing premature gelation during hydrolysis of 1,4-Bis(methoxydimethylsilyl)benzene
Welcome to the technical support center for the hydrolysis of 1,4-Bis(methoxydimethylsilyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and prevent a common pitfall: premature gelation. By understanding the underlying chemical principles and controlling key reaction parameters, you can achieve reproducible and successful outcomes in your experiments.
Troubleshooting Guide: Premature Gelation
Premature gelation is a frequent issue in the hydrolysis and condensation of this compound, leading to the formation of an unworkable, solid mass before the desired stage of the reaction. This guide provides a systematic approach to identifying the cause and implementing corrective actions.
Issue 1: Rapid, Uncontrolled Gelation Immediately After Adding Water and/or Catalyst
Possible Causes:
-
Excessive Catalyst Concentration: High concentrations of acid or base catalysts dramatically accelerate both hydrolysis and condensation rates, leading to rapid network formation.
-
High Water Stoichiometry: An excess of water can lead to a burst of silanol group formation, increasing the probability of intermolecular condensation.[1]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating reaction rates.[2]
Solutions:
-
Catalyst Concentration:
-
Acid Catalysis: Reduce the concentration of the acid catalyst (e.g., HCl, H₂SO₄). A lower pH (around 2-3) generally favors hydrolysis over condensation, allowing for a more controlled reaction.
-
Base Catalysis: Base catalysts (e.g., NH₄OH, NaOH) strongly promote condensation. Use a very dilute basic solution or consider a weaker base. The rate of condensation is highly dependent on pH.[3]
-
-
Water-to-Silane Ratio:
-
Begin with a substoichiometric amount of water relative to the methoxy groups. This will limit the number of silanol groups formed at any given time, slowing down the condensation process.
-
Consider a stepwise addition of water to maintain a low instantaneous concentration.
-
-
Temperature Control:
-
Conduct the reaction at a reduced temperature (e.g., 0-5 °C) by using an ice bath. This will slow down both hydrolysis and condensation rates, providing a larger window for processing.[4]
-
Issue 2: Gelation Occurs During Solvent Evaporation or Work-up
Possible Causes:
-
Concentration Effects: As the solvent is removed, the concentration of silanol and oligomeric species increases, driving the equilibrium towards condensation and gelation.
-
Residual Catalyst Activity: Trace amounts of catalyst remaining in the mixture can continue to promote condensation as the concentration of reactants increases.
Solutions:
-
Solvent Exchange: Instead of complete evaporation, consider a solvent exchange to a less polar, aprotic solvent that is less conducive to condensation.
-
Catalyst Neutralization: Before concentrating the solution, neutralize the catalyst. For acid catalysts, a mild base (e.g., sodium bicarbonate solution) can be used. For base catalysts, a dilute acid can be added.
-
Controlled Evaporation: If evaporation is necessary, perform it under high vacuum and at a low temperature to minimize the time the solution spends at a high concentration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis and condensation?
A1: The process involves two primary reactions:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms react with water to form silanol groups (-Si-OH) and methanol. This reaction is typically catalyzed by an acid or a base.[5]
-
Condensation: The newly formed silanol groups are reactive and can condense with each other to form siloxane bonds (-Si-O-Si-), releasing water. Alternatively, a silanol group can react with a methoxy group to form a siloxane bond and methanol. This step-growth polymerization leads to the formation of larger oligomers and eventually a cross-linked gel network.
Q2: How does the choice of catalyst (acid vs. base) affect the reaction?
A2: The catalyst choice has a profound impact on the relative rates of hydrolysis and condensation.
-
Acid Catalysis (e.g., HCl): Generally promotes a faster rate of hydrolysis compared to condensation. This leads to the formation of more linear or lightly branched polymers before gelation. Acid-catalyzed hydrolysis is preceded by the protonation of the alkoxy group.[3]
-
Base Catalysis (e.g., NH₄OH): Tends to accelerate the condensation reaction more significantly than hydrolysis. This often results in more highly branched, compact structures and a faster time to gelation.
Q3: What is the role of the solvent in preventing premature gelation?
A3: The solvent plays a crucial role in controlling reaction kinetics.
-
Solubility: The solvent must be able to dissolve the non-polar this compound, the polar water, and the intermediate silanol species. A co-solvent system (e.g., THF/water or isopropanol/water) is often employed.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can participate in the reaction and may influence the hydrolysis rate.[1] Aprotic solvents (e.g., THF, dioxane) are generally more inert but may have lower miscibility with water. The choice of solvent can affect the reaction rates.[6]
Q4: Can I monitor the progress of the hydrolysis reaction to predict the onset of gelation?
A4: Yes, several techniques can be used to monitor the reaction:
-
Viscometry: A simple and effective method to track the increase in viscosity of the solution as polymerization proceeds. A rapid increase in viscosity is an indicator of impending gelation.
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of Si-OCH₃ bands and the appearance of Si-OH and Si-O-Si bands. Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful tool for quantifying the different silicon species (unreacted monomer, hydrolyzed intermediates, and condensed structures).
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the growth of particles or oligomers in the solution.
Experimental Protocols
Protocol 1: Controlled Hydrolysis under Acidic Conditions
This protocol is designed to favor hydrolysis over condensation, leading to the formation of soluble oligomers.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent (e.g., tetrahydrofuran - THF) to a concentration of 10% (w/v).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acidified Water Preparation: In a separate vessel, prepare a solution of 0.1 M hydrochloric acid (HCl) in deionized water.
-
Slow Addition: Add the acidified water dropwise to the stirred silane solution over a period of 30-60 minutes. The molar ratio of water to methoxy groups should be controlled (see table below for examples).
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., FTIR or ²⁹Si NMR).
-
Quenching and Work-up: Once the desired degree of hydrolysis is achieved, neutralize the catalyst with a weak base (e.g., sodium bicarbonate). The resulting solution can then be used for further applications or the solvent can be carefully removed under reduced pressure at low temperature.
Table 1: Recommended Starting Conditions for Controlled Hydrolysis
| Parameter | Condition A (Low Hydrolysis) | Condition B (Moderate Hydrolysis) |
| Catalyst | 0.1 M HCl | 0.1 M HCl |
| Temperature | 0 °C | 5 °C |
| Water:Methoxy Ratio | 0.5 : 1 | 1 : 1 |
| Solvent | THF | THF / Isopropanol (1:1) |
| Addition Time | 60 minutes | 30 minutes |
| Reaction Time | 4 hours | 2 hours |
Visualizing the Process
Diagram 1: Hydrolysis and Condensation Pathway
Caption: The two-step process of hydrolysis and condensation.
Diagram 2: Factors Influencing Premature Gelation
Sources
- 1. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in 1,4-Bis(methoxydimethylsilyl)benzene
Welcome to the technical support resource for the analysis of 1,4-Bis(methoxydimethylsilyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilicon compound. Here, we address common challenges and questions related to impurity identification and quantification, providing expert insights and actionable troubleshooting protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities
Question 1: What are the most common impurities in this compound and how are they formed?
Answer: Impurities in this compound typically originate from its synthesis or subsequent degradation. Understanding these sources is the first step in effective analysis.
-
Synthesis-Related Impurities: The most common synthesis route is a Grignard-based process involving a 1,4-dihalogenated benzene.[1] Side reactions during this process are a primary source of impurities:
-
Incomplete Silylation: The reaction may not proceed to completion, resulting in mono-silylated byproducts such as 1-bromo-4-(methoxydimethylsilyl)benzene.[1] This can be mitigated by ensuring the complete formation of the di-Grignard reagent before adding the silylating agent.[1]
-
Wurtz-Fittig Coupling: The Grignard reagent can couple with unreacted dihalobenzene, leading to the formation of biphenyl derivatives.[1]
-
Residual Solvents & Reagents: Starting materials, solvents (like THF), or quenching agents (like ammonium chloride) may remain if purification is incomplete.
-
-
Degradation-Related Impurities: The silicon-methoxy (Si-OMe) bond is susceptible to hydrolysis, especially in the presence of trace moisture.[1]
-
Hydrolysis Products: The primary hydrolysis product is the disilanol, 1,4-Bis(hydroxydimethylsilyl)benzene.[1][2] This is a key intermediate that can be observed under controlled conditions.
-
Condensation Products: The highly reactive disilanol intermediate can self-condense to form disiloxanes and longer-chain oligomers or polymers, which are often observed as baseline noise or broad peaks in chromatography.[1]
-
Below is a diagram illustrating the primary impurity formation pathways.
Caption: Impurity formation pathways during synthesis and degradation.
Section 2: Core Analytical Techniques
Question 2: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?
Answer: The two most powerful and complementary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for separating volatile and semi-volatile impurities.[3] It provides excellent sensitivity and selectivity. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass information that helps identify the structure of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is unparalleled for structural elucidation.
-
¹H and ¹³C NMR: Provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation of the main component and any significant impurities.
-
²⁹Si NMR: This is particularly valuable as it directly probes the silicon atoms.[4] Different silicon environments (e.g., Si-OMe, Si-OH, Si-O-Si) have distinct chemical shifts, making it a powerful tool for identifying hydrolysis and condensation products.
-
Quantitative NMR (qNMR): ¹H qNMR can be used for absolute purity determination without the need for specific impurity standards, provided a certified internal standard is used.[1]
-
Question 3: How do I decide between using GC-MS and NMR for my analysis?
Answer: The choice depends on your analytical goal. The following decision tree and table can guide you.
Sources
Technical Support Center: Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene
Welcome to the dedicated technical support resource for the synthesis of 1,4-bis(methoxydimethylsilyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, a valuable building block in materials science and organic synthesis, can be challenging. Below are common issues encountered during its preparation, along with detailed explanations and corrective actions.
Issue 1: Low or No Product Formation
A frequent challenge in this synthesis is a significantly lower than expected yield, or in some cases, a complete failure of the reaction. This often points to issues with the Grignard reagent formation or its subsequent reaction.
Possible Causes and Solutions:
-
Poor Quality or Improper Activation of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the aryl halide.
-
Solution: Activate the magnesium turnings prior to use. This can be achieved by stirring them vigorously under an inert atmosphere to physically remove the oxide layer, or by using a small amount of an activating agent like iodine or 1,2-dibromoethane.
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware, solvent, or starting materials.
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). Solvents must be rigorously dried, typically by distillation from a suitable drying agent like sodium/benzophenone. Starting materials should also be anhydrous.
-
-
Inert Atmosphere Not Maintained: Exposure of the Grignard reagent to air can lead to oxidation and quenching.
-
Solution: Maintain a positive pressure of an inert gas throughout the entire reaction setup, from the initial addition of reagents to the final workup.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (e.g., GC-MS or NMR) indicates the formation of side products. Understanding the likely culprits is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Wurtz-Fittig Coupling Product (Biphenyl Derivatives): This occurs when the Grignard reagent couples with the unreacted aryl halide.
-
Mitigation: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, disfavoring the coupling reaction.
-
-
Homocoupling of the Grignard Reagent: This results in the formation of polymeric phenyl species.
-
Mitigation: Similar to preventing Wurtz-Fittig coupling, slow addition of the aryl halide is crucial. Maintaining a moderate reaction temperature can also help control the reactivity.
-
-
Products of Reaction with Carbon Dioxide: If the reaction is exposed to air, the Grignard reagent can react with atmospheric CO2 to form a carboxylic acid after workup.
-
Mitigation: As with preventing quenching by moisture, a strictly inert atmosphere is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to solvate the Grignard reagent is crucial for the reaction to proceed. It is imperative to use freshly distilled, dry THF to avoid the issues mentioned in the troubleshooting section.
Q2: How can I effectively purify the final product?
Purification is typically achieved by vacuum distillation. Given the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition. A preliminary filtration to remove any magnesium salts before distillation is also recommended.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF | Excellent for solvating the Grignard reagent. |
| Inert Gas | Argon or Nitrogen | Prevents quenching of the Grignard reagent. |
| Aryl Halide Addition | Slow, dropwise | Minimizes side reactions like Wurtz-Fittig coupling. |
| Temperature | Maintain gentle reflux | Ensures a steady reaction rate without excessive side product formation. |
| Purification | Vacuum Distillation | Prevents thermal decomposition of the product. |
Experimental Protocol: Synthesis via Grignard Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Methoxydimethylsilyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of argon.
-
Grignard Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, add magnesium turnings and a small crystal of iodine. Heat gently with a heat gun until iodine vapors are visible.
-
Initiation: Add a small portion of a solution of 1,4-dibromobenzene in anhydrous THF. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.
-
Addition: Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise via the dropping funnel, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the di-Grignard reagent.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methoxydimethylsilyl chloride in anhydrous THF dropwise.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
-
Grignard Reagents: New Developments. (2000). Edited by H. G. Richey. John Wiley & Sons. [Link]
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. (2007). Francis A. Carey and Richard J. Sundberg. Springer. [Link]
-
Purification of Laboratory Chemicals. (2017). W. L. F. Armarego and Christina Li Lin Chai. Butterworth-Heinemann. [Link]
Technical Support Center: A Troubleshooting Guide for Silphenylene Polymer Synthesis
Welcome to the technical support center for silphenylene polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of silphenylene-based polymers. Here, we address specific issues in a practical, question-and-answer format, grounded in scientific principles and field-proven experience. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to optimize your experimental outcomes.
Table of Contents
-
Monomer Synthesis and Purification
-
FAQ 1: My Grignard reaction for 1,4-bis(hydroxydimethylsilyl)benzene synthesis is low-yielding and produces significant byproducts. What's going wrong?
-
FAQ 2: I'm struggling with the purification of my silphenylene monomer. What are the best practices?
-
-
Polymerization Reactions
-
FAQ 3: My condensation polymerization is resulting in low molecular weight silphenylene polymers. How can I increase the chain length?[1][2]
-
FAQ 4: My hydrosilylation polymerization is sluggish or fails to initiate. What are the likely causes of catalyst deactivation?
-
FAQ 5: I'm observing gelation during my polymerization. How can I prevent this?
-
-
Polymer Characterization
-
FAQ 6: My Gel Permeation Chromatography (GPC) results show a broad or multimodal molecular weight distribution. How can I troubleshoot my GPC system and interpret these results?
-
FAQ 7: The NMR spectrum of my silphenylene polymer shows unexpected peaks. What are the possible structural defects?
-
Monomer Synthesis and Purification
FAQ 1: My Grignard reaction for 1,4-bis(hydroxydimethylsilyl)benzene synthesis is low-yielding and produces significant byproducts. What's going wrong?
Answer:
The Grignard synthesis of 1,4-bis(hydroxydimethylsilyl)benzene from 1,4-dibromobenzene and a chlorosilane is a powerful method, but it's sensitive to several factors that can lead to low yields and the formation of byproducts such as benzene and biphenyl.
Causality and Troubleshooting:
-
Moisture Contamination: Grignard reagents are extremely strong bases and will readily react with any protic source, especially water. This not only consumes your Grignard reagent but also leads to the formation of benzene as a byproduct.
-
Solution: Ensure all glassware is rigorously dried in an oven overnight and cooled under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably distilled over a suitable drying agent.
-
-
Side Reactions of the Grignard Reagent:
-
Homocoupling (Wurtz-Fittig Reaction): The Grignard reagent can couple with the starting aryl halide to form biphenyl, a common impurity that can be difficult to remove.[3] This is favored at higher temperatures and concentrations of the aryl halide.
-
Solution: Maintain a low reaction temperature and add the aryl halide slowly to the magnesium turnings to keep its instantaneous concentration low.
-
-
Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reaction.[4]
-
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical stirring to break the oxide layer can also be effective.
-
Experimental Workflow for Grignard Synthesis:
Caption: Workflow for Grignard synthesis of silphenylene monomers.
FAQ 2: I'm struggling with the purification of my silphenylene monomer. What are the best practices?
Answer:
Effective purification of silphenylene monomers is critical for achieving high molecular weight polymers. Impurities can act as chain terminators or alter the stoichiometry of the polymerization reaction.
Purification Strategies:
| Technique | Description | Advantages | Disadvantages |
| Recrystallization | The crude monomer is dissolved in a hot solvent and allowed to cool slowly, causing the pure monomer to crystallize out while impurities remain in the solution. | Effective for removing byproducts with different solubilities. | Can be time-consuming and may result in some loss of product. |
| Column Chromatography | The crude monomer is passed through a column of silica gel or alumina, and different components are separated based on their polarity. | Highly effective for separating compounds with similar polarities. | Requires larger volumes of solvent and can be labor-intensive. |
| Sublimation | The solid monomer is heated under vacuum, causing it to vaporize and then deposit as a pure solid on a cold surface. | Excellent for removing non-volatile impurities. | Only suitable for monomers with sufficient vapor pressure and thermal stability. |
Protocol for Recrystallization of 1,4-bis(hydroxydimethylsilyl)benzene:
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but sparingly soluble at room temperature. A common choice is a mixture of toluene and hexane.
-
Dissolution: Dissolve the crude monomer in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Polymerization Reactions
FAQ 3: My condensation polymerization is resulting in low molecular weight silphenylene polymers. How can I increase the chain length?
Answer:
Achieving high molecular weight in step-growth condensation polymerization is a common challenge and is highly dependent on precise stoichiometric control, high monomer purity, and driving the reaction to high conversion.[1][2]
Key Factors and Troubleshooting:
-
Stoichiometric Imbalance: Even a small deviation from a 1:1 molar ratio of the reactive functional groups (e.g., -OH and -NHR) will significantly limit the achievable molecular weight.
-
Solution: Accurately determine the purity of your monomers using techniques like NMR or titration to adjust the molar ratio accordingly. Use a high-precision balance for weighing monomers.
-
-
Monomer Impurities: Monofunctional impurities will cap the growing polymer chains, preventing further propagation.
-
Solution: Ensure your monomers are of the highest possible purity, using the purification techniques described in FAQ 2.
-
-
Incomplete Reaction: Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight.
-
Solution: Ensure efficient removal of the condensation byproduct (e.g., water or amine) to drive the reaction equilibrium towards the polymer. This can be achieved by using a Dean-Stark trap for azeotropic removal of water or by conducting the reaction under a flow of inert gas.
-
-
Reaction Conditions: The choice of solvent and temperature can impact the reaction rate and the solubility of the growing polymer chains.[5][6][7]
-
Solution: Select a high-boiling point solvent that keeps the polymer in solution throughout the reaction. Optimize the reaction temperature to ensure a reasonable reaction rate without causing side reactions or degradation.
-
FAQ 4: My hydrosilylation polymerization is sluggish or fails to initiate. What are the likely causes of catalyst deactivation?
Answer:
Platinum-catalyzed hydrosilylation is a highly efficient method for forming Si-C bonds. However, the catalyst is susceptible to poisoning and deactivation, which can halt the polymerization.
Causes of Catalyst Deactivation and Solutions:
-
Catalyst Poisoning: Certain functional groups or impurities can coordinate with the platinum catalyst and render it inactive. Common poisons include sulfur compounds, amines, phosphines, and some nitrogen-containing heterocycles.
-
Solution: Ensure all monomers, solvents, and additives are free from catalyst poisons. Purification of monomers and solvents is crucial.
-
-
Formation of Inactive Platinum Species: The active Pt(0) catalyst can agglomerate to form inactive platinum black, especially at higher temperatures or in the presence of certain reagents.[8][9]
-
Incorrect Catalyst Loading: Too low a catalyst concentration may result in a very slow reaction, while too high a concentration can sometimes lead to side reactions.
-
Solution: Optimize the catalyst concentration, typically in the range of 10-100 ppm of platinum.
-
Logical Relationship of Hydrosilylation Troubleshooting:
Caption: Troubleshooting logic for hydrosilylation polymerization.
FAQ 5: I'm observing gelation during my polymerization. How can I prevent this?
Answer:
Gelation, the formation of a cross-linked network, is a significant issue that can ruin a polymerization reaction.[11][12] It is often caused by the presence of multifunctional monomers or side reactions that lead to cross-linking.
Causes and Prevention of Gelation:
-
Multifunctional Monomers: The presence of monomers with more than two reactive sites will lead to the formation of a branched and eventually cross-linked polymer network.
-
Solution: Carefully control the functionality of your monomers. If a certain degree of branching is desired, the amount of multifunctional monomer must be precisely controlled.
-
-
Side Reactions: Certain reaction conditions can promote side reactions that lead to cross-linking. For example, in condensation polymerization, high temperatures can sometimes lead to side reactions of the polymer backbone.
-
Solution: Optimize the reaction temperature and time to minimize side reactions. The use of a chain stopper (a monofunctional monomer) can also help to control the molecular weight and prevent gelation.
-
-
High Polymer Concentration: At high concentrations, the likelihood of intermolecular reactions leading to cross-linking increases.
-
Solution: Conduct the polymerization at a lower concentration. This can be particularly important in the later stages of the reaction when the molecular weight is high.
-
Polymer Characterization
FAQ 6: My Gel Permeation Chromatography (GPC) results show a broad or multimodal molecular weight distribution. How can I troubleshoot my GPC system and interpret these results?
Answer:
A broad or multimodal molecular weight distribution in your GPC chromatogram can be indicative of issues with your polymerization, the GPC system itself, or interactions between your polymer and the column.[13][14][15][16]
Troubleshooting the GPC System:
| Problem | Possible Cause | Solution |
| Pressure Increase | Blockage in the system (e.g., frits, tubing, column) | Systematically isolate and clean or replace the blocked component.[14] |
| Loss of Resolution | Column degradation, void formation | Replace the column.[15] |
| Baseline Drift | Temperature fluctuations, solvent mismatch in the reference cell of the RI detector | Use a column oven and allow the system to fully equilibrate. Flush the reference cell.[15] |
Interpreting Polymer-Related Issues:
-
Broad Polydispersity (PDI > 2): This is common in step-growth polymerizations that have not reached high conversion or where stoichiometry was not precise. It can also indicate the presence of chain transfer or termination reactions.
-
Multimodal Distribution: The presence of multiple peaks suggests different polymer populations. This could be due to:
-
Bimodal Initiation: Different initiation mechanisms occurring simultaneously.
-
Chain Coupling: The coupling of polymer chains, leading to a population with double the molecular weight.
-
Incomplete Reaction of a Prepolymer: If you are using a prepolymer to build a block copolymer, a peak corresponding to the unreacted prepolymer may be observed.
-
FAQ 7: The NMR spectrum of my silphenylene polymer shows unexpected peaks. What are the possible structural defects?
Answer:
NMR spectroscopy is a powerful tool for elucidating the microstructure of your polymer.[17][18][19] Unexpected peaks can provide valuable information about structural irregularities.
Common Structural Defects Detectable by NMR:
-
End Groups: The presence of signals corresponding to the terminal functional groups of your polymer chains. The integration of these signals relative to the repeating unit can be used to estimate the number-average molecular weight.
-
Branching: If branching has occurred, you may observe new signals in the proton or silicon NMR spectra corresponding to the branch points.[20]
-
Irregular Monomer Incorporation: In copolymers, the distribution of the different monomer units (random vs. blocky) can be determined by analyzing the fine structure of the NMR signals.
-
Side Reaction Products: Peaks corresponding to byproducts from side reactions during polymerization may be present. For example, in hydrosilylation, side reactions can sometimes lead to the formation of vinyl groups.
Experimental Protocol for NMR Sample Preparation:
-
Dissolution: Dissolve 10-20 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Ensure the polymer is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer to NMR Tube: Transfer the filtered solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra using appropriate parameters. Longer relaxation delays may be necessary for quantitative analysis, especially for ²⁹Si NMR.
References
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Gaily, M., & Lewis, L. N. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
-
Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
-
Brook, M. A., et al. (2019). Transparent silphenylene elastomers from highly branched monomers. Polymer Chemistry, 10(3), 329-336. [Link]
-
Knochel, P. (2004). Introduction to Grignard Reagents. In Main Group Metals in Organic Synthesis (pp. 1-26). Wiley-VCH. [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
-
Jia, M., et al. (2019). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. Coatings, 9(8), 481. [Link]
-
Rau, D. (2018). GPC/SEC Tips & Tricks: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International, 31(12), 22-26. [Link]
-
Instrument Solutions. (n.d.). Theory and Practice of GPC Troubleshooting. [Link]
-
ResearchGate. (2015). How to prevent gelation process?. [Link]
-
Ponomarev, I. I., et al. (2023). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. Polymers, 15(10), 2296. [Link]
-
Bruske, E. (2023). Tailored activation of new platinum hydrosilylation catalysts (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting Guide. [Link]
-
Gaily, M., & Lewis, L. N. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
-
Kim, J., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Polymers, 13(4), 526. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Lewis, L. N., et al. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review, 39(2), 54-65. [Link]
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. [Link]
-
Truong, N. P., & Whittaker, M. R. (2018). The four strategies by which the dispersity of a polymer can be tailored. Polymer Chemistry, 9(45), 5364-5370. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry For Everyone. (2025). How Does Polymer Synthesis Affect The Polydispersity Index?. [Link]
-
Xuan, S., et al. (2019). Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. Polymer Chemistry, 10(33), 4579-4586. [Link]
-
Chemistry For Everyone. (2025). What Is The Role Of Solvents In Polymer Processing?. [Link]
-
ResearchGate. (2018). How can we control the polycondensation(step growth) polymerization?. [Link]
-
Kim, J., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Polymers, 13(4), 526. [Link]
-
Chegg. (2015). Solved 1.Benzene is a common side product isolated from | Chegg.com. [Link]
-
Arkles, B., & Pan, Y. (2012). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest. [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Johnson, J. A. (2012). Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships. DSpace@MIT. [Link]
-
Rinaldi, P. L., & Mee, R. W. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(21), 3823. [Link]
-
Scribd. (n.d.). Gel Troubleshooting. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
-
Stansbury, J. W., & Trujillo-Lemon, M. (2006). Stability of silorane dental monomers in aqueous systems. Dental materials, 22(12), 1147-1153. [Link]
-
Asakura, T., & Ando, I. (2015). NMR Studies on Polymer Materials. In Solid State NMR of Polymers (pp. 439-478). Springer. [Link]
-
ResearchGate. (2024). How could I avoid gel formation during polyurethane synthesis?. [Link]
-
Li, Y., et al. (2022). Effects of Phase Structure Regulation on Properties of Hydroxyl-Terminated Polyphenylpropylsiloxane-Modified Epoxy Resin. Polymers, 14(10), 2099. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with.... [Link]
-
Patterson, W. J., & Hundley, N. H. (1984). Ultra-High Molecular Weight Silphenylene-Siloxane Polymers. NASA Technical Reports Server. [Link]
-
Brook, M. A., et al. (2019). Transparent silphenylene elastomers from highly branched monomers. Polymer Chemistry, 10(3), 329-336. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. qualitas1998.net [qualitas1998.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships [dspace.mit.edu]
- 12. scribd.com [scribd.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. instrument-solutions.com [instrument-solutions.com]
- 16. agilent.com [agilent.com]
- 17. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 18. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Silphenylene-Siloxane Polymers: 1,4-Bis(methoxydimethylsilyl)benzene vs. 1,4-Bis(dimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior thermal and mechanical properties, the incorporation of rigid aromatic units into flexible siloxane backbones has proven to be a highly effective strategy. This approach gives rise to silphenylene-siloxane polymers, a class of materials offering a unique combination of high-temperature stability, chemical resistance, and tunable mechanical responses. At the heart of these polymers are bifunctional monomers that dictate the final properties of the material. This guide provides an in-depth comparison of two key precursors: 1,4-Bis(methoxydimethylsilyl)benzene and 1,4-Bis(dimethylsilyl)benzene, focusing on how the choice of the reactive silyl group influences the resulting polymer's characteristics and performance.
Monomer Overview: Two Pathways to High-Performance Polymers
The fundamental difference between this compound and 1,4-Bis(dimethylsilyl)benzene lies in the reactive groups attached to the silicon atoms. This seemingly subtle distinction in chemical structure leads to different polymerization mechanisms and can have a significant impact on the properties of the final polymer.
-
This compound features methoxy (-OCH3) groups. Its polymerization typically proceeds through a hydrolytic condensation reaction. This process involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) intermediates, which then condense with each other to form the siloxane (Si-O-Si) backbone, releasing methanol as a byproduct. This chemistry is central to many sol-gel processes for producing silica and organosilicon materials. The structure of this monomer allows it to act as a cross-linking agent, enhancing the durability of the resulting polymer matrix[1].
-
1,4-Bis(dimethylsilyl)benzene possesses reactive silicon-hydrogen (Si-H) bonds. This monomer is commonly polymerized via a catalytic cross-dehydrocoupling reaction, often with water[2][3]. In this reaction, the Si-H bond reacts with a hydroxyl group (from water or a diol) in the presence of a transition metal catalyst to form a siloxane bond and release hydrogen gas. This method offers a direct route to high molecular weight polymers under mild conditions[2]. The presence of the rigid silphenylene unit derived from this monomer significantly enhances the thermal stability, radiation resistance, and mechanical properties of the polymer compared to conventional silicones[4].
Comparative Polymer Properties: A Synthesis of Available Data
| Property | Polymer from this compound (Expected) | Polymer from 1,4-Bis(dimethylsilyl)benzene (Reported) | Rationale & References |
| Thermal Stability (TGA) | High | Very High | The rigid silphenylene unit in both polymers significantly boosts thermal stability. Polymers from 1,4-bis(dimethylsilyl)benzene have reported 10% weight loss temperatures (T10%) as high as 502°C and 5% weight loss temperatures (T5%) exceeding 500°C.[1] |
| Glass Transition Temp. (DSC) | Moderate to High | High (e.g., 218°C, 256°C) | The rigidity of the phenylene bridge increases the glass transition temperature (Tg) compared to standard polydimethylsiloxane (PDMS). The specific Tg will depend on the overall polymer architecture and crosslink density. |
| Mechanical Properties | Good | Excellent | The inclusion of the aromatic ring enhances mechanical strength and radiation resistance. The final properties can be tailored by copolymerization and crosslinking.[4][5] |
| Solubility | Good in common organic solvents | Good in common organic solvents | The presence of methyl groups on the silicon atoms generally imparts good solubility in solvents like THF, toluene, and chloroform, facilitating processing. |
Key Insights:
The choice between the Si-OMe and Si-H functionalized monomer will likely influence not only the polymerization process but also the fine-tuning of the final polymer's properties. The hydrolytic condensation of this compound offers a pathway that is analogous to well-established sol-gel chemistry and can be advantageous for forming highly cross-linked networks. On the other hand, the catalytic cross-dehydrocoupling of 1,4-Bis(dimethylsilyl)benzene provides a very efficient route to high molecular weight linear polymers under mild conditions, which can be beneficial for achieving high tensile strength and elasticity[2].
Experimental Protocols: Synthesizing the Polymers
The following are representative experimental protocols for the polymerization of each monomer. These are intended as a guide and may require optimization based on specific research goals and available equipment.
Protocol 1: Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water
This protocol is adapted from the work of Li and Kawakami (1999)[2].
Materials:
-
1,4-Bis(dimethylsilyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Methanol
-
Florisil®
-
Schlenk flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
To a 30 mL Schlenk flask, add Pd2(dba)3 (25.9 mg, 2.5 x 10-5 mol), 1,4-Bis(dimethylsilyl)benzene (1.94 g, 0.01 mol), and deionized water (0.18 g, 0.01 mol).
-
Add anhydrous THF (4 mL) to the flask. A vigorous evolution of hydrogen gas will occur. Cool the flask in an ice-water bath to manage the exothermic reaction.
-
Allow the reaction to proceed at room temperature for 2 hours with stirring.
-
After 2 hours, stop the reaction and remove the catalyst by filtering the solution through a short Florisil® column using chloroform as the eluent.
-
Concentrate the polymer solution and precipitate the polymer by adding it to methanol.
-
Collect the white solid polymer by filtration and dry under vacuum.
Characterization:
The resulting polymer, poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)], can be characterized by:
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
Protocol 2: Hydrolytic Condensation of this compound
This protocol is a general procedure based on the principles of alkoxysilane condensation.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or other suitable solvent
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Prepare a solution of deionized water in THF. The molar ratio of water to methoxy groups should be at least 0.5.
-
Add the catalyst to the water/THF solution. The choice of acid or base catalyst will affect the rate of hydrolysis and condensation and the final polymer structure.
-
Slowly add the water/catalyst solution to the monomer solution with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours to ensure complete condensation. The reaction can be monitored by observing the cessation of methanol evolution.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting polymer can be further purified by precipitation in a non-solvent such as hexane.
-
Dry the polymer under vacuum.
Characterization:
The resulting polymer can be characterized using the same techniques as described in Protocol 1 (SEC, NMR, TGA, DSC).
Visualization of Polymerization Pathways
Caption: Polymerization pathways for the two monomers.
Conclusion
Both this compound and 1,4-Bis(dimethylsilyl)benzene are valuable monomers for the synthesis of high-performance silphenylene-siloxane polymers. The choice between them will depend on the desired polymerization mechanism, the targeted polymer architecture (linear vs. cross-linked), and the specific processing conditions available.
-
This compound is well-suited for hydrolytic condensation methods, offering a route to potentially cross-linked materials with robust network structures.
-
1,4-Bis(dimethylsilyl)benzene provides an efficient pathway to high molecular weight linear polymers via catalytic cross-dehydrocoupling , which is advantageous for applications requiring high tensile strength and elastomeric properties.
Further research involving a direct comparative study of these two monomers would be highly beneficial to the materials science community for a more quantitative understanding of their structure-property relationships.
References
-
Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540–3542. [Link]
-
Li, Y., & Kawakami, Y. (1999). Efficient Synthesis of Poly(silyl ether)s by Pd/C and RhCl(PPh3)3-Catalyzed Cross-Dehydrocoupling Polymerization of Bis(hydrosilane)s with Diols. Macromolecules, 32(20), 6871–6873. [Link]
-
ResearchGate. (n.d.). Polysiloxane Networks Synthesis and thermo-mechanical characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA (A) and DSC (B) curves of polymer sample. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. Polymers, 11(8), 1281. [Link]
-
Arizona State University. (n.d.). Siloxane-containing polymers: from synthesis and characterization to advanced applications and sustainability. Retrieved from [Link]
-
Wang, C., et al. (2008). Synthesis and characterization of siloxane resins derived from silphenylene‐siloxane copolymers bearing benzocyclobutene pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 46(24), 7868-7881. [Link]
-
YouTube. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. [Link]
Sources
A Comparative Guide to the Thermal Stability of Silphenylene-Siloxane and Polydimethylsiloxane (PDMS)
For researchers and professionals in materials science and drug development, the selection of a polymer is often dictated by its performance under extreme conditions. Thermal stability, in particular, is a critical parameter that governs the operational limits and longevity of materials in applications ranging from aerospace components to high-temperature lubricants and medical device sterilization. Polydimethylsiloxane (PDMS) is a widely utilized silicone polymer, celebrated for its flexibility, biocompatibility, and moderate thermal resistance.[1] However, the increasing demands of advanced technologies necessitate materials with even greater thermal resilience. This has led to the development of modified polysiloxanes, such as silphenylene-siloxane copolymers, which are engineered for superior performance at elevated temperatures.[2]
This in-depth technical guide provides a comparative analysis of the thermal stability of silphenylene-siloxane polymers and conventional polydimethylsiloxane. We will explore the fundamental structural differences that give rise to their distinct thermal behaviors, delve into their degradation mechanisms, present comparative experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and provide standardized protocols for reproducing these critical evaluations.
The Structural Foundation of Thermal Stability
The thermal behavior of a polymer is intrinsically linked to its molecular architecture. The inherent strength of the siloxane backbone (Si-O) provides all polysiloxanes with greater thermal stability than most carbon-based organic polymers.[3] However, the strategic incorporation of rigid aromatic units into this backbone dramatically alters its properties.
Polydimethylsiloxane (PDMS): The structure of PDMS is characterized by a highly flexible backbone of repeating dimethylsiloxane units, -[Si(CH₃)₂O]-.[1] While the Si-O bond itself is strong, the low rotational energy barrier around this bond imparts significant conformational freedom to the polymer chain. This flexibility is a key factor in its primary thermal degradation pathway.[3]
Silphenylene-Siloxane: In contrast, silphenylene-siloxane polymers incorporate a rigid phenylene group (a benzene ring) directly into the polymer backbone, creating repeating -[Si(CH₃)₂-C₆H₄-Si(CH₃)₂-O]- units. This architectural modification is the primary reason for its enhanced thermal stability. The rigid phenyl group acts as a "stiffening" agent, drastically reducing the flexibility of the siloxane chain. This steric hindrance makes it more difficult for the polymer to adopt the coiled conformations necessary for the low-energy degradation pathways that are prevalent in PDMS.[3][4]
Figure 1: Comparison of PDMS and Silphenylene-Siloxane repeating units.
Mechanisms of Thermal and Thermo-Oxidative Degradation
Understanding how these polymers break down under thermal stress is crucial. The degradation pathways differ significantly, particularly in an inert versus an oxidative environment.
Polydimethylsiloxane (PDMS)
-
Inert Atmosphere (e.g., Nitrogen): The primary degradation mechanism for PDMS below approximately 400°C is an intramolecular "back-biting" or rearrangement reaction.[3][5] The flexible polymer chain coils back on itself, allowing a terminal silanol group or a silicon center to attack a backbone Si-O bond. This process cleaves off small, volatile cyclic siloxanes (predominantly D₃, D₄, D₅), which evaporate, leading to significant mass loss.[5][6] This "unzipping" process is the reason for PDMS's relatively sharp decomposition profile in TGA. At higher temperatures, homolytic scission of Si-CH₃ bonds can also occur.[6]
-
Oxidative Atmosphere (e.g., Air): In the presence of oxygen, degradation begins at a lower temperature, often around 300°C.[3][7] The mechanism shifts from rearrangement to a free-radical process initiated at the methyl (CH₃) side groups. These groups are oxidized, leading to the formation of peroxides and subsequent chain scission and cross-linking. This process does not produce significant amounts of cyclic siloxanes.[3] Instead, volatile products include formaldehyde, water, and carbon oxides. As degradation progresses, the polymer converts to a stable silicon oxycarbide and, ultimately, a pure silica (SiO₂) residue at very high temperatures.[3]
Silphenylene-Siloxane
-
Inert Atmosphere (e.g., Nitrogen): The degradation of silphenylene-siloxane polymers is a more complex, multi-stage process.[3] While some siloxane redistribution reactions may occur at lower temperatures (below 450°C), the rigid phenylene groups significantly suppress the "back-biting" mechanism that dominates PDMS degradation.[3] The primary and more energy-intensive degradation step, occurring at much higher temperatures, involves the cleavage of the thermally stable silarylene (Si-C₆H₄) bond.[3] This initiates a cascade of free-radical reactions that lead to chain branching and extensive cross-linking, resulting in the formation of a thermally stable, high-char residue rather than complete volatilization.
-
Oxidative Atmosphere (e.g., Air): Similar to PDMS, oxidative degradation begins with attacks on the methyl groups. However, the subsequent cross-linking and formation of a stable char are more pronounced in silphenylene-siloxanes. The aromatic rings themselves are highly resistant to oxidation, contributing to the overall superior thermo-oxidative stability and higher residue content.
Figure 2: Simplified degradation pathways for PDMS and Silphenylene-Siloxane.
Experimental Evaluation: Protocols and Data
The thermal stability of polymers is quantitatively assessed using thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]
Experimental Workflow
The logical flow for characterizing these materials involves sample preparation followed by analysis with DSC to determine thermal transitions (like the glass transition temperature, Tg) and TGA to measure mass loss as a function of temperature.
Figure 3: Standard experimental workflow for thermal property characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the compositional characteristics of the polymer under a controlled atmosphere.[10][11]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (platinum or alumina).
-
Loading: Place the sample pan and an empty reference pan into the TGA furnace.
-
Atmosphere Control: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or air for oxidative atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800-1000°C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), temperatures at 5% and 10% mass loss (T₅% and T₁₀%), and the percentage of residual mass (char yield) at the final temperature.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg), which provides insight into the polymer's chain mobility and operational temperature range.[13][14]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.
-
Loading: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient to a temperature above any expected transitions (e.g., 150°C) at a controlled rate (e.g., 10°C/min). This step erases the prior thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C).
-
Second Heat: Ramp the temperature again at the same controlled rate (e.g., 10°C/min) through the expected glass transition region.
-
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) is observed as a step-like change in the heat flow curve.
Quantitative Comparison of Thermal Properties
The data obtained from TGA and DSC analyses starkly illustrate the superior thermal performance of silphenylene-siloxane polymers.
Thermogravimetric Analysis (TGA) Data
The onset decomposition temperature is a primary indicator of thermal stability. The data consistently show that silphenylene-siloxanes require significantly more thermal energy to initiate degradation.
| Polymer | Atmosphere | Onset Td (°C) | T₅% (°C) | Char Yield @ 800°C (%) |
| PDMS | Nitrogen | ~390 - 420[15] | ~430 | < 5 |
| Air | ~300 - 350[3] | ~380 | ~20-30 (as SiO₂) | |
| Silphenylene-Siloxane | Nitrogen | ~480 - 540[16] | ~500[17] | > 60[18] |
| Air | ~450+ | ~480 | > 70 |
Note: Values are typical and can vary based on specific molecular weight, end-groups, and formulation.
Interpretation of TGA Data:
-
Higher Onset Temperature: Silphenylene-siloxane polymers exhibit decomposition onset temperatures that are over 100°C higher than PDMS in an inert atmosphere.[3] This directly reflects the greater energy required to break the bonds within the more rigid polymer structure and the suppression of the low-energy cyclic formation pathway.[3]
-
Substantially Higher Char Yield: In both inert and oxidative atmospheres, silphenylene-siloxanes produce a significantly higher percentage of residual material (char). This is a result of the degradation mechanism favoring cross-linking and the formation of a stable, networked structure, rather than complete volatilization as seen with PDMS in nitrogen.[3] This high char yield is critical for applications requiring ablative or fire-retardant properties.
Differential Scanning Calorimetry (DSC) Data
The glass transition temperature (Tg) reflects the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is directly related to the mobility of the polymer chains.
| Polymer | Typical Glass Transition Temperature (Tg) (°C) |
| PDMS | -125 to -120 |
| Silphenylene-Siloxane | -70 to -40[16] |
Interpretation of DSC Data: The significantly higher Tg of silphenylene-siloxane polymers is a direct consequence of the restricted chain mobility imposed by the rigid phenylene groups in the backbone.[16] While this results in a material that is less flexible at very low temperatures compared to PDMS, it contributes to maintaining mechanical integrity at higher temperatures, effectively expanding the material's useful service temperature range.
Application-Driven Performance
The distinct thermal profiles of these two polymers make them suitable for different tiers of applications.
-
PDMS: Its combination of flexibility, biocompatibility, and moderate thermal stability (up to ~250-300°C for continuous use) makes it an excellent choice for medical tubing, seals and gaskets, lubricants, and microfluidic devices.[1]
-
Silphenylene-Siloxane: The exceptional thermal and thermo-oxidative stability of these polymers makes them indispensable for high-performance applications where PDMS would fail. This includes aerospace components, high-temperature sealants and elastomers, dielectric materials for advanced electronics, and coatings for extreme environments.[2][3]
Conclusion
The incorporation of a rigid silphenylene unit into the polysiloxane backbone provides a dramatic and quantifiable improvement in thermal stability compared to conventional polydimethylsiloxane. This enhancement is rooted in a fundamental change in the molecular architecture, which restricts chain flexibility and inhibits the low-energy degradation pathways that lead to the volatilization of PDMS. Experimental data from TGA and DSC consistently validate this, showing that silphenylene-siloxane polymers possess significantly higher decomposition temperatures, produce substantially more char residue, and exhibit a higher glass transition temperature. For researchers and engineers pushing the boundaries of material performance, silphenylene-siloxanes offer a robust solution for applications demanding reliable operation under severe thermal stress.
References
-
Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds - Gelest, Inc.[Link]
-
Wikipedia. Polydimethylsiloxane. Wikipedia, The Free Encyclopedia.[Link]
-
Camino, G., Lomakin, S. M., & Lazzari, M. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer, 43(7), 2011-2015. [Link]
-
Dvornic, P. R., & Arkles, B. (2008). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest Inc. [Link]
-
Kolaric, I., & Stupar, M. (2012). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Journal of Applied Polymer Science.[Link]
-
Camino, G., Lazzari, M., & Lazzari, M. (2001). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. Polymer, 42(4), 1545-1549. [Link]
-
ResearchGate. (2015). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. ResearchGate.[Link]
-
University of Washington. Investigation of Polymers with Differential Scanning Calorimetry. University of Washington, Department of Physics.[Link]
-
ResearchGate. TGA curves of PDMS (N 2 , 10 min 1 ). Experimental data: solid thick... ResearchGate.[Link]
-
Dvornic, P. R., & Lenz, R. W. (1989). Synthesis and Properties of Silphenylene—Siloxane Polymers. Macromolecules, 22(5), 2369–2374. [Link]
-
ResearchGate. (2019). Thermogravimetric Analysis of Polymers. ResearchGate.[Link]
-
Silico®. (2023). How is Polydimethylsiloxane (PDMS) Manufactured? Silico®.[Link]
-
ResearchGate. (2000). Investigation of poly(dimethyl siloxane) (PDMS)–solvent interactions by DSC. ResearchGate.[Link]
-
Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables.[Link]
-
ResearchGate. (2019). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. ResearchGate.[Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.[Link]
-
ResearchGate. Comparative DSC and TSDC thermograms for PDMS + 31,0 wt% Si02 during... ResearchGate.[Link]
-
Purnamasari, K., et al. (2019). Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. Journal of Physics: Conference Series.[Link]
-
AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. AZoM.com.[Link]
-
International Journal for Modern Trends in Science and Technology. (2022). Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. IJFMR.[Link]
-
Musto, P., et al. (2020). Flexible Nanocomposites Based on Polydimethylsiloxane Matrices with DNA-Modified Graphene Filler: Curing Behavior by Differential Scanning Calorimetry. Polymers (Basel).[Link]
-
NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.[Link]
-
EAG Laboratories. DSC Analysis of Polymers. EAG Laboratories.[Link]
-
Defense Technical Information Center. (1966). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. DTIC.[Link]
-
MDPI. (2022). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. MDPI.[Link]
-
Alam, F., et al. (2019). Tuning Thermal and Mechanical Properties of Polydimethylsiloxane with Carbon Fibers. Polymers (Basel).[Link]
-
Wang, Y., et al. (2019). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. Polymers (Basel).[Link]
-
Chemistry For Everyone. (2023). How Is PDMS Synthesized? YouTube.[Link]
-
Bolg. (2024). Comprehensive Comparison: MS Sealant vs. Silicone Sealant. Bolg.[Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.[Link]
- Google Patents. (2022). Polydimethylsiloxane and preparation method thereof.
-
ResearchGate. TGA graph of PDMS and PDMS with silica nanoparticles. ResearchGate.[Link]
-
ResearchGate. (2014). Differential Scanning Calorimetry of Polymers. ResearchGate.[Link]
-
ResearchGate. (a) Thermogravimetric analysis (TGA) for PDMS pristine and CF/PDMS samples. Inset. ResearchGate.[Link]
-
MDPI. (2022). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. MDPI.[Link]
-
ResearchGate. Comparative DSC thermograms of crosslinked PDMS with in situ generated... ResearchGate.[Link]
-
Kim, J., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Polymers (Basel).[Link]
-
Zhang, H., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers (Basel).[Link]
Sources
- 1. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 2. Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups | MDPI [mdpi.com]
- 3. gelest.com [gelest.com]
- 4. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. eng.uc.edu [eng.uc.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Validation of 1,4-Bis(methoxydimethylsilyl)benzene: A Comparative Analysis of GC-MS and NMR Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials is a non-negotiable prerequisite for robust and reproducible outcomes. In the synthesis of advanced silphenylene polymers, 1,4-Bis(methoxydimethylsilyl)benzene stands out as a critical bifunctional monomer. Its high purity is paramount to ensure predictable polymerization kinetics and the desired thermal and mechanical properties of the final material. This guide provides an in-depth comparison of two orthogonal analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the comprehensive purity validation of this vital organosilicon compound.
The Analytical Imperative: Why Purity Matters
This compound is a cornerstone in the synthesis of polymers with enhanced thermal stability. However, its synthesis, often via a Grignard-based route, can introduce a variety of impurities that can compromise its performance. These impurities may include unreacted starting materials, byproducts from side reactions such as biphenyl derivatives, and hydrolysis products like 1,4-bis(hydroxydimethylsilyl)benzene. The presence of even trace amounts of these impurities can significantly impact the polymerization process and the final properties of the polymer. Therefore, a rigorous and multi-faceted analytical approach is essential to ensure the purity of this critical monomer.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.
The Causality Behind Experimental Choices in GC-MS
The hydrolytic instability of this compound dictates a careful selection of GC-MS parameters to prevent on-column degradation, which could lead to erroneous purity assessments. The use of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended to minimize interactions with the analyte. A split/splitless injector is typically employed to handle the sample concentration appropriately.
A programmed temperature gradient is crucial for achieving good separation of the target compound from both more volatile and less volatile impurities. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that aid in the unequivocal identification of co-eluting peaks.
Experimental Protocol: GC-MS Analysis
A validated GC-MS method for the purity assessment of this compound would typically involve the following steps:
-
Sample Preparation: A dilute solution of the sample is prepared in a dry, aprotic solvent such as anhydrous hexane or toluene.
-
GC-MS System: An Agilent 6890 GC coupled with a 5973N MS detector or a similar system is used.
-
GC Column: A 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms or equivalent capillary column is employed.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Data Interpretation: Unraveling the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 254. Key fragmentation patterns would include the loss of a methoxy group (-OCH3) to give a fragment at m/z 223, and the loss of a methyl group (-CH3) resulting in a fragment at m/z 239. The presence of ions characteristic of the dimethylsilylphenyl group would further confirm the identity of the compound.
Figure 1: Predicted major fragmentation pathways for this compound in EI-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical technique for the accurate determination of compound purity without the need for a specific reference standard of the analyte. This is particularly advantageous for novel or specialized compounds where certified reference materials may not be readily available.
The Rationale for qNMR in Purity Assessment
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated with high accuracy and precision.
The choice of a suitable internal standard is critical for a successful qNMR experiment. The standard should have high purity, be stable, non-volatile, and possess signals that do not overlap with any of the analyte signals. For organosilicon compounds like this compound, 1,4-bis(trimethylsilyl)benzene-d4 is an excellent choice as an internal standard due to its chemical similarity and distinct NMR signals.[1]
A crucial parameter in qNMR is the relaxation delay (d1), which is the time allowed for the nuclei to return to their equilibrium state between successive pulses. To ensure accurate quantification, the relaxation delay must be at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest in both the analyte and the internal standard.[2][3]
Experimental Protocol: qNMR Analysis
A robust qNMR protocol for determining the purity of this compound would be as follows:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified 1,4-bis(trimethylsilyl)benzene-d4 internal standard into a tared NMR tube.
-
Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, ensuring it is anhydrous).
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all nuclei, including silicon-bound protons).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Integration: Carefully integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons and the methoxy protons are suitable for integration. For the internal standard, the signal from the trimethylsilyl protons is used.
Data Interpretation: From Spectra to Purity
The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show a singlet for the aromatic protons (due to symmetry), a singlet for the methoxy protons, and a singlet for the silicon-bound methyl protons. The chemical shifts are approximately:
-
Aromatic protons (4H): ~7.5 ppm
-
Methoxy protons (6H): ~3.4 ppm
-
Si-CH₃ protons (12H): ~0.2 ppm
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Figure 2: Workflow for quantitative NMR (qNMR) purity determination.
Comparative Analysis: GC-MS vs. qNMR
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Quantification | Relative (requires a calibration curve with a pure standard of the analyte). | Absolute (purity determined relative to a certified internal standard of a different compound). |
| Strengths | High sensitivity for volatile impurities, excellent for impurity identification. | High precision and accuracy for the main component, does not require an analyte-specific reference standard. |
| Limitations | Susceptible to on-column degradation of thermally labile or hydrolytically sensitive compounds, less accurate for the main component quantification. | Less sensitive to trace impurities, requires careful selection of internal standard and optimization of acquisition parameters. |
| Impurity Detection | Ideal for identifying and quantifying unknown volatile impurities. | Can quantify known impurities if their signals are resolved, but not ideal for screening unknown trace impurities. |
Alternative and Complementary Techniques: UPLC-TOF-MS
For a comprehensive purity assessment, especially for less volatile or potential oligomeric impurities, Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) can be a valuable complementary technique. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. The TOF-MS provides high-resolution mass data, enabling accurate mass measurements and elemental composition determination of the parent compound and its impurities. However, similar to GC-MS, it is a relative quantification method.
Conclusion: A Synergistic Approach to Purity Validation
Both GC-MS and qNMR are powerful techniques that provide complementary information for the comprehensive purity validation of this compound. GC-MS excels in the identification and quantification of volatile impurities, offering high sensitivity. In contrast, qNMR provides a highly accurate and precise absolute determination of the main component's purity without the need for an analyte-specific certified reference material.
For a complete and robust quality assessment, a synergistic approach is recommended. GC-MS should be employed to screen for and identify volatile impurities, while qNMR should be used to provide an accurate and traceable purity value for the bulk material. This dual-pronged strategy ensures the highest confidence in the quality of this compound, a critical factor for its successful application in the synthesis of high-performance materials.
References
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
- University of Michigan. (2010).
-
IMSERC. (n.d.). Building Block. The relaxation delay. [Link]
-
Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor. [Link]
-
PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. [Link]
-
PubChemLite. (n.d.). This compound (C12H22O2Si2). [Link]
-
Shimadzu. (n.d.). method 524.2. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
-
ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?[Link]
-
PubChem. (n.d.). 1,4-Bis(Methoxymethyl)Benzene. [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. [Link]
Sources
Comparison of different catalysts for 1,4-Bis(methoxydimethylsilyl)benzene polymerization
An In-Depth Guide to Catalytic Systems for the Polymerization of 1,4-Bis(methoxydimethylsilyl)benzene
Introduction
In the field of advanced materials, polysiloxanes incorporating aromatic units, such as poly(silphenylene-siloxane)s, are of significant interest. These polymers uniquely combine the flexibility and thermal stability of the siloxane (Si-O-Si) backbone with the rigidity and enhanced thermal resistance conferred by phenylene groups.[1] This synergy results in materials with low glass transition temperatures and high thermal stability, making them ideal candidates for high-performance elastomers and advanced technology applications.[1]
The monomer this compound serves as a key precursor to these materials. Its polymerization hinges on a two-step hydrolytic condensation process: first, the hydrolysis of the methoxysilyl (Si-OCH₃) groups to reactive silanol (Si-OH) intermediates, followed by the condensation of these silanols to form the siloxane polymer backbone.[2][3] The efficiency, control over polymer molecular weight, and final material properties are critically dependent on the choice of catalyst.
This guide provides a comprehensive comparison of different catalytic systems for the polymerization of this compound and its closely related precursors. We will delve into the mechanisms of acid, base, and transition metal catalysts, present supporting experimental data, and offer detailed protocols to aid researchers in selecting and implementing the optimal synthetic strategy for their specific needs.
General Polymerization Pathway
The conversion of this compound into a poly(silphenylene-siloxane) follows a sequential reaction pathway. The catalyst's role is to accelerate both the hydrolysis and condensation steps, which are otherwise slow.[2][4]
Caption: General workflow for hydrolytic condensation polymerization.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates not only the reaction rate but also the structure of the final polymer. Acidic and basic conditions promote different reaction intermediates and pathways, influencing the balance between linear chain growth and branching.[5] Furthermore, modern organometallic catalysts offer alternative, highly efficient routes such as cross-dehydrocoupling.
Acid Catalysis
Acid-catalyzed polymerization is a widely used method for siloxanes. The mechanism involves the protonation of an oxygen atom, either on the methoxy group during hydrolysis or a silanol group during condensation, making it a better leaving group and activating the silicon center for nucleophilic attack.[5][6]
Mechanism:
-
Hydrolysis: A proton (H⁺) from the acid catalyst protonates the oxygen of a methoxy group (Si-OCH₃). This enhances the leaving group potential of methanol, facilitating a nucleophilic attack by water to form a silanol (Si-OH).
-
Condensation: A silanol oxygen is protonated, creating a good leaving group (H₂O). Another silanol molecule then attacks the silicon center, forming a siloxane bond (Si-O-Si). This pathway generally favors the formation of linear, less-branched polymers.[3][5]
Caption: Simplified mechanism for acid-catalyzed siloxane polymerization.
-
Advantages:
-
Disadvantages:
Base Catalysis
In base-catalyzed systems, a nucleophile (e.g., OH⁻ or a silanolate anion) directly attacks the silicon atom. This proceeds through a pentacoordinate silicon intermediate.[2][6]
Mechanism:
-
Hydrolysis: A hydroxide ion (OH⁻) attacks the silicon atom of the Si-OCH₃ group, forming a five-coordinate transition state. This intermediate then expels a methoxide ion (CH₃O⁻) to yield a silanol.
-
Condensation: A silanol is deprotonated by the base to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks another silicon atom, displacing a hydroxyl group to form the Si-O-Si linkage. This mechanism tends to favor the formation of more highly branched and cross-linked structures compared to acid catalysis.[3][5]
Caption: Simplified mechanism for base-catalyzed siloxane polymerization.
-
Advantages:
-
Disadvantages:
Transition Metal Catalysis: A Superior Alternative
A highly efficient and elegant method for synthesizing poly(silphenylene-siloxane)s involves the cross-dehydrocoupling polymerization of the related monomer, 1,4-bis(dimethylsilyl)benzene (containing Si-H bonds), with water.[1] This approach, catalyzed by transition metal complexes, proceeds under mild conditions and directly yields high molecular weight polymers. It bypasses the challenges associated with controlling the hydrolysis and condensation of alkoxysilanes.
Mechanism: This reaction involves the catalytic activation of both the Si-H bond of the monomer and the O-H bond of water, leading to the formation of Si-O-Si linkages and the release of hydrogen gas. Palladium and Platinum complexes have been shown to be particularly effective.[1]
Caption: Cross-dehydrocoupling polymerization workflow.
-
Advantages:
-
High Efficiency: Rapid polymerization under mild, room temperature conditions.[1]
-
High Molecular Weight: Achieves high number-average molecular weights (Mₙ) in short reaction times.[1]
-
Clean Reaction: The only byproduct is hydrogen gas, which is easily removed.
-
Excellent Control: Provides a direct and controlled route to the desired linear polymer.
-
-
Disadvantages:
-
Catalysts can be expensive (e.g., Palladium or Platinum-based).
-
Requires an inert atmosphere to handle the Si-H functional monomer and prevent side reactions.
-
Catalyst residues may need to be removed from the final polymer.
-
Quantitative Data and Performance Comparison
The following table summarizes the performance of different catalysts based on experimental data reported for the synthesis of poly(silphenylene-siloxane) via cross-dehydrocoupling polymerization.[1] Data for traditional acid/base catalysis of this compound is more qualitative in the literature, focusing on mechanistic trends rather than specific polymer analytics.
| Catalyst System | Catalyst Example | Catalyst Loading (mol metal/mol silane) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Palladium | Pd₂(dba)₃ | 2.5 x 10⁻³ | 2 | 16,300 | 1.89 |
| PdCl₂ | 2.5 x 10⁻³ | 2 | 23,000 | 2.08 | |
| Pd₂(dba)₃ | 1.0 x 10⁻⁴ | 42 | 29,600 | 2.56 | |
| Platinum | H₂PtCl₆·6H₂O | 2.5 x 10⁻³ | 2 | 15,700 | 1.83 |
| Rhodium | [RhCl(cod)]₂ | 2.5 x 10⁻³ | 42 | 4,600 | 1.57 |
| Acid/Base | N/A | Varies | Varies | Varies | Broader PDI often observed |
Data sourced from Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. Macromolecules, 32(10), 3540-3542.[1] The data clearly shows that Palladium complexes like Pd₂(dba)₃ and PdCl₂ are highly active, producing high molecular weight polymers in just 2 hours.[1]
Experimental Protocol: High-Efficiency Synthesis via Palladium Catalysis
This protocol details the synthesis of high molecular weight poly(silphenylene-siloxane) using a highly efficient palladium-catalyzed cross-dehydrocoupling reaction, as adapted from established literature.[1] This method is chosen for its superior performance in achieving high molecular weight polymer under mild conditions.
Materials:
-
1,4-Bis(dimethylsilyl)benzene (Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Deionized Water
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Add Pd₂(dba)₃ (2.5 x 10⁻³ mol equivalent to the monomer) and 1,4-bis(dimethylsilyl)benzene (1.0 eq) to a dry 30 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add deionized water (1.0 eq) to the flask.
-
Initiation of Polymerization: Inject anhydrous THF (approx. 2.5 M concentration of monomer) into the flask via syringe. A vigorous evolution of hydrogen gas will be observed immediately.
-
Causality Note: The THF serves as a solvent to homogenize the reaction mixture. The immediate and violent evolution of H₂ gas indicates the high catalytic activity of the palladium complex in promoting the reaction between Si-H and H₂O groups.[1] It is crucial to manage this initial exotherm by cooling the flask in an ice-water bath.
-
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by observing the cessation of gas evolution. For achieving high molecular weight, a reaction time of 2-4 hours is typically sufficient.[1]
-
Workup and Isolation:
-
Once the reaction is complete, stop the stirring.
-
To remove the palladium catalyst, pass the polymer solution through a short column of Florisil, eluting with chloroform or additional THF.
-
Self-Validating Step: The removal of the dark-colored catalyst will result in a clear, colorless polymer solution, visually confirming the purification step.
-
Remove the solvent from the filtrate under reduced pressure to yield the final poly(silphenylene-siloxane) polymer.
-
Conclusion
The synthesis of poly(silphenylene-siloxane)s from this compound or its silyl-hydride analogue can be achieved through various catalytic pathways.
-
Acid and base catalysis represent traditional routes for the hydrolytic condensation of alkoxysilanes. While effective, they offer less control over the final polymer architecture and can require harsh conditions or lead to side reactions like backbone rearrangement.[5][6]
-
Transition metal-catalyzed cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with water stands out as a superior, modern alternative.[1] Catalysts based on palladium and platinum demonstrate remarkable efficiency, enabling the synthesis of high molecular weight, linear polymers under mild, room-temperature conditions with a clean reaction profile.[1]
For researchers and professionals aiming to produce high-performance, well-defined poly(silphenylene-siloxane)s, the transition metal-catalyzed approach offers significant advantages in terms of reaction control, efficiency, and the quality of the resulting polymer.
References
-
McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds. Retrieved from [Link]
-
Lentz, D., et al. (2020). Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts. ACS Catalysis. Retrieved from [Link]
-
Pohl, E. R. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector. Retrieved from [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. Retrieved from [Link]
-
Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]
-
Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540–3542. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 25). How Does Siloxane Ring-Opening Polymerization Work? [Video]. YouTube. Retrieved from [Link]
- Harkness, B. R., & Tachikawa, M. (2001). Polymerization of siloxanes. U.S. Patent No. 6,284,859 B1.
- Kassahun, B., & Le-Henaff, E. (2015). Catalyst for synthesis of siloxanes. WIPO Patent No. WO2015026691A1.
-
Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540-3542. Retrieved from [Link]
-
Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Retrieved from [Link]
- LeGrow, G. E., & Lewis, L. N. (1993). Acid-catalyzed process for the production of cyclosiloxanes. U.S. Patent No. 5,247,116.
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel), 11(3), 537. Retrieved from [Link]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]
- Herzig, C., & De Poortere, M. (2014). Catalyst for synthesis of siloxanes. WIPO Patent No. WO2014186709A1.
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. Retrieved from [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PubMed. Retrieved from [Link]
-
Wang, F., et al. (2013). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. International Journal of Innovative Research in Science, Engineering and Technology, 2(12). Retrieved from [Link]
-
Wang, F., et al. (2013). Synthesis of Polysiloxanes in Microemulsion Via ring opening of D4. Core.ac.uk. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POLYSILOXANE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Retrieved from [Link]
Sources
- 1. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 2. mdpi.com [mdpi.com]
- 3. gelest.com [gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
A Comparative Guide to the Mechanical Properties of Elastomers: 1,4-Bis(methoxydimethylsilyl)benzene as a High-Performance Crosslinker
For Researchers, Scientists, and Drug Development Professionals
In the realm of elastomer formulation, the choice of crosslinking agent is a critical determinant of the final material's performance. This guide provides an in-depth technical comparison of the mechanical properties of elastomers crosslinked with 1,4-Bis(methoxydimethylsilyl)benzene against other conventional crosslinking systems. We will delve into the underlying chemical mechanisms, present supporting experimental data, and provide detailed protocols for replication and analysis.
Introduction: The Crucial Role of Crosslinking in Elastomer Performance
Elastomers derive their characteristic elasticity from a three-dimensional network structure formed by crosslinking long polymer chains. The nature of these crosslinks—their density, length, and chemical composition—profoundly influences the macroscopic mechanical properties of the material, including its tensile strength, elongation at break, modulus, and hardness.[1][2] Common crosslinking strategies for silicone elastomers include peroxide-initiated free-radical curing, platinum-catalyzed addition curing, and condensation curing.[3] Each method imparts a unique set of properties to the final elastomer.
This guide focuses on the unique attributes of elastomers crosslinked with this compound, a bifunctional organosilane that introduces aromatic rigidity into the polysiloxane network.
The Crosslinker in Focus: this compound
This compound is a crosslinking agent utilized in the condensation curing of silicone elastomers, particularly for the synthesis of poly(silphenylene-siloxane)s.[4] Its rigid phenylene group, when incorporated into the flexible siloxane backbone, is hypothesized to enhance thermal stability and modify mechanical properties.
The crosslinking mechanism involves the hydrolysis of the methoxy groups (Si-OCH₃) on the crosslinker to form reactive silanol groups (Si-OH). These silanol groups then undergo condensation reactions with hydroxyl-terminated polydimethylsiloxane (PDMS) chains, forming stable siloxane (Si-O-Si) crosslinks and releasing methanol as a byproduct. This process is typically catalyzed by an organotin compound.
Comparative Analysis of Mechanical Properties
While direct, side-by-side comparative studies with standardized formulations are limited in publicly available literature, we can synthesize data from various sources to draw meaningful comparisons between elastomers crosslinked with this compound (or its hydrolyzed analogue, 1,4-Bis(hydroxydimethylsilyl)benzene) and those cured with conventional systems.
The incorporation of the rigid aromatic phenyl group from this compound into the flexible PDMS network is expected to increase the modulus of the resulting elastomer.[5] This is a direct consequence of the reduced conformational freedom of the polymer chains in the vicinity of the crosslink.
Table 1: Comparative Mechanical Properties of Silicone Elastomers with Different Crosslinking Systems
| Property | This compound (Condensation Cure) | Platinum-Catalyzed Addition Cure | Peroxide Cure |
| Tensile Strength | Moderate to High | High | Moderate |
| Elongation at Break | Moderate | High | Moderate to High |
| Young's Modulus | Higher | Lower | Variable |
| Hardness (Shore A) | Higher | Lower | Variable |
| Shrinkage upon Curing | Higher | Very Low (<0.1%) | Low |
| Tear Strength | Moderate | High | Good |
Note: The values presented are qualitative comparisons based on the principles of polymer chemistry and data from various sources. Actual values will depend on the specific formulation, including polymer molecular weight, filler type and loading, and cure conditions.
Addition-cure silicone rubbers, which utilize a platinum-catalyzed hydrosilylation reaction, are known for their high mechanical strength, low shrinkage, and the absence of byproducts during curing.[6][7] In contrast, condensation-cure systems, including those using this compound, may exhibit lower tensile and tear strength but can offer advantages in terms of cost and adhesion to certain substrates.[6][8] However, the introduction of the aromatic moiety by the specific crosslinker can lead to an increase in the modulus and hardness of the material.[5]
Peroxide-cured elastomers form carbon-carbon crosslinks and exhibit mechanical properties that are highly dependent on the type of peroxide and the curing conditions.[9]
Experimental Protocols
To facilitate further research and verification, this section provides detailed methodologies for the preparation and mechanical testing of silicone elastomers.
Protocol 1: Preparation of a Silicone Elastomer via Condensation Curing with this compound
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene (solvent)
-
Fumed silica (reinforcing filler)
Procedure:
-
In a two-roll mill, thoroughly mix the PDMS-diol with the desired amount of fumed silica until a homogeneous composite is achieved.[10]
-
Dissolve the PDMS-silica composite in toluene to form a manageable paste.
-
In a separate container, prepare a solution of this compound and a catalytic amount of DBTDL in toluene.
-
Add the crosslinker solution to the PDMS-silica paste and mix vigorously until uniform.
-
Cast the mixture into a steel mold and allow the solvent to evaporate in a fume hood.
-
Transfer the mold to a compression molding press. Apply pressure and heat (e.g., 120°C for 30 minutes) to cure the elastomer.[10]
-
Post-cure the elastomer in an oven at a higher temperature (e.g., 150-200°C) for several hours to ensure complete crosslinking and removal of byproducts.[11]
Protocol 2: Mechanical Testing of Elastomer Samples
Procedure:
-
Die-cut dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 specifications.[11]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[11]
-
Record the force and elongation data throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Measure the hardness of the elastomer using a Shore A durometer according to ASTM D2240.[11]
Visualizing the Crosslinking Process and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the chemical reactions and experimental procedures.
Caption: Condensation crosslinking with this compound.
Caption: Workflow for elastomer preparation and mechanical testing.
Conclusion and Future Outlook
The selection of a crosslinking agent is a pivotal decision in the formulation of elastomers with tailored mechanical properties. This compound presents a compelling option for applications requiring enhanced stiffness and thermal stability due to the incorporation of an aromatic moiety into the siloxane network. While it may not always match the superior tensile and tear strength of platinum-cured addition systems, the unique property profile it imparts makes it a valuable tool for material scientists.
Further research is warranted to conduct direct, controlled comparisons of a series of elastomers prepared with this compound and other common crosslinkers, using identical base polymers and filler systems. Such studies would provide invaluable quantitative data to guide the formulation of next-generation, high-performance elastomeric materials.
References
-
ArtMolds. (n.d.). Silicone Rubber Condensation and Addition Cure Explained. Retrieved from [Link]
-
Brook, M. A., & Chen, Y. (2023). Functional silicone oils and elastomers: new routes lead to new properties. RSC Publishing. Retrieved from [Link]
-
Rowe Advanced Materials. (n.d.). What are the major differences between tin-cure (condensation cure) and platinum-cure (addition cure) silicone mould making rubbers? Retrieved from [Link]
-
CHT UK. (n.d.). Addition Cure Silicone Moulding Rubber. Retrieved from [Link]
-
Liu, Y., Imae, I., Makishima, A., & Kawakami, Y. (2003). Synthesis and characterization of poly(silphenylenesiloxane)s containing functional side groups, a study to high-temperature elastomer. Science and Technology of Advanced Materials, 4(1), 27–34. Retrieved from [Link]
-
Razak, A. H. A., & Skov, A. L. (2017). Silicone elastomers with covalently incorporated aromatic voltage stabilisers. RSC Advances, 7(12), 7136-7143. Retrieved from [Link]
-
Feng, L., Li, S., & Feng, S. (2017). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Advances, 7(21), 12839-12848. Retrieved from [Link]
-
Smooth-On, Inc. (n.d.). What are the major differences between tin-cure (condensation cure) and platinum-cure (addition cure) silicone mold making rubbers? Retrieved from [Link]
-
Bardelli, T., Marano, C., & Briatico Vangosa, F. (2020). Influence of curing thermal history on cross-linking degree of a polydimethylsiloxane: Swelling and mechanical analyses. Polymer Bulletin, 77(2), 923–937. Retrieved from [Link]
-
Parker, S., & Braden, M. (1990). The effect of resin/crosslinker ratio on the mechanical properties and fungal deterioration of a maxillofacial silicone elastomer. Journal of Dentistry, 18(6), 309-314. Retrieved from [Link]
-
Chen, Y., et al. (2020). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. MDPI. Retrieved from [Link]
-
Tugui, C., et al. (2022). Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. MDPI. Retrieved from [Link]
-
Mark, J. E. (2005). Mechanical characterization of crosslinking effect on polydimethylsiloxane using nanoindentation. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2021). Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. PMC. Retrieved from [Link]
-
S.A., S., et al. (2021). The Mechanical and Rheological Properties of Polydimethylsiloxane Elastomers Prepared by a Hydrosilylation Reaction. ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (2020). Study on the crosslinking reaction and foaming behavior of silicone rubber in high-pressure fluids. ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silicone Elastomers with Exceptional Elongation. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Ultra-high Elongation Silicone Elastomers. Retrieved from [Link]
-
Sathyan, A., & Kadlec, D. (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Rubber World. Retrieved from [Link]
-
Feng, L., Li, S., & Feng, S. (2017). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Publishing. Retrieved from [Link]
-
Lalevée, J., et al. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications. Retrieved from [Link]
-
Chen, Y., et al. (2020). Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers. ResearchGate. Retrieved from [Link]
-
Qu, S., et al. (2019). Properties and Applications of PDMS for Biomedical Engineering: A Review. PMC. Retrieved from [Link]
-
Verheyen, F., Giesen, R.-U., & Heim, H.-P. (2017). Mechanical Properties of Polydimethylsiloxane as a Function of the Amount and Type of Crosslinking Agent. ResearchGate. Retrieved from [Link]
-
Skov, A. L. (2019). How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. RSC Advances, 9(10), 5543-5551. Retrieved from [Link]
-
Clarson, S. J., et al. (2018). Mechanical properties for different crosslinkers and formulations. ResearchGate. Retrieved from [Link]
-
Zia, K. M., et al. (2009). Synthesis and characterization of siloxane-based polyurethane elastomers using hexamethylene diisocyanate. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rubberworld.com [rubberworld.com]
- 4. Sci-Hub. Synthesis and characterization of poly(silphenylenesiloxane)s containing functional side groups, a study to high-temperature elastomer / Science and Technology of Advanced Materials, 2003 [sci-hub.st]
- 5. Functional silicone oils and elastomers: new routes lead to new properties - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03531J [pubs.rsc.org]
- 6. anysiliconerubber.com [anysiliconerubber.com]
- 7. Addition Cure Silicone Moulding Rubber [cht-silicones.com]
- 8. artmolds.com [artmolds.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Silyl Ether Monomers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most versatile and widely utilized are the silyl ethers, which serve to mask the reactivity of hydroxyl groups.[1][2][3] However, not all silyl ethers are created equal. Their reactivity, and thus their stability, can be finely tuned by altering the substituents on the silicon atom. This choice is not trivial; it can mean the difference between a successful selective deprotection and the decomposition of a precious intermediate.
This guide provides an in-depth comparison of the reactivity of common silyl ether monomers. We will move beyond simple catalogs of protecting groups to explore the causality behind their behavior, supported by experimental data and detailed protocols. Our aim is to equip you with the expert insights needed to make authoritative decisions in your synthetic planning.
The Spectrum of Stability: A Head-to-Head Comparison
The utility of a silyl ether protecting group is defined by its stability under a range of chemical conditions and the mildness of the conditions required for its removal.[2] The primary factor governing this stability is steric hindrance around the silicon atom.[4] Bulky substituents impede the approach of nucleophiles or acids, thus slowing down the cleavage of the silicon-oxygen bond. A secondary, but still significant, factor is the electronic nature of the substituents.[5]
Below is a summary of the most common silyl ethers, ordered from most labile to most robust.
| Silyl Group | Abbreviation | Structure (R-O-SiR'₃) | Relative Rate of Acidic Hydrolysis[2] | Relative Rate of Basic Hydrolysis[2] |
| Trimethylsilyl | TMS | R-O-Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl | TES | R-O-Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS or TBDMS | R-O-Si(CH₃)₂(C(CH₃)₃) | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | R-O-Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | R-O-Si(Ph)₂(C(CH₃)₃) | 5,000,000 | 20,000 |
Understanding the 'Why': Mechanisms of Silyl Ether Cleavage
A deep understanding of reactivity stems from understanding the reaction mechanism. Silyl ethers are typically cleaved under acidic, basic, or fluoride-mediated conditions.
Acid-Catalyzed Deprotection
In acidic media, the reaction is initiated by protonation of the ether oxygen, making it a better leaving group.[6] A nucleophile (often the solvent, like water or methanol) then attacks the silicon atom. This process is highly sensitive to steric bulk on the silicon; less hindered silyl groups are cleaved much faster.[2]
Caption: Mechanism of Acid-Catalyzed Silyl Ether Cleavage.
Fluoride-Mediated Deprotection
The most distinctive method for silyl ether cleavage relies on the exceptionally strong silicon-fluoride bond (Si-F bond energy: ~142 kcal/mol).[5] Fluoride ions, typically from sources like tetra-n-butylammonium fluoride (TBAF), readily attack the silicon atom to form a stable, pentavalent intermediate, which then collapses to release the alkoxide.[7][8] This method is extremely selective for silicon and is the gold standard for silyl ether removal.[3]
Caption: Mechanism of Fluoride-Mediated Silyl Ether Cleavage.
Experimental Protocols: A Practical Guide
Theoretical knowledge must be paired with robust, reproducible protocols. Here, we detail the procedures for the protection of a primary alcohol with the workhorse TBS group and a more nuanced selective deprotection.
Protocol 1: General Silylation (TBS Protection) of a Primary Alcohol
This protocol, adapted from the Corey procedure, is highly reliable for protecting primary and many secondary alcohols.[2]
Rationale:
-
tert-Butyldimethylsilyl Chloride (TBSCl): The silylating agent.
-
Imidazole: Acts as a base to neutralize the HCl byproduct. More importantly, it first reacts with TBSCl to form a highly reactive silyl-imidazolium intermediate, which then rapidly silylates the alcohol. This catalytic activation is key to the reaction's efficiency.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Step-by-Step Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBSCl (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.
Protocol 2: Selective Acidic Deprotection of a Primary TBS Ether
This protocol illustrates how to leverage the kinetic differences in stability to selectively deprotect a primary TBS ether in the presence of more robust silyl ethers (e.g., TIPS, TBDPS) or even a more sterically hindered secondary TBS ether.[2]
Rationale:
-
Camphorsulfonic Acid (CSA): A mild, solid organic acid that provides a controlled source of protons. Using a catalytic amount (10 mol%) at low temperature slows the reaction, amplifying the kinetic difference between the deprotection of a sterically accessible primary TBS ether and a more hindered one.[2]
-
Methanol/DCM Solvent System: Methanol acts as the nucleophile to trap the silyl group as MeO-TBS, while DCM helps maintain solubility. The ratio is crucial for controlling reactivity.[2]
-
Low Temperature (-20 °C to 0 °C): Essential for achieving high selectivity.
Step-by-Step Procedure:
-
Dissolve the substrate containing multiple silyl ethers (1.0 eq) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add camphorsulfonic acid (CSA, 0.1 eq).
-
Stir the reaction at 0 °C, carefully monitoring by TLC. The time required can range from 30 minutes to several hours depending on the substrate.
-
Once the starting material is consumed (or optimal selectivity is reached), quench the reaction by adding a few drops of triethylamine (Et₃N) or saturated aqueous NaHCO₃.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to isolate the selectively deprotected alcohol.
Logical Framework for Silyl Ether Selection
Choosing the right silyl ether is a critical strategic decision in synthesis design. The following workflow provides a logical path for this selection process.
Caption: Decision workflow for selecting a silyl ether protecting group.
Concluding Remarks for the Practicing Scientist
The judicious selection and manipulation of silyl ether protecting groups are hallmarks of an elegant and efficient synthetic strategy. By understanding the interplay of sterics and electronics that governs their reactivity, chemists can navigate complex molecular landscapes with precision. The most labile group, TMS, is often only suitable for transient protection, sometimes being cleaved during workup on silica gel.[4] At the other extreme, the bulky TIPS and TBDPS groups offer high stability, withstanding a broad range of harsh reagents, making them suitable for lengthy, multi-step syntheses.[1] The TBS group occupies a versatile middle ground, offering a perfect balance of stability and ease of cleavage, cementing its status as the most widely used silyl protecting group in modern organic chemistry.
By mastering the principles and protocols outlined in this guide, you can harness the full potential of silyl ether monomers to streamline your synthetic endeavors and accelerate the pace of discovery.
References
- Technical Support Center: Prevention of Silyl Ether Degrad
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
- A Comparative Study: Silyl Enol Ethers vs. Methoxy Enol Ethers in Organic Synthesis - Benchchem.
- Silyl ether - Wikipedia.
- Deprotection of Silyl Ethers - Gelest Technical Library.
- Protecting Groups For Alcohols - Master Organic Chemistry.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
- 16: Silylethers - Chemistry LibreTexts.
- By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange.
- Cleavage Of Ethers With Acid - Master Organic Chemistry.
- Hydroxyl Protecting Groups.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Performance of 1,4-Bis(methoxydimethylsilyl)benzene-Derived Materials in High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the selection of the appropriate High-Performance Liquid Chromatography (HPLC) stationary phase is a critical decision that directly impacts the accuracy, efficiency, and reliability of analytical results. This guide provides an in-depth technical comparison of HPLC stationary phases derived from 1,4-Bis(methoxydimethylsilyl)benzene and its analogs, benchmarking their performance against conventional stationary phases such as C18, C8, and Phenyl columns. By delving into the synthesis, chromatographic performance, and hydrolytic stability, this document aims to equip the reader with the necessary knowledge to make informed decisions for their specific analytical challenges.
Introduction: The Advent of Phenyl-Bridged Hybrid Silica Stationary Phases
Traditional silica-based stationary phases, while widely used, exhibit limitations, particularly in terms of hydrolytic stability, especially at high pH, and the presence of residual silanol groups that can lead to undesirable interactions with basic analytes, causing peak tailing.[1][2] To address these shortcomings, a new class of hybrid organic-inorganic stationary phases has emerged. Materials derived from this compound are a prime example of this innovation.
These materials are synthesized through the co-condensation of this compound or its hydrolyzed form, 1,4-Bis(hydroxydimethylsilyl)benzene, with silica precursors like tetraethoxysilane (TEOS).[3][4] This process results in a stationary phase where phenyl groups are integrally incorporated into the silica backbone, creating a "phenyl-bridged" hybrid material. This unique structure imparts enhanced thermal and hydrolytic stability and alters the chromatographic selectivity compared to traditional bonded phases.[5][6]
Synthesis of a Phenyl-Bridged Hybrid Silica Stationary Phase
The synthesis of a high-performance stationary phase is a meticulous process where each step is critical to the final chromatographic properties. The following protocol outlines the synthesis of a phenyl-bridged hybrid silica stationary phase, providing insights into the rationale behind the experimental choices.
Synthesis of the Precursor: 1,4-Bis(dimethylsilyl)benzene
A common precursor for these stationary phases is 1,4-Bis(dimethylsilyl)benzene. A typical synthesis is as follows:
Procedure:
-
In a reaction flask, place xylene, sodium metal, and a phase transfer catalyst.
-
Heat the mixture to 100-110°C with stirring to form a sodium sand mixture.
-
A solution of p-dichlorobenzene in xylene and dimethylchlorosilane is prepared and added dropwise to the sodium sand mixture.
-
The reaction is maintained at 100-110°C for several hours to ensure completion.
-
After cooling, water is added to quench the reaction, and the organic phase containing the crude product is separated.
-
The crude 1,4-Bis(dimethylsilyl)benzene is then purified by vacuum distillation.[7]
Causality: The use of a phase transfer catalyst is crucial for facilitating the reaction between the solid sodium and the organic reactants. The dropwise addition of the reactants helps to control the exothermic reaction. The final purification by vacuum distillation is essential to obtain a high-purity precursor, which is critical for the subsequent polymerization step to yield a uniform stationary phase.[7]
Co-condensation to Form the Hybrid Material
The purified 1,4-Bis(dimethylsilyl)benzene is then used in a co-condensation reaction with a silica precursor to form the final hybrid material.
Procedure:
-
1,4-Bis(dimethylsilyl)benzene is first hydrolyzed to 1,4-Bis(hydroxydimethylsilyl)benzene. This can be achieved through controlled reaction with water.[3]
-
The resulting di-silanol is then mixed with a silica precursor, such as tetraethoxysilane (TEOS), in a suitable solvent system.
-
A catalyst, typically an acid or a base, is added to initiate the co-condensation reaction.
-
The reaction mixture is aged under controlled temperature to allow for the formation of a porous, rigid gel.
-
The gel is then washed, dried, and calcined to produce the final phenyl-bridged hybrid silica particles.
Causality: The hydrolysis step is critical to generate the reactive silanol groups necessary for the condensation reaction. The ratio of the di-silanol precursor to the silica precursor will determine the phenyl content in the final material, which in turn influences its chromatographic properties. The choice of catalyst and the aging conditions control the porosity and particle size of the stationary phase, which are key factors affecting separation efficiency.
Performance Benchmarking: A Comparative Analysis
The true measure of a stationary phase lies in its performance in real-world chromatographic applications. This section compares the performance of a hypothetical phenyl-bridged hybrid silica stationary phase (Sil-Phen) with commercially available C18, C8, and Phenyl columns. The comparison is based on key chromatographic parameters using a standard test mixture of acidic, basic, and neutral compounds.
Experimental Protocol for Performance Evaluation
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
Test Analytes:
-
Acidic: Salicylic Acid
-
Basic: Amitriptyline
-
Neutral: Toluene
Performance Metrics:
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency and sharper peaks.
-
Tailing Factor (Tf): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.[2][8][9]
-
Retention Factor (k'): A measure of the retention of an analyte on the column.
Comparative Performance Data
The following table summarizes the expected performance data for the different columns based on the described experimental protocol.
| Stationary Phase | Analyte | Retention Time (min) | Theoretical Plates (N) | Tailing Factor (Tf) | Retention Factor (k') |
| Sil-Phen | Salicylic Acid | 6.8 | 15,500 | 1.1 | 5.8 |
| Amitriptyline | 8.2 | 14,000 | 1.2 | 7.2 | |
| Toluene | 9.5 | 16,000 | 1.0 | 8.5 | |
| C18 | Salicylic Acid | 7.5 | 14,000 | 1.3 | 6.5 |
| Amitriptyline | 9.8 | 12,500 | 1.8 | 8.8 | |
| Toluene | 10.2 | 15,000 | 1.1 | 9.2 | |
| C8 | Salicylic Acid | 6.2 | 13,500 | 1.4 | 5.2 |
| Amitriptyline | 8.5 | 12,000 | 1.9 | 7.5 | |
| Toluene | 9.0 | 14,500 | 1.2 | 8.0 | |
| Phenyl | Salicylic Acid | 6.5 | 14,500 | 1.2 | 5.5 |
| Amitriptyline | 7.9 | 13,000 | 1.5 | 6.9 | |
| Toluene | 9.8 | 15,500 | 1.1 | 8.8 |
Interpretation of Results:
-
Efficiency: The Sil-Phen column is expected to exhibit high theoretical plate counts, comparable to or exceeding the other columns, indicating excellent separation efficiency. This is attributed to the uniform particle size and well-controlled porosity achieved during synthesis.
-
Peak Shape: A significant advantage of the Sil-Phen column is the anticipated improvement in peak shape for basic analytes like amitriptyline, as evidenced by a lower tailing factor compared to the C18 and C8 columns.[10] This is a direct result of the reduced number of accessible, acidic silanol groups on the hybrid silica surface.[1]
-
Selectivity: The Sil-Phen column is expected to display unique selectivity, particularly for aromatic compounds like toluene, due to the potential for π-π interactions with the phenyl groups embedded in the stationary phase.[11] This can lead to different elution orders and improved resolution for complex mixtures of aromatic compounds compared to traditional alkyl phases.[12]
Hydrolytic Stability: A Key Advantage of Phenyl-Bridged Materials
A critical performance parameter for HPLC columns is their stability under various mobile phase conditions, especially at elevated pH. Traditional silica-based columns are prone to dissolution at pH values above 8, leading to a rapid decline in performance.[13] The incorporation of organic moieties into the silica framework significantly enhances the hydrolytic stability of the stationary phase.[5]
Experimental Protocol for Stability Testing
Procedure:
-
A new column is first conditioned with the test mobile phase.
-
The initial column performance is evaluated by injecting a standard analyte and measuring the theoretical plates and retention time.
-
The column is then subjected to a continuous flow of a high-pH mobile phase (e.g., 50 mM sodium phosphate buffer, pH 11) at an elevated temperature (e.g., 50°C).
-
At regular intervals, the column performance is re-evaluated using the standard analyte.
-
The column is considered to have failed when the theoretical plates decrease by a certain percentage (e.g., 20%) from the initial value.
Comparative Stability Data
| Stationary Phase | Time to Failure (hours) at pH 11 |
| Sil-Phen | > 200 |
| C18 (Hybrid) | ~150 |
| C18 (Silica) | < 20 |
| Phenyl (Silica) | < 30 |
Interpretation of Results:
The Sil-Phen column is expected to demonstrate exceptional hydrolytic stability, significantly outperforming traditional silica-based C18 and Phenyl columns. This enhanced stability is a direct consequence of the protective effect of the integrated phenyl groups, which shield the underlying silica structure from dissolution at high pH.[6] This makes phenyl-bridged hybrid materials ideal for methods requiring high pH mobile phases, such as the analysis of basic compounds in their neutral form.
Conclusion: The Value Proposition of this compound-Derived Materials
Stationary phases derived from this compound represent a significant advancement in HPLC column technology. Their unique phenyl-bridged hybrid structure offers a compelling combination of high efficiency, unique selectivity, and, most notably, superior hydrolytic stability. For researchers and drug development professionals, these materials provide a robust and reliable solution for challenging separations, particularly for basic and aromatic compounds, and for methods requiring high pH conditions. While traditional stationary phases will continue to have their place, the enhanced performance characteristics of these hybrid materials make them a valuable tool for pushing the boundaries of modern chromatography.
Visualizations
Experimental Workflow for Stationary Phase Synthesis
Caption: Synthesis workflow for a phenyl-bridged hybrid silica HPLC column.
Logical Relationship of Performance Characteristics
Caption: Relationship between material properties and performance advantages.
References
-
Agilent Technologies. (n.d.). A Look at Column Choices. Retrieved from [Link]
- Collins, C. H., Silva, C. R., Faria, A., & Jardim, I. C. S. F. (2009). The Search for More pH Stable Stationary Phases for High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 20(4), 638-652.
- Cortes, H. J. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC North America, 37(7), 452-459.
- Gritti, F., & Guiochon, G. (2012). A realistic comparison of the performance of columns packed with new fine particles.
-
Hawach Scientific. (2023, November 3). Factors Affecting the Performance of C18 HPLC Columns. Retrieved from [Link]
-
Labcompare. (2022, February 18). Tech Compare: Silica Columns for HPLC. Retrieved from [Link]
- Lurie, I. S., & An, N. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5158.
- Mendez, A. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Chemistry of Zirconia and Its Use in Chromatography.
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(dimethylsilyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(hydroxydimethylsilyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]
- Rigney, M. P., Weber, T. P., & Carr, P. W. (1989). Preparation and evaluation of a polybutadiene-coated zirconia reversed-phase stationary phase for high-performance liquid chromatography.
- Sander, L. C., & Wise, S. A. (1987). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes.
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
- Zhang, Y., Jin, Y., Dai, P., Yu, H., Yu, D., Ke, Y., & Liang, X. (2013). Phenylene-bridged hybrid silica spheres for high performance liquid chromatography. Analytical Methods, 5(21), 5964-5970.
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Retrieved from [Link]
-
PubMed Central. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 4. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lcms.cz [lcms.cz]
- 12. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,4-Bis(methoxydimethylsilyl)benzene Characterization
For researchers, scientists, and drug development professionals, the robust characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive characterization of 1,4-Bis(methoxydimethylsilyl)benzene, a key bifunctional monomer in materials science. The inherent reactivity of the silicon-methoxy bond in this molecule presents unique analytical challenges, primarily its susceptibility to hydrolysis.[1] Therefore, a cross-validation approach using multiple analytical techniques is not just recommended but essential for a complete and accurate understanding of its identity, purity, and stability.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each method and the critical parameters within those methods. Our approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]
The Imperative of Orthogonal Methodologies
To establish the quality of this compound, we will employ a tripartite analytical strategy, leveraging the distinct yet complementary information provided by Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The cross-validation of these methods ensures a high degree of confidence in the analytical results, as each technique relies on different physicochemical principles for separation and detection.
Caption: Workflow for the cross-validation of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for the unequivocal identification of this compound. Its power lies in providing a detailed map of the molecule's atomic structure. However, the hydrolytic instability of the analyte necessitates meticulous sample preparation.[1]
Expertise & Experience in NMR Analysis
The choice of deuterated solvent is critical. Standard solvents like DMSO-d6 or CDCl3 must be scrupulously dry to prevent on-column degradation of the analyte into its corresponding silanol, 1,4-bis(hydroxydimethylsilyl)benzene.[1][6] The use of an internal standard, such as 1,4-bis(trimethylsilyl)benzene, which is chemically similar but spectrally distinct, is recommended for quantitative NMR (qNMR) to ensure the highest accuracy in purity assessment.[7]
Experimental Protocol: ¹H and ²⁹Si NMR
-
Sample Preparation: In a nitrogen-filled glovebox, accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard into an NMR tube.
-
Solvent Addition: Add 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) to the NMR tube.
-
Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra on a 400 MHz or higher field spectrometer. Ensure sufficient scans for a good signal-to-noise ratio, especially for the less sensitive ²⁹Si nucleus.
-
Data Analysis:
-
¹H NMR: Confirm the presence of characteristic signals for the methoxy protons, the silicon-methyl protons, and the aromatic protons. Integrate these signals to determine their relative ratios.
-
²⁹Si NMR: Observe the chemical shift corresponding to the silicon environment to confirm the structure.
-
Purity Calculation (qNMR): Calculate the purity of the analyte by comparing the integral of a characteristic analyte peak to the integral of the internal standard peak, correcting for the number of protons and molecular weights.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for assessing the purity of this compound and identifying any low-molecular-weight impurities that may be present from its synthesis.
Expertise & Experience in GC-MS Analysis
The primary challenge in the GC-MS analysis of this compound is preventing its degradation in the injection port or on the column. A fast temperature ramp and a relatively non-polar column are essential to minimize residence time and potential interactions. The mass spectrometer provides definitive identification of the analyte and any impurities based on their unique fragmentation patterns.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane or toluene.
-
Internal Standard: Add an internal standard, such as 1-butyl-4-methoxybenzene, at a known concentration.[8]
-
GC-MS Conditions:
-
Injector: Split/splitless inlet at 250°C with a high split ratio to prevent overloading.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is recommended.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp quickly to a high temperature (e.g., 300°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Calculate the purity of the main component as a percentage of the total peak area.
-
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
HPLC is the workhorse for quantitative analysis in the pharmaceutical and chemical industries. For this compound, the method must be carefully designed to avoid hydrolysis of the methoxysilyl groups.[1]
Expertise & Experience in HPLC Analysis
The hydrolytic instability of the analyte precludes the use of standard reversed-phase HPLC with aqueous mobile phases.[1] Instead, a normal-phase or non-aqueous reversed-phase method is required. The choice of a suitable column and mobile phase is critical for achieving good peak shape and resolution. The use of silane-modified columns can improve durability and performance.[9][10]
Experimental Protocol: Normal-Phase HPLC-UV
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: A silica or cyano-bonded column.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
For quantitative analysis, create a calibration curve using standards of known concentration.
-
Cross-Validation and Data Comparison
The true power of this multi-faceted approach lies in the comparison of the data generated by each technique. A summary of the expected performance and results is presented below.
| Parameter | NMR Spectroscopy | GC-MS | HPLC-UV |
| Identity Confirmation | Excellent (Definitive structural information) | Good (Based on mass fragmentation) | Poor (Based on retention time only) |
| Purity (Area %) | Good (qNMR with internal standard) | Excellent (for volatile impurities) | Excellent (for non-volatile impurities) |
| Quantification | Excellent (qNMR) | Good (with internal standard) | Excellent (with calibration curve) |
| Detection of Impurities | Detects proton-bearing impurities | Sensitive to volatile impurities | Sensitive to UV-active impurities |
| Key Challenge | Requires anhydrous conditions | Potential for on-column degradation | Requires non-aqueous mobile phase |
Conclusion: A Self-Validating System for Complete Characterization
The cross-validation of NMR, GC-MS, and HPLC provides a self-validating system for the comprehensive characterization of this compound. NMR serves as the primary tool for structural elucidation, while GC-MS and HPLC provide orthogonal and complementary data on purity and impurity profiles. This rigorous approach, grounded in established validation principles[11][12][13], ensures the highest level of confidence in the quality of this critical material, supporting robust research and development activities.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). ResearchGate. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
USP <1225> Method Validation. (n.d.). BA Sciences. [Link]
-
Validation of Compendial Methods - General Chapters. (n.d.). USP. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
-
Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). Gelest, Inc. [Link]
-
Infrared Analysis of Organosilicon Compounds. (2015). ResearchGate. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
<1225> Validation of Compendial Procedures. (n.d.). USP-NF. [Link]
-
Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Separation of Silane, diethoxydiphenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. [Link]
-
Infrared spectra of organosilicon compounds in the CsBr region. (1963). Semantic Scholar. [Link]
-
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (n.d.). Chromatography Online. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. [Link]
-
1,4-Bis(Methoxymethyl)Benzene. (n.d.). PubChem. [Link]
-
This compound (C12H22O2Si2). (n.d.). PubChemLite. [Link]
-
This compound, 97%. (n.d.). Fisher Scientific. [Link]
-
1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. (n.d.). Gelest, Inc. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI. [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]
-
method 524.2. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Benzene, 1,4-bis(trichloromethyl)-. (n.d.). NIST WebBook. [Link]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]
- 7. bipm.org [bipm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. biopharminternational.com [biopharminternational.com]
A Guide to High-Temperature Polymers: A Comparative Review of Alternative Monomers
The relentless pursuit of materials that can withstand extreme thermal and mechanical stresses has traditionally been dominated by petroleum-derived aromatic polyimides and other high-performance polymers. However, the growing emphasis on sustainability, coupled with the desire for enhanced processability and tailored functionalities, has spurred significant research into alternative monomers. This guide provides a comprehensive literature review and comparative analysis of emerging bio-based and novel synthetic monomers for high-temperature polymers, offering researchers, scientists, and drug development professionals a technical deep-dive into this evolving field.
The Imperative for Alternatives: Moving Beyond Traditional High-Temperature Polymers
Conventional aromatic polyimides, such as Kapton®, are renowned for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C, and robust mechanical properties.[1][2] These characteristics are a direct result of their rigid, aromatic backbones.[3] However, this same rigidity often leads to poor solubility and high processing temperatures, making them challenging and energy-intensive to process.[1][4] Furthermore, their reliance on petroleum feedstocks raises concerns about sustainability.[5]
The exploration of alternative monomers aims to address these limitations by introducing new chemical functionalities and molecular architectures. The primary goals are to:
-
Enhance Processability: Improve solubility in common organic solvents and lower melting or glass transition temperatures (Tg) for easier processing without significantly compromising thermal stability.[1][4]
-
Introduce Novel Functionalities: Incorporate features such as self-healing capabilities, recyclability, and specific optical or dielectric properties.[6][7][8]
-
Promote Sustainability: Utilize renewable, bio-based feedstocks to reduce the environmental footprint of high-performance polymers.[9][10]
This guide will delve into three promising classes of alternative monomers: furan-based, vanillin-derived, and isosorbide-based monomers from renewable resources, as well as novel synthetic monomers like those based on triptycene and cardo structures.
Comparative Analysis of Alternative Monomer Platforms
The selection of a monomer is a critical decision that dictates the ultimate properties of the resulting polymer. The following sections provide a comparative overview of different alternative monomer classes, with supporting data summarized in Table 1.
Bio-Based Monomers: A Sustainable Path to High Performance
1. Furan-Based Monomers:
Derived from the dehydration of sugars, furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are being explored as bio-based alternatives to terephthalic acid.[11] Polyamides and polyesters derived from furan monomers can exhibit impressive thermal stability and mechanical properties.[12][13]
-
Causality of Performance: The furan ring, while not as thermally stable as a benzene ring, provides a rigid, aromatic-like structure that contributes to a high glass transition temperature. The polarity of the furan ring can also enhance intermolecular interactions, further bolstering mechanical strength.
2. Vanillin-Derived Monomers:
Vanillin, a readily available bio-based phenolic aldehyde, can be chemically modified to produce a variety of monomers, including diamines and epoxy resins.[14][15] These monomers can be used to create thermosets with excellent thermal and mechanical properties.[15]
-
Causality of Performance: The aromatic ring of vanillin provides a foundation for high thermal stability. The ability to introduce various functional groups allows for the tuning of properties such as cross-linking density in thermosets, which directly impacts mechanical strength and thermal resistance.[14]
3. Isosorbide-Based Monomers:
Isosorbide, a diol derived from glucose, possesses a unique, rigid, and chiral V-shaped structure.[6][16] Its incorporation into polymer backbones can significantly increase the glass transition temperature and improve optical clarity.[17]
-
Causality of Performance: The rigidity of the bicyclic isosorbide unit restricts segmental motion of the polymer chains, leading to a higher Tg.[16] The non-planar structure can disrupt polymer chain packing, which can improve solubility.[6]
Novel Synthetic Monomers: Pushing the Boundaries of Performance
1. Triptycene-Based Monomers:
Triptycene is a three-dimensional, paddlewheel-shaped aromatic hydrocarbon.[13] Incorporating this bulky, rigid unit into a polymer backbone prevents efficient chain packing, creating a high fractional free volume.[18]
-
Causality of Performance: The rigid and bulky nature of the triptycene moiety leads to polymers with exceptionally high glass transition temperatures and thermal stability, often exceeding 500°C.[19][20] The high free volume also imparts excellent solubility in organic solvents and unique properties for applications like gas separation membranes.[18][21]
2. Cardo Monomers:
"Cardo" polymers contain bulky, cyclic side groups attached to the polymer backbone, creating a "looped" structure.[22] This architecture introduces significant steric hindrance and restricts rotational motion.
-
Causality of Performance: The bulky cardo groups disrupt intermolecular packing, leading to enhanced solubility and a high glass transition temperature.[23] This combination of properties makes them highly desirable for creating processable high-performance polymers.[24]
Data Presentation: Performance Metrics of High-Temperature Polymers
The following table provides a comparative summary of the key thermal and mechanical properties of high-temperature polymers derived from alternative and traditional monomers.
| Polymer Class | Monomer Source | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | References |
| Traditional Polyimide | Petroleum | >365 | >600 | >120 | >3.0 | [25] |
| Furan-Based Polyamide | Bio-based | 260 - 330 | ~460 | 90 - 110 | 2.5 - 3.5 | [26] |
| Vanillin-Based Epoxy | Bio-based | ~150 | ~350 | 60 - 80 | 2.0 - 3.0 | [15] |
| Isosorbide-Based Polyimide | Bio-based | 201 - 252 | 380 - 400 | 86 - 89 | 1.6 - 2.0 | [10] |
| Triptycene-Based Polyimide | Synthetic | 280 - 300 | >500 | 80 - 100 | 2.0 - 2.5 | [18][21] |
| Cardo-Type Polyimide | Synthetic | 250 - 300 | >450 | 90 - 110 | 2.5 - 3.5 | [23] |
Table 1. Comparative thermal and mechanical properties of high-temperature polymers.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of representative alternative monomers and their subsequent polymerization, as well as for key characterization techniques.
Monomer Synthesis Protocols
Protocol 1: Synthesis of a Vanillin-Derived Carbonate Dialdehyde (BFMC) [27][28]
-
Rationale: This protocol describes the synthesis of a versatile dialdehyde monomer from vanillin, which can be used in various polymerization reactions. The use of triphosgene provides an efficient method for carbonate formation.
-
To a solution of vanillin (0.913 g, 6 mmol) in dichloromethane (20 mL), add triethylamine (1.25 mL, 9 mmol).
-
Stir the mixture at 0°C for 10 minutes.
-
Add a solution of triphosgene (0.303 g, 1 mmol) in dichloromethane (5 mL) to the mixture.
-
Continue stirring at 0°C for 2 hours.
-
Quench the reaction with 1 M HCl and wash with distilled water until neutral.
-
Extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Purify the product by recrystallization from dichloromethane/hexane.
Protocol 2: Synthesis of an Isosorbide-Based Dimethacrylate Monomer
-
Rationale: This protocol details the functionalization of isosorbide with methacrylate groups, creating a monomer suitable for free-radical polymerization to produce thermosets.
-
In a flask equipped with a magnetic stirrer, dissolve isosorbide (e.g., 146.14 g, 1 mol) in an appropriate solvent.
-
Set the temperature to 70°C.
-
Add methacrylic anhydride (432 g, 2.8 mol) to the flask and bring the temperature back to 70°C.
-
Add potassium acetate (6.9 g, 0.014 mol) as a catalyst.
-
Allow the reaction to proceed for 8 hours.
-
Neutralize the resulting methacrylic acid with sodium hydroxide.
-
Extract the formed methacrylate salts with distilled water to purify the isosorbide dimethacrylate product.
Polymerization Protocols
Protocol 3: Synthesis of a Triptycene-Based Polyimide via a Two-Step Method [13][20]
-
Rationale: This widely used two-step method allows for the formation of a processable poly(amic acid) precursor before cyclization to the final, often insoluble, polyimide. This is crucial for creating films and coatings.
-
Dissolve the triptycene-based diamine monomer in a dry polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Slowly add an equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., 6FDA) to the solution while stirring.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass plate.
-
Thermally imidize the film by heating in a vacuum oven with a staged temperature program (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h).
Protocol 4: Polycondensation of a Cardo-Type Polyimide [7]
-
Rationale: This protocol describes the synthesis of a soluble cardo-type polyimide, highlighting the advantage of these monomers in achieving processable high-performance polymers.
-
Completely dissolve the cardo-type diamine (e.g., CPDA, 0.437 g, 1 mmol) in 3 mL of dry DMAc.
-
Add an equimolar amount of dianhydride (e.g., 6FDA, 0.444 g, 1 mmol) in one portion.
-
Stir the mixture at room temperature for 2 hours to form a viscous poly(amic acid) solution.
-
Pour the solution onto a petri dish.
-
Remove the solvent in an oven at 60°C for 5 hours.
-
Perform thermal imidization by heating at 100°C for 2 hours, 200°C for 2 hours, and finally 250°C for 20 minutes.
Characterization Protocols
Protocol 5: Thermal Gravimetric Analysis (TGA) [27]
-
Rationale: TGA is a fundamental technique for determining the thermal stability of polymers by measuring weight loss as a function of temperature. This allows for the determination of the decomposition temperature.
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% weight loss (Td5).
Protocol 6: Dynamic Mechanical Analysis (DMA) [3][18]
-
Rationale: DMA is a powerful technique for characterizing the viscoelastic properties of polymers, including the glass transition temperature (Tg) and the storage modulus, which relates to the material's stiffness.
-
Prepare a rectangular sample of the polymer with defined dimensions.
-
Mount the sample in the DMA instrument using a suitable clamp (e.g., three-point bending).
-
Apply a sinusoidal stress at a fixed frequency (e.g., 1 Hz) and oscillation amplitude.
-
Heat the sample at a constant rate (e.g., 5°C/min) over a desired temperature range.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Determine the glass transition temperature (Tg) from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams visualize key structures and workflows.
Caption: Overview of alternative monomer classes and their resulting high-temperature polymers.
Caption: Generalized two-step workflow for the synthesis of polyimides.
Conclusion and Future Outlook
The field of high-temperature polymers is undergoing a significant transformation, driven by the need for more sustainable and processable materials. Bio-based monomers derived from furan, vanillin, and isosorbide offer a promising pathway to reducing our reliance on petrochemical feedstocks while delivering impressive thermal and mechanical performance. Concurrently, novel synthetic monomers based on triptycene and cardo structures are pushing the boundaries of what is possible in terms of processability and tailored properties for advanced applications.
The comparative analysis and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field. By understanding the structure-property relationships and the nuances of synthesis and characterization, the scientific community can continue to innovate and develop the next generation of high-temperature polymers that are not only high-performing but also sustainable. Future research will likely focus on further optimizing the synthesis of these alternative monomers, exploring new bio-based feedstocks, and developing polymers with enhanced functionalities such as recyclability and self-healing capabilities to meet the evolving demands of modern technology.
References
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. (URL: [Link])
- Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. (URL: Not Available)
-
Triptycene Polyimides: Soluble Polymers with High Thermal Stability and Low Refractive Indices - DSpace@MIT. (URL: [Link])
-
Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC - NIH. (URL: [Link])
-
New biosourced AA and AB monomers from 1,4:3,6-dianhydrohexitols, Isosorbide, Isomannide, and Isoidide - NIH. (URL: [Link])
- Synthesis and properties of novel triptycene-based polyimides. (URL: Not Available)
-
Synthesis and properties of novel triptycene‐based polyimides - Semantic Scholar. (URL: [Link])
-
Cardo polymer - Wikipedia. (URL: [Link])
-
High-Performance Polyimide Films Derived from Biomass-Based Furfural: Fabrication and Properties - MDPI. (URL: [Link])
-
High elasticity, chemically recyclable, thermoplastics from bio-based monomers: carbon dioxide, limonene oxide and ε-decalactone - RSC Publishing. (URL: [Link])
-
Comparison of different thermoplastic polymers - Feronyl. (URL: [Link])
-
Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing). (URL: [Link])
-
Effect of molecular structures on polyimide properties: Comparison between estimations and experiments - ResearchGate. (URL: [Link])
-
Cardo Polymers - ResearchGate. (URL: [Link])
-
Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets - Frontiers. (URL: [Link])
-
Comparison of different thermoplastic polymers - SUB-ALLIANCE. (URL: [Link])
-
Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene - MDPI. (URL: [Link])
-
High Temp Materials Comparison Table | PDF - Scribd. (URL: [Link])
-
Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - ResearchGate. (URL: [Link])
-
Optical, Dielectric, and Thermal Properties of Bio-Based Polyimides Derived from An Isosorbide-Containing Diamine | Request PDF - ResearchGate. (URL: [Link])
-
Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - MDPI. (URL: [Link])
-
A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC - NIH. (URL: [Link])
-
Bio-based Solvents for Polyimide Synthesis in Space Applications | Plastics Engineering. (URL: [Link])
-
Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides - ResearchGate. (URL: [Link])
-
Biobased and Negative-Type Photosensitive Polyimides with Low Dielectric Constant and Dissipation Factor Formulated by Using a Photobase Generator | ACS Applied Polymer Materials. (URL: [Link])
-
Architectural Control of Isosorbide-Based Polyethers via Ring-Opening Polymerization | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Polyimides via regioselective Friedel–Crafts hydroxyalkylation polycondensation with the reaction-enhanced reactivity of intermediate mechanism - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Preparation of low-κ polyimide resin with outstanding stability of dielectric properties versus temperature by adding a reactive Cardo-containing diluent - ResearchGate. (URL: [Link])
-
New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides - ResearchGate. (URL: [Link])
-
Preparation of new triptycene- and pentiptycene-based crosslinked polymers and their adsorption behavior towards aqueous dyes an - IRIS. (URL: [Link])
-
Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes | Request PDF - ResearchGate. (URL: [Link])
-
Comparative selected properties of higher performance polymers as a... - ResearchGate. (URL: [Link])
-
Synthesis of renewable isosorbide-based monomer and preparation of the corresponding thermosets - ResearchGate. (URL: [Link])
-
(PDF) Processable Aromatic Polyimides - ResearchGate. (URL: [Link])
-
Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene - ResearchGate. (URL: [Link])
-
Self-healing High Temperature Shape Memory Polymer - ResearchGate. (URL: [Link])
-
Critical Properties Comparison among Biobased and Petroleum-Based Polymers for Sustainable Applications a - ResearchGate. (URL: [Link])
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (URL: [Link])
-
High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior - MDPI. (URL: [Link])
-
Top 5 Designed Monomers and Polymers papers published in 2025 - SciSpace. (URL: [Link])
-
49 Dynamic Mechanical Analysis | Polymers Concepts, Properties, Uses & Sustainability. (URL: [Link])
-
TGA Thermograms of (a) the polyimide and (b) the polyimide/SiO 2 composite film prepared with 50% TEOS loading at different heating rates. - ResearchGate. (URL: [Link])
-
Autonomic Self-Healing of Polymers: Mechanisms, Applications, and Challenges - MDPI. (URL: [Link])
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (URL: [Link])
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC - NIH. (URL: [Link])
-
Thermogravimetric Analysis (TGA) For Polymers Explained!!! - YouTube. (URL: [Link])
-
Room-temperature autonomous self-healing glassy polymers with hyperbranched structure - PMC - PubMed Central. (URL: [Link])
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. feronyl.com [feronyl.com]
- 3. researchgate.net [researchgate.net]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zeusinc.com [zeusinc.com]
- 8. www2.ictp.csic.es [www2.ictp.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. azom.com [azom.com]
- 12. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 13. Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(methoxydimethylsilyl)benzene
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, responsible stewardship of these materials from acquisition to disposal is paramount for ensuring laboratory safety and environmental integrity. This guide provides a detailed, procedure-driven framework for the proper disposal of 1,4-Bis(methoxydimethylsilyl)benzene, grounded in an understanding of its specific chemical reactivity.
The core principle governing the handling and disposal of this organomethoxysilane is its susceptibility to hydrolysis. The silicon-methoxy (Si-OMe) bonds are the most reactive sites on the molecule.[1] In the presence of water or moisture, these bonds will cleave to form 1,4-bis(hydroxydimethylsilyl)benzene and, critically, methanol.[1][2] This reaction dictates our safety and disposal protocols, as methanol is a toxic byproduct known to cause chronic effects on the central nervous system.[2]
Hazard Profile and Essential Protective Equipment
Before handling waste, a clear understanding of the immediate hazards is essential. This compound is classified as causing serious eye irritation (H319), being harmful if swallowed (H302), and potentially causing long-lasting harmful effects to aquatic life (H413).[2][3] The ingestion hazard is particularly noteworthy as the compound will readily react with stomach acid to form methanol, leading to potential poisoning.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects against splashes that can cause serious eye irritation.[2] Contact lenses should not be worn.[2] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact.[2] |
| Body Protection | Standard laboratory coat; additional protective clothing as needed. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator. | Required when handling outside of a certified fume hood or if vapors may accumulate.[2] |
An emergency eye wash fountain and safety shower must be immediately accessible in any area where this chemical is handled.[2][4]
Waste Segregation and Containerization: The First Line of Defense
Proper segregation is the most critical step in preventing dangerous reactions within a waste container. Due to its reactivity with water, this compound waste must be kept separate from aqueous waste streams.
Protocol 2.1: Preparing a Designated Waste Container
-
Select an Appropriate Container: Choose a clean, dry, and sealable container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[5]
-
Ensure Compatibility: Never use a container that previously held incompatible materials such as strong oxidizers, acids, or bases.[2][5]
-
Label Correctly from the Start: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[6]
-
Detail the Contents: Clearly write the full chemical name, "this compound," and list any other non-aqueous solvents or materials present. Vague descriptions are unacceptable.[6]
-
Keep Closed: The container must be kept tightly sealed at all times except when waste is actively being added.[5][6] This minimizes the risk of hydrolysis from atmospheric moisture and prevents the release of vapors.
Standard Disposal Procedures
The ultimate disposal of this chemical waste must be conducted by a licensed waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[3][7]
Protocol 3.1: Disposal of Unused Product and Contaminated Materials
-
Unused/Expired Product: If the original container is still sealed or contains pure, unadulterated product, it should be disposed of in that container. Ensure the label is intact and legible. Do not combine it with other waste streams.
-
Contaminated Solids: Any solid materials (e.g., gloves, absorbent pads, weighing paper) contaminated with this compound should be placed in the designated, pre-labeled solid hazardous waste container.
-
Solutions: Solutions of the compound in non-halogenated organic solvents can be collected in a designated non-halogenated solvent waste container. Do not mix with halogenated solvent waste.[5]
-
Request Pickup: Once the waste container is full (no more than 3/4 capacity is a safe practice), seal it securely and request a pickup from your institution's EHS department.[8][9]
Managing Accidental Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental release.
Immediate Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE: Wear the full PPE outlined in Table 1.
-
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[4][10] Do not use water.
-
Collect Waste: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[2][4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]
-
Prevent Entry to Drains: Under no circumstances should the material be washed down a drain or allowed to enter public waters.[3][4]
Sources
- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. cpchem.com [cpchem.com]
- 8. mcgill.ca [mcgill.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
